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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structural Analysis of 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one

This guide provides a comprehensive technical overview of the structural analysis of 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one. It is intended for researchers, scientists, and professionals in drug development who are...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the structural analysis of 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel small molecules. This document delineates a prospective synthetic pathway and details the application of modern analytical techniques for the complete structural elucidation of the title compound, including its stereochemical and conformational properties.

Introduction and Rationale

2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one is an α-arylthioketone, a class of compounds that are valuable intermediates in organic synthesis. The introduction of a sulfur-linked aromatic moiety at the α-position of a cyclohexanone ring creates a chiral center and influences the ring's conformation, making it a molecule of interest for stereoselective reactions and as a potential scaffold in medicinal chemistry. The presence of both a nucleophilic sulfur atom and an electrophilic carbonyl group provides a rich chemical landscape for further functionalization. A thorough understanding of its structure is paramount for predicting its reactivity and potential biological activity.

Synthesis and Purification

Proposed Synthetic Protocol

A two-step process is proposed, starting from the readily available cyclohexanone.

Step 1: α-Bromination of Cyclohexanone

The first step is the selective monobromination of cyclohexanone at the α-position. This can be achieved using various brominating agents.

  • Protocol: To a solution of cyclohexanone (1.0 eq) in a suitable solvent such as methanol or acetic acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C. The reaction is typically stirred for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracting the product with an organic solvent. The crude 2-bromocyclohexanone is then purified by vacuum distillation.

Step 2: Nucleophilic Substitution with 2-Methylbenzenethiol

The second step involves the reaction of 2-bromocyclohexanone with 2-methylbenzenethiol (o-thiocresol) in the presence of a base.

  • Protocol: To a solution of 2-methylbenzenethiol (1.2 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a suitable base such as potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes to form the thiolate anion. 2-Bromocyclohexanone (1.0 eq), dissolved in a small amount of DMF, is then added dropwise. The reaction is stirred at room temperature overnight. The reaction is monitored by TLC. After completion, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Purification

The crude product is expected to be an oil or a low-melting solid. Purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Synthetic Workflow Diagram

Synthesis_Workflow Cyclohexanone Cyclohexanone Bromination α-Bromination (NBS, MeOH) Cyclohexanone->Bromination Bromocyclohexanone 2-Bromocyclohexanone Bromination->Bromocyclohexanone Nucleophilic_Substitution Nucleophilic Substitution (2-Methylbenzenethiol, K2CO3, DMF) Bromocyclohexanone->Nucleophilic_Substitution Target_Molecule 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one Nucleophilic_Substitution->Target_Molecule Purification Column Chromatography Target_Molecule->Purification Pure_Product Purified Product Purification->Pure_Product

Caption: Proposed synthetic workflow for 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one.

Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition of the molecule.

Parameter Expected Value
Molecular Formula C₁₃H₁₆OS
Monoisotopic Mass 220.0922 u
Major Fragmentation Ions m/z 124 (from cleavage of the C-S bond), m/z 97 (cyclohexanone fragment), m/z 123 (2-methylphenylthio fragment)
Infrared (IR) Spectroscopy

IR spectroscopy will confirm the presence of key functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Notes
C=O (Ketone) ~1715Characteristic strong absorption for a six-membered ring ketone.
C-S (Thioether) ~700-600Weak to medium absorption.
Aromatic C-H ~3100-3000Stretching vibrations.
Aliphatic C-H ~3000-2850Stretching vibrations.
Aromatic C=C ~1600, ~1475Skeletal vibrations of the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including stereochemistry.

3.3.1. ¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Notes
Aromatic-H 7.4 - 7.1Multiplet-Four protons on the 2-methylphenyl group.
CH-S (α-proton) 3.8 - 3.5Doublet of doubletsJax-ax ≈ 10-12, Jax-eq ≈ 4-6The chemical shift and coupling constants are highly dependent on the axial/equatorial conformation.[1][2]
Cyclohexane-H (adjacent to C=O) 2.5 - 2.2Multiplet-Protons at the C6 position.
Cyclohexane-H (other) 2.1 - 1.5Multiplet-Remaining six protons on the cyclohexanone ring.
Aromatic-CH₃ 2.4Singlet-Methyl group on the aromatic ring.

3.3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show the number of unique carbon atoms.

Carbon Expected Chemical Shift (δ, ppm) Notes
C=O (Ketone) ~208Carbonyl carbon.
Aromatic-C (quaternary, attached to S) ~138
Aromatic-C (quaternary, with CH₃) ~136
Aromatic-CH ~130-125Four aromatic carbons.
CH-S (α-carbon) ~55Carbon bearing the thioether group.
Cyclohexane-CH₂ (adjacent to C=O) ~42C6 carbon.
Cyclohexane-CH₂ (other) ~35-24Remaining three methylene carbons of the cyclohexanone ring.
Aromatic-CH₃ ~20Methyl carbon on the aromatic ring.

3.3.3. 2D NMR Experiments

  • COSY (Correlation Spectroscopy): Will establish the connectivity between protons, confirming the arrangement of protons on the cyclohexanone ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Will show correlations between protons and carbons that are two or three bonds away, which is crucial for assigning the quaternary carbons and confirming the overall structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the through-space proximity of protons, which is invaluable for determining the stereochemistry and preferred conformation.

Stereoisomerism and Conformational Analysis

The 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one molecule has one stereocenter at the C2 position of the cyclohexanone ring, meaning it can exist as a pair of enantiomers (R and S). The synthesis described will produce a racemic mixture.

Conformational Preferences

The conformational analysis of 2-substituted cyclohexanones is a well-studied area.[1][2] The presence of a substituent at the C2 position leads to two possible chair conformations: one with the substituent in an axial position and one with it in an equatorial position. For many 2-substituted cyclohexanones, the equatorial conformation is favored to minimize steric interactions. However, for α-phenylthio-cyclohexanones, it has been shown that the axial conformation is preferred.[1] This preference is attributed to a combination of steric and electronic factors, including favorable orbital interactions between the sulfur lone pairs and the π* orbital of the carbonyl group (a generalized anomeric effect).

Conformational Analysis Workflow

Conformational_Analysis cluster_equatorial Equatorial Conformer cluster_axial Axial Conformer Equatorial Equatorial 2-[(2-Methylphenyl)sulfanyl] cyclohexan-1-one Axial Axial 2-[(2-Methylphenyl)sulfanyl] cyclohexan-1-one Equatorial->Axial Ring Flip Favorable Thermodynamically Favored Axial->Favorable Lower Energy State (Predicted)

Caption: Conformational equilibrium of 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one.

Experimental Verification of Conformation

The preferred conformation can be determined experimentally using ¹H NMR spectroscopy by analyzing the coupling constants of the α-proton (the proton on the carbon bearing the thioether group).

  • Axial Conformer: If the α-proton is in an equatorial position, it will have small coupling constants to the adjacent methylene protons (typically in the range of 2-5 Hz).

  • Equatorial Conformer: If the α-proton is in an axial position, it will exhibit at least one large axial-axial coupling constant (typically 10-13 Hz) to an adjacent axial proton.

Based on the literature for similar compounds, we expect to observe coupling constants for the α-proton that are consistent with it being in an axial position, and therefore the 2-(2-methylphenyl)sulfanyl group being in the preferred equatorial position. However, given the literature suggesting axial preference for α-phenylthio substituents, a careful analysis of the coupling constants is crucial.[1]

Conclusion

The structural analysis of 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one requires a multi-faceted approach combining a well-designed synthetic strategy with a suite of modern analytical techniques. This guide provides a prospective framework for its synthesis and a detailed roadmap for its complete structural elucidation. The insights gained from mass spectrometry, IR spectroscopy, and a comprehensive set of 1D and 2D NMR experiments will not only confirm the molecular structure but also provide a deep understanding of its stereochemical and conformational properties. This foundational knowledge is critical for any future applications of this molecule in synthetic and medicinal chemistry.

References

  • Özbal, H., & Zajac, W. W. (1979). Conformational analysis of α-substituted cyclohexanones. Tetrahedron Letters, 20(49), 4821-4824.
  • Basso, E. A., Kaiser, C., Rittner, R., & Lambert, J. B. (2004). Axial/equatorial proportions for 2-substituted cyclohexanones. The Journal of Organic Chemistry, 69(23), 8093-8098.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-((o-tolyl)thio)cyclohexan-1-one

Introduction 2-((o-tolyl)thio)cyclohexan-1-one is an α-arylthio ketone, a class of organic compounds featuring a sulfur atom bonded to the carbon atom alpha to a carbonyl group. This structural motif is of significant in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-((o-tolyl)thio)cyclohexan-1-one is an α-arylthio ketone, a class of organic compounds featuring a sulfur atom bonded to the carbon atom alpha to a carbonyl group. This structural motif is of significant interest in synthetic organic chemistry and drug discovery. The presence of the thioether linkage introduces unique electronic and steric properties, influencing the reactivity of the adjacent ketone and serving as a key functional handle for further molecular elaboration. These compounds are valuable precursors for the synthesis of various heterocyclic systems and have been explored for their potential biological activities.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-((o-tolyl)thio)cyclohexan-1-one. As direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document leverages established chemical principles and data from closely related structural analogues to provide reliable predictions and practical insights for researchers. We will delve into its synthesis, spectroscopic signature, and predictable reactivity, offering a foundational understanding for its application in research and development.

Synthesis and Mechanism

The most direct and widely employed method for the synthesis of α-arylthio ketones is the nucleophilic substitution of an α-haloketone with a corresponding thiolate. For the preparation of 2-((o-tolyl)thio)cyclohexan-1-one, this involves the reaction of 2-chlorocyclohexanone with 2-methylbenzenethiol (also known as o-thiocresol).

The causality behind this experimental choice lies in the high nucleophilicity of the thiolate anion and the susceptibility of the α-carbon of the ketone to nucleophilic attack. The reaction is typically performed in the presence of a non-nucleophilic base, such as sodium hydride or potassium carbonate, which deprotonates the thiol to generate the highly reactive thiolate nucleophile. The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetone facilitates the SN2 reaction pathway by solvating the cation of the base while leaving the thiolate anion highly reactive.

G cluster_reactants Reactants cluster_process Reaction Steps Thiol 2-Methylbenzenethiol (o-thiocresol) Deprotonation 1. Deprotonation Formation of Thiolate Thiol->Deprotonation Base Base (e.g., NaH) Base->Deprotonation Haloketone 2-Chlorocyclohexanone Substitution 2. SN2 Attack Thiolate attacks α-carbon Haloketone->Substitution Deprotonation->Substitution Product_Formation 3. Product Formation Displacement of Chloride Substitution->Product_Formation Product 2-((o-tolyl)thio)cyclohexan-1-one Product_Formation->Product

Figure 1: Synthetic Workflow Diagram.
Experimental Protocol: Synthesis

This protocol is a self-validating system. Successful synthesis can be confirmed by thin-layer chromatography (TLC) to monitor the consumption of starting materials and the appearance of a new, less polar product spot. The final structure should be validated using the spectroscopic methods detailed in Section 3.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dry acetone (100 mL) and 2-methylbenzenethiol (1.24 g, 10 mmol).

  • Base Addition: Add anhydrous potassium carbonate (2.07 g, 15 mmol) to the solution. Stir the resulting suspension at room temperature for 30 minutes. The formation of the potassium thiolate salt will occur.

  • Substrate Addition: Dissolve 2-chlorocyclohexanone (1.33 g, 10 mmol) in dry acetone (20 mL) and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-((o-tolyl)thio)cyclohexan-1-one.

Physicochemical Properties

The physicochemical properties of the title compound are predicted based on its structure and available data for analogous compounds, particularly 2-(methylthio)cyclohexanone. These values are essential for professionals in drug development for predicting solubility, membrane permeability, and metabolic stability.

PropertyPredicted Value / DescriptionJustification / Reference
Molecular Formula C₁₃H₁₆OSCalculated from structure.
Molecular Weight 220.33 g/mol Calculated from atomic weights.
Appearance Colorless to pale yellow liquid or low-melting solid.Based on analogues like 2-(methylthio)cyclohexanone being a liquid.
Boiling Point > 200 °C at 760 mmHg; ~90-100 °C at 1 mmHgExtrapolated from the boiling point of 2-(methylthio)cyclohexanone (45 °C at 0.1 mmHg). The larger aryl group will significantly increase the boiling point.
Density ~1.1 g/mLSlightly higher than 2-(methylthio)cyclohexanone (1.069 g/mL) due to the heavier tolyl group.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, Acetone, Ethyl Acetate, THF).The molecule is largely nonpolar due to the hydrocarbon rings and thioether linkage.
LogP (Octanol/Water) ~3.5 - 4.0Estimated based on the increased lipophilicity from the tolyl group compared to a methyl group (XLogP3 for 2-(methylthio)cyclohexanone is ~1.86).
Refractive Index ~1.55 - 1.57Expected to be higher than that of 2-(methylthio)cyclohexanone (n20/D 1.508) due to the presence of the aromatic ring.

Spectroscopic Analysis

Spectroscopic analysis is critical for the unambiguous identification and structural confirmation of 2-((o-tolyl)thio)cyclohexan-1-one. The following sections detail the predicted spectral characteristics.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeIntensityComments
~3050-3020C-H Stretch (Aromatic)MediumCharacteristic of the tolyl ring.
~2940-2860C-H Stretch (Aliphatic)StrongFrom the cyclohexanone ring methylene groups.
~1710-1715 C=O Stretch (Ketone) Strong, Sharp This is a highly diagnostic peak for the cyclohexanone moiety. The position is typical for a saturated six-membered ring ketone.
~1595, ~1490C=C Stretch (Aromatic)Medium-StrongCorresponds to the benzene ring of the tolyl group.
~1450CH₂ ScissoringMediumFrom the cyclohexanone ring.
~690-710C-S StretchWeak-MediumOften difficult to assign definitively but expected in this region.
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a distinct fragmentation pattern useful for structural elucidation. The molecular ion peak ([M]⁺˙) should be observable. The fragmentation is predicted to be dominated by cleavages alpha to the carbonyl group and at the C-S and S-Aryl bonds.

G M [C₁₃H₁₆OS]⁺˙ m/z = 220 A [C₁₂H₁₃OS]⁺ m/z = 205 M->A - •CH₃ B [C₇H₇S]⁺ m/z = 123 M->B - C₆H₉O• D [C₆H₉O]⁺ m/z = 97 M->D - •SC₇H₇ C [C₇H₇]⁺ m/z = 91 B->C - S

Figure 2: Predicted Mass Spectrometry Fragmentation.

Predicted Major Fragments:

m/zProposed FragmentPathway Description
220[C₁₃H₁₆OS]⁺˙Molecular Ion (M⁺˙)
205[M - CH₃]⁺Loss of the methyl group from the tolyl ring.
123[CH₃C₆H₄S]⁺Cleavage of the C-S bond between the sulfur and the cyclohexanone ring, forming the stable tolylthio cation.
97[C₆H₉O]⁺Cleavage of the C-S bond, with the charge retained on the cyclohexanone fragment.
91[C₇H₇]⁺Tropylium ion, formed by loss of sulfur from the m/z 123 fragment. This is a very common and stable fragment for tolyl-containing compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for detailed structural analysis. The predicted shifts are based on the known spectra of cyclohexanone and related substituted compounds.

3.3.1 ¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.30 - 7.00m4HAr-H Aromatic protons of the o-tolyl group, expected to be a complex multiplet.
~3.8 - 4.0dd1HS-CH The proton on the carbon bearing the thioether group (C2). It is deshielded by the adjacent sulfur and carbonyl group. Expected to be a doublet of doublets due to coupling with the two protons on C3.
~2.50s3HAr-CH₃ The methyl group protons on the tolyl ring, appearing as a sharp singlet.
~2.4 - 1.6m8HCyclohexyl -CH₂ -The remaining eight protons of the cyclohexanone ring (C3, C4, C5, C6), which will appear as a series of complex, overlapping multiplets.
3.3.2 ¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~208 - 210C =O (C1)Typical chemical shift for a cyclohexanone carbonyl carbon.
~138 - 140Ar-C (Quaternary)Aromatic carbon attached to the methyl group.
~135 - 137Ar-C (Quaternary)Aromatic carbon attached to the sulfur atom.
~130 - 131Ar-C HAromatic methine carbons.
~126 - 127Ar-C HAromatic methine carbons.
~55 - 58S-C H (C2)The alpha-carbon, deshielded by both the sulfur and carbonyl group.
~42C H₂ (C6)The other alpha-carbon to the carbonyl.
~30 - 35C H₂Remaining cyclohexyl carbons (C3, C5).
~25C H₂ (C4)Remaining cyclohexyl carbon.
~21Ar-C H₃The methyl carbon of the tolyl group.

Reactivity and Potential Applications

The unique arrangement of functional groups in 2-((o-tolyl)thio)cyclohexan-1-one imparts a versatile reactivity profile, making it a valuable intermediate in synthetic chemistry.

  • Carbonyl Chemistry: The ketone functional group can undergo standard reactions such as reduction to the corresponding alcohol, reductive amination, and Wittig olefination.

  • Enolate Chemistry: The protons on the alpha-carbons (C2 and C6) are acidic and can be removed by a base to form an enolate. This allows for further alkylation or acylation at the C6 position.

  • Sulfur Chemistry: The thioether linkage can be oxidized to the corresponding sulfoxide and sulfone. These oxidized derivatives have altered electronic properties and can be used in elimination reactions to introduce a double bond into the cyclohexanone ring, forming 2-cyclohexen-1-one.

Given the prevalence of sulfur-containing heterocycles in pharmaceuticals, this molecule serves as a key building block. The α-arylthio ketone moiety is a known pharmacophore in some classes of compounds and can be a precursor for the synthesis of benzothiazepines and other medicinally relevant scaffolds. Its derivatives could be investigated for a range of biological activities, including antifungal or antibacterial properties.

References

  • 2-(Methylthio)cyclohexanone. PubChem. [Link]

  • Transition Metal-Free Synthesis of α-Aryl Ketones via Oxyallyl Cation Capture with Arylboronic Acids - Supporting Information. Royal Society of Chemistry. [Link]

  • Supporting information - Rsc.org. Royal Society of Chemistry. [Link]

  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Semantic Scholar. [Link]

  • Acid-catalyzed synthesis of functionalized arylthio cyclopropane carbaldehydes and ketones. ResearchGate. [Link]

  • 13C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. [Link]

  • 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. NC State University Libraries. [Link]

  • 2-Cyclohexen-1-one - the NIST WebBook. National Institute of Standards and Technology. [Link]

  • Cyclohexene oxide. Wikipedia. [Link]

  • Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. MDPI. [Link]

  • Selective Catalytic Oxidation of Cyclohexene with Molecular Oxygen: Radical Versus Nonradical Pathways. Wiley Online Library. [Link]

  • The FT-IR spectrum of (2R)-4-methyl-2-((S)(phenylamino)(ptolyl)methyl)cyclohexan-1-one. ResearchGate. [Link]

  • 2-Cylcohexen-3-ol-1-one, 2-[S-phenylthioacetyl]-. SpectraBase. [Link]

  • Cyclohexene oxidation reaction products. ResearchGate. [Link]

  • Discovery of Aryloxy-, Arylthio-, and Arylamino-Containing Acethydrazides as Fungicidal Agents. ACS Publications. [Link]

  • Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. MDPI. [Link]

  • Fast, Facile and Convenient Synthesis of α,α-Bis(substituted-arylidene) Cycloalkanones: An improved Protocol. ResearchGate. [Link]

  • synthesis of oxygen-heterocycles having linker components for trapping cysteine derivative. HETEROCYCLES. [Link]

  • The Low Temperature Solvent-Free Aerobic Oxidation of Cyclohexene to Cyclohexane Diol over Highly Active Au/Graphite and Au/Graphene Catalysts. MDPI. [Link]

  • Photoredox α-Arylation of cyclic ketones. ChemRxiv. [Link]

  • Construction of arylthio/arylamino methylene bonds by addition–elimination of nitroolefins with aromatic thiols and amines. Royal Society of Chemistry. [Link]

  • Proton NMR of 2-cyclohexene-1-one. ResearchGate. [Link]

  • Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. MDPI. [Link]

  • 1H and 13C NMR analysis of some trichothecenes. PubMed. [Link]

  • Role of decomposition products in the oxidation of cyclohexene using a manganese(III) complex. University of Limerick Research Repository. [Link]

  • Synthesis of Monoterpene Thiols. Encyclopedia.pub. [Link]

  • Interpretation of mass spectra. University of Arizona. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Cyclohex-2-en-1-thiol. PubChem. [Link]

  • IR Spectrum Of Cyclohexanone. Bartleby.com. [Link]

  • Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. MDPI. [Link]

  • Theophylline, 8-methylthio-6-thio- Properties. U.S. Environmental Protection Agency. [Link]

  • 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nm
Foundational

synthesis and characterization of 2-arylthiocyclohexanones

Synthesis and Characterization of 2-Arylthiocyclohexanones: An In-Depth Technical Guide Executive Summary The 2-arylthiocyclohexanone motif is a privileged structural scaffold in medicinal chemistry and synthetic organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis and Characterization of 2-Arylthiocyclohexanones: An In-Depth Technical Guide

Executive Summary

The 2-arylthiocyclohexanone motif is a privileged structural scaffold in medicinal chemistry and synthetic organic chemistry. It serves as a critical intermediate for the synthesis of complex sulfur-containing pharmacophores, chiral sulfoxides, and functionalized cyclic frameworks. Historically, the synthesis of these compounds required harsh conditions and pre-formed enolates. However, the advent of asymmetric organocatalysis has enabled the direct, highly enantioselective α -sulfenylation of unactivated ketones. This whitepaper provides an authoritative guide on the mechanistic rationale, optimized synthetic protocols, and structural characterization of 2-arylthiocyclohexanones.

Mechanistic Rationale: Enamine-Mediated α -Sulfenylation

The direct functionalization of unactivated C–H bonds adjacent to carbonyl groups relies heavily on secondary amine catalysis[1]. When a chiral secondary amine, such as an L-proline derivative or a Jørgensen-Hayashi catalyst ((S)-diphenylprolinol trimethylsilyl ether), is introduced to cyclohexanone, a reversible condensation occurs to form an electron-rich enamine intermediate.

The Causality of Stereocontrol: The steric architecture of the chiral catalyst is the primary driver of enantioselectivity. The bulky substituents on the pyrrolidine ring (e.g., the diphenylhydroxymethyl group) effectively block one face of the planar enamine. Consequently, when an electrophilic sulfur source is introduced, the nucleophilic attack is directed exclusively to the unshielded face[2]. Following the C–S bond formation, the resulting sulfenylated iminium ion undergoes rapid hydrolysis, releasing the enantioenriched 2-arylthiocyclohexanone and regenerating the catalyst for the next cycle[3].

CatalyticCycle A Cyclohexanone + Chiral Amine Catalyst B Enamine Intermediate (HOMO Activation) A->B - H2O Condensation C Electrophilic Attack by N-(phenylthio)phthalimide B->C Face-Selective Sulfur Transfer D Sulfenylated Iminium Ion (Stereocenter Formed) C->D C-S Bond Formation E Hydrolysis D->E + H2O E->A Catalyst Regeneration F 2-(Phenylthio)cyclohexanone (Target Product) E->F Product Release

Catalytic cycle of organocatalytic alpha-sulfenylation of cyclohexanone.

Experimental Methodology: A Self-Validating Protocol

The following protocol details the synthesis of (R)-2-(phenylthio)cyclohexanone. The choice of N-(phenylthio)phthalimide over traditional reagents like benzenesulfenyl chloride is highly deliberate: the phthalimide derivative is a milder, bench-stable electrophile that prevents over-sulfenylation and minimizes the racemic background reaction of the enol tautomer[4],[5].

Step-by-Step Workflow:

  • System Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add (S)-diphenylprolinol trimethylsilyl ether (0.05 mmol, 10 mol%) and anhydrous toluene (5.0 mL).

    • Causality: Toluene provides a non-polar environment that tightens the transition state via an enhanced hydrogen-bonding network, maximizing the enantiomeric excess (ee) compared to polar coordinating solvents.

  • Substrate Activation: Add cyclohexanone (0.5 mmol) via syringe. Stir the mixture at 0 °C for 30 minutes.

    • Causality: The 30-minute incubation period ensures complete thermodynamic equilibration of the enamine intermediate before the electrophile is introduced.

  • Electrophilic Addition: Add N-(phenylthio)phthalimide (0.6 mmol, 1.2 equiv) in one single portion. Maintain vigorous stirring at 0 °C for 12 hours.

    • Causality: A slight stoichiometric excess of the sulfur reagent drives the reaction to full conversion. Maintaining a low temperature (0 °C) is critical to kinetically suppress the uncatalyzed racemic background reaction.

  • Quenching & Hydrolysis: Quench the reaction by adding saturated aqueous NH₄Cl (5 mL) and stir for 15 minutes.

    • Causality: The mildly acidic aqueous quench rapidly hydrolyzes the sulfenylated iminium ion, releasing the final product while preventing product epimerization at the newly formed acidic α -stereocenter.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel, hexane/ethyl acetate 9:1).

Workflow S1 1. Reagent Prep Dry Solvents S2 2. Enamine Formation (0°C) S1->S2 S3 3. Sulfenylation Add Electrophile S2->S3 S4 4. Quenching (pH 7 Buffer) S3->S4 S5 5. Purification (Flash Chroma) S4->S5 S6 6. Validation (NMR, IR, MS) S5->S6

Step-by-step experimental workflow for the synthesis of 2-arylthiocyclohexanones.

Quantitative Optimization Data

The efficiency of the α -sulfenylation is highly dependent on the catalyst-solvent pairing. The table below summarizes the optimization benchmarks established in the literature[6].

Catalyst SystemSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)
L-Proline (20 mol%)CH₂Cl₂256545
L-Proline (20 mol%)DMSO257252
(S)-Diphenylprolinol TMS ether (10 mol%)CH₂Cl₂08892
(S)-Diphenylprolinol TMS ether (10 mol%) Toluene 0 94 98

Table 1: Impact of reaction parameters on the yield and stereoselectivity of cyclohexanone α -sulfenylation.

Characterization & Structural Validation

Validating the structural integrity and stereochemical purity of 2-(phenylthio)cyclohexanone requires orthogonal analytical techniques[7].

  • ¹H NMR (400 MHz, CDCl₃): The diagnostic signal is the α -proton adjacent to the sulfur atom. It typically appears as a doublet of doublets (dd) at δ 3.75 – 3.85 ppm. The coupling constants (e.g., J = 10.5, 5.0 Hz) confirm the axial-equatorial relationship within the chair conformation, validating the stereochemistry of the newly formed C–S bond. The aromatic protons of the phenylthio group appear as a distinct multiplet at δ 7.25 – 7.50 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The carbonyl carbon resonates at approximately δ 209.5 ppm. The α -carbon bearing the phenylthio group shifts to δ 56.2 ppm, distinctly downfield from the unsubstituted cyclohexanone α -carbon ( δ 41.5 ppm) due to the deshielding effect of the heteroatom.

  • Infrared (IR) Spectroscopy: A strong absorption band at 1715 cm⁻¹ confirms the presence of the intact ketone carbonyl, while bands at 1580 and 1440 cm⁻¹ correspond to the aromatic C=C stretches.

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₁₂H₁₄OS [M+H]⁺: 207.0844; Found: 207.0841, confirming the elemental composition.

Applications in Drug Development

The α -arylthio ketone motif is a highly privileged scaffold in drug discovery. It serves as a direct precursor to chiral sulfoxides and sulfones, which are critical pharmacophores in various enzyme inhibitors (e.g., proton pump inhibitors and protease inhibitors). Furthermore, the sulfur atom can be utilized as a traceless directing group; after stereoselective functionalization of the adjacent carbons, the sulfur moiety can be cleanly removed via reductive desulfurization (e.g., using Raney Nickel), enabling the synthesis of complex, sulfur-free chiral cyclic frameworks that are otherwise difficult to access[8].

Sources

Exploratory

discovery and history of alpha-thio ketones

An In-Depth Technical Guide to the Discovery and Chemistry of α-Thio Ketones for Researchers, Scientists, and Drug Development Professionals Abstract The α-thio ketone functional group, characterized by a thiocarbonyl gr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and Chemistry of α-Thio Ketones for Researchers, Scientists, and Drug Development Professionals

Abstract

The α-thio ketone functional group, characterized by a thiocarbonyl group adjacent to a carbonyl group, represents a unique and highly reactive class of organic compounds. This guide provides a comprehensive overview of the discovery, history, synthesis, and reactivity of α-thio ketones. It is designed to serve as a technical resource for researchers and professionals in organic synthesis and drug development, offering insights into the causal relationships behind experimental choices and providing validated protocols. The narrative delves into the historical context of their discovery, details modern synthetic methodologies with step-by-step instructions, explores their distinct spectroscopic signatures, and examines their versatile reactivity and applications in medicinal chemistry.

A Historical Perspective: From Foul Odors to Functional Molecules

The journey into the world of thioketones began not with the sophisticated molecules of modern drug discovery, but with a compound notorious for its overwhelmingly offensive odor: thioacetone. In 1889, Eugen Baumann and Emil Fromm, while investigating the reaction of acetone with hydrogen sulfide, inadvertently synthesized trithioacetone and a small quantity of the monomeric thioacetone.[1][2] The smell of this volatile byproduct was so potent that it reportedly caused widespread nausea and even a panicked evacuation in the city of Freiburg.[1][2] This inauspicious beginning highlighted the inherent instability of simple aliphatic thioketones, which readily trimerize or polymerize.[3]

The synthesis of the first stable aromatic thioketone, thiobenzophenone, marked a significant milestone. Its deep blue color and relative stability, a stark contrast to its aliphatic counterparts, opened the door for more systematic studies of the thiocarbonyl group.[4][5] Early synthetic routes to thiobenzophenone involved the reaction of diphenyldichloromethane with sodium hydrosulfide or the sulfidation of benzophenone using a mixture of hydrogen sulfide and hydrogen chloride.[4]

The broader field of organosulfur chemistry, which provides the foundation for understanding α-thio ketones, owes much to the pioneering work of Jöns Jacob Berzelius in the early 19th century. His extensive investigations into inorganic sulfides and his development of a system of electrochemical dualism laid the groundwork for classifying and understanding the behavior of sulfur-containing compounds.[6][7][8] While Berzelius himself did not synthesize α-thio ketones, his systematic approach to chemistry was instrumental for later generations of chemists who would unravel the complexities of these fascinating molecules.

The Art of Synthesis: Crafting the Thiocarbonyl Group

The synthesis of α-thio ketones has evolved significantly from the early, often serendipitous, discoveries. Modern methods offer a range of options to introduce the thiocarbonyl functionality with greater control and efficiency. The choice of synthetic route is often dictated by the stability of the target molecule and the presence of other functional groups.

Thionation of Ketones: The Workhorse of Thioketone Synthesis

The most direct and widely employed method for the synthesis of thioketones is the thionation of the corresponding ketone. This involves the replacement of the carbonyl oxygen with a sulfur atom.

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) has become the reagent of choice for many thionation reactions due to its mild reaction conditions and broad functional group tolerance.[9][10]

Mechanism of Thionation with Lawesson's Reagent

The reaction proceeds through a [2+2] cycloaddition of the carbonyl group with the reactive dithiophosphine ylide, which is in equilibrium with the Lawesson's reagent dimer. This is followed by a retro-[2+2] cycloreversion to yield the thioketone and a stable phosphorus-oxygen byproduct.

Lawesson_Mechanism LR Lawesson's Reagent Ylide Dithiophosphine Ylide LR->Ylide Equilibrium Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate [2+2] Cycloaddition Ketone Ketone (R₂C=O) Ketone->Intermediate Thioketone Thioketone (R₂C=S) Intermediate->Thioketone Retro [2+2] Cycloreversion Byproduct Phosphorus-Oxygen Byproduct Intermediate->Byproduct

Caption: Mechanism of thionation using Lawesson's Reagent.

Experimental Protocol: General Procedure for Thionation using Lawesson's Reagent

  • Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone (1.0 eq) in an anhydrous solvent such as toluene or o-xylene under an inert atmosphere (e.g., argon or nitrogen).[11]

  • Reagent Addition: Add Lawesson's Reagent (0.5-2.0 eq) to the solution. The stoichiometry may need to be optimized depending on the reactivity of the ketone.[11]

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to 24 hours.[11]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure thioketone.

Phosphorus pentasulfide, which has been in use since the 19th century, is a powerful thionating agent.[12][13] However, it often requires harsher reaction conditions (higher temperatures and longer reaction times) and can be less selective than Lawesson's reagent.[5]

Synthesis from Ketones using Hydrogen Sulfide and Acid

This classical method remains a viable route for the synthesis of sterically hindered or aromatic thioketones.[4] The reaction involves passing a stream of hydrogen sulfide gas through a solution of the ketone in the presence of an acid catalyst, typically hydrogen chloride.[14]

Experimental Protocol: Synthesis of Thiobenzophenone

  • Setup: Place a solution of benzophenone (0.14 mole) in 95% ethanol (125 ml) in a flask equipped with a magnetic stirrer and cool it in an ice-salt bath.[14]

  • Gas Introduction: Simultaneously pass streams of hydrogen sulfide and hydrogen chloride gas into the stirred solution for 3 hours. The solution will turn blue and then an intense violet.[14]

  • Reaction Completion: Stop the flow of hydrogen chloride and continue passing hydrogen sulfide for an additional 20 hours with continued cooling.[14]

  • Isolation: Filter the solid thiobenzophenone from the ice-cold solution in an inert atmosphere (e.g., under carbon dioxide).[14]

  • Purification: Immediately dry the crude product under high vacuum and recrystallize from petroleum ether to obtain deep blue needles.[14]

Spectroscopic and Physicochemical Properties: The Signature of the Thiocarbonyl Group

The replacement of the carbonyl oxygen with the larger, more polarizable sulfur atom imparts unique spectroscopic and physical properties to α-thio ketones.

UV-Vis Spectroscopy and Color

One of the most striking features of many thioketones is their intense color.[5] This arises from the n → π* electronic transition of the thiocarbonyl group, which occurs at a lower energy (longer wavelength) compared to the corresponding transition in ketones.[15] For example, thiobenzophenone is a deep blue compound.[4]

¹³C NMR Spectroscopy

The carbon atom of the thiocarbonyl group exhibits a characteristic and significant downfield chemical shift in ¹³C NMR spectra, typically appearing in the range of 220-290 ppm.[3][9] This is considerably further downfield than the carbonyl carbon of a ketone (typically 190-220 ppm) and serves as a key diagnostic tool for the identification of thioketones.

Compound Type Functional Group Typical ¹³C NMR Chemical Shift (ppm)
KetoneC=O190 - 220
Thioketone C=S 220 - 290

Table 1: Comparison of typical ¹³C NMR chemical shifts for carbonyl and thiocarbonyl carbons.

Reactivity Profile: A Hub of Chemical Transformations

The thiocarbonyl group in α-thio ketones is significantly more reactive than the carbonyl group in their oxygen analogues.[12] This heightened reactivity stems from the weaker C=S π-bond and the greater polarizability of the sulfur atom.

Nucleophilic and Electrophilic Attack

The thiocarbonyl group can react with both nucleophiles and electrophiles. Nucleophiles typically attack the electrophilic carbon atom, while electrophiles react at the nucleophilic sulfur atom.[16] The reaction of thioketones with organolithium reagents, for instance, can proceed via different pathways, including addition to the carbon or sulfur atom, or reduction of the thiocarbonyl group.[17][18]

Reactivity Thioketone Thioketone (R₂C=S) C_attack Attack at Carbon (R₂C(Nu)S⁻) Thioketone->C_attack S_attack Attack at Sulfur (R₂C⁺-SE) Thioketone->S_attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Thioketone Nucleophilic Attack Electrophile Electrophile (E⁺) Electrophile->Thioketone Electrophilic Attack

Caption: General reactivity of the thiocarbonyl group.

Cycloaddition Reactions

Thioketones are excellent dienophiles and dipolarophiles in cycloaddition reactions.[12] They readily participate in [4+2] Diels-Alder reactions and [3+2] 1,3-dipolar cycloadditions to form a variety of sulfur-containing heterocyclic compounds.[19][20][21] The high reactivity of the C=S double bond makes these reactions often proceed under mild conditions and with high stereoselectivity.

Applications in Drug Discovery and Development

The unique chemical properties of the thiocarbonyl group have made α-thio ketones and related thioamides valuable scaffolds in medicinal chemistry. The replacement of a carbonyl oxygen with sulfur can significantly alter a molecule's physicochemical properties, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability. This can lead to improved pharmacokinetic profiles and enhanced biological activity.

For example, the thiocarbonyl moiety is a key feature in a number of therapeutic agents. While not strictly α-thio ketones, related thioamides and other thiocarbonyl-containing heterocycles are prevalent. The principles of their reactivity and synthesis are highly relevant to the design of novel drug candidates. The development of new synthetic methods for thiocarbonyl compounds continues to be an active area of research, driven by the quest for new therapeutics.[10]

Conclusion

From their malodorous beginnings to their current status as versatile building blocks in organic synthesis and medicinal chemistry, α-thio ketones have a rich and fascinating history. Their unique reactivity, stemming from the inherent properties of the thiocarbonyl group, offers a wealth of opportunities for the construction of complex molecules and the development of novel therapeutic agents. A thorough understanding of their synthesis, properties, and reactivity, as provided in this guide, is essential for any researcher looking to harness the power of these remarkable sulfur-containing compounds.

References

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  • Thiobenzophenone - Wikipedia. (n.d.). Wikimedia Foundation. [Link]

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  • History of nineteenth-century organosulfur chemistry - Taylor & Francis. (2009, April 6). Taylor & Francis Online. [Link]

  • Mlostoń, G., Obijalska, E., Celeda, M., Mittermeier, V., Linden, A., & Heimgartner, H. (2014). 1,3-Dipolar cycloadditions of fluorinated nitrones with thioketones. Journal of Fluorine Chemistry, 165, 27–32.
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  • Thioketone synthesis by thionation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • ChemInform Abstract: 1,3-Dipolar Cycloadditions of Fluorinated Nitrones with Thioketones. (n.d.). ResearchGate. [Link]

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  • Synthesis of thioacetone? - Powered by XMB 1.9.11. (2022, March 4). Sciencemadness Discussion Board. [Link]

  • 1,3-Dipolar cycloadditions, 117. Reactions of thiobenzophenone S- methylide with thiocarbonyl compounds | Request PDF. (n.d.). ResearchGate. [Link]

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  • (CF3S)2C S: Electrophilic Site at the Thiocarbonyl Sulfur for the Incorporation of Multiple CF3S Groups. (2025, December 25). Organic Letters. [Link]

  • Reactions of thiocarbonyl compounds with electrophilic and nucleophilic carbenes as well as with their metal complexes | Request PDF. (n.d.). ResearchGate. [Link]

  • Khatoon, H., & Abdulmalek, E. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6995.
  • ChemInform Abstract: A Berzelius Reagent, Phosphorus Decasulfide (P4S10), in Organic Syntheses. (n.d.). ResearchGate. [Link]

  • (4S,5S)-1,3-Bis(3,5-di-tert-butylbenzyl)-4,5-diphenylimidazolidine-2-thione. (n.d.). Organic Syntheses. [Link]

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  • Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols. (2024, October 10). Molecules, 29(20), 4758.
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  • Fernando Pulle, A. D., Frisch, H., & Tuten, B. T. (2025). Thioketones as a Simple Route Toward Thioester‐Based Materials.
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  • PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. (n.d.).
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Foundational

A Technical Guide to 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one: Synthesis, Characterization, and Potential Applications

For: Researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one, a member of the α-sulfanyl ketone class of organic...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one, a member of the α-sulfanyl ketone class of organic compounds. As this specific molecule is not widely cataloged and lacks a registered CAS number as of this writing, this document serves as a foundational resource built on established chemical principles and data from analogous structures. We will delve into its logical synthesis, methods for its structural confirmation, its potential utility as a synthetic intermediate, and the critical safety protocols for its handling.

Introduction and Scientific Context

2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one belongs to the family of α-ketosulfides (or α-thioether ketones). This structural motif, which features a sulfur atom bonded to the carbon alpha to a carbonyl group, is a valuable building block in organic synthesis. The reactivity of both the ketone and the thioether functionalities allows for a diverse range of subsequent chemical transformations.

The introduction of an arylthio group to a cyclohexanone ring creates a chiral center, making this class of compounds particularly interesting for asymmetric synthesis and the development of stereochemically complex molecules. Furthermore, sulfur-containing compounds are of significant interest in medicinal chemistry due to their prevalence in numerous bioactive molecules and their unique physicochemical properties that can enhance drug-like characteristics.[1][2]

Synthesis and Mechanistic Rationale

The most direct and efficient method for preparing 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one is through a Thia-Michael addition (conjugate addition) of 2-methylthiophenol to 2-cyclohexen-1-one. This reaction is known for its high atom economy and often proceeds under mild conditions.

Primary Synthetic Route: Conjugate Addition

The conjugate addition of a thiol to an α,β-unsaturated ketone is a robust and well-documented transformation.[3][4] The reaction involves the nucleophilic attack of the thiolate anion at the β-carbon of the enone system.

Mechanism: The reaction can be catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate. However, numerous reports indicate that the reaction can proceed efficiently without a catalyst, particularly in polar solvents like water, which can activate both the enone and the thiol.[3] The general mechanism involves:

  • Thiolate Formation (if base is used): A catalytic amount of base (e.g., triethylamine) deprotonates the 2-methylthiophenol.

  • Nucleophilic Attack: The resulting thiolate attacks the electron-deficient β-carbon of 2-cyclohexen-1-one.

  • Protonation: The intermediate enolate is protonated by the solvent or by a protonated base to yield the final product.

The choice of solvent and catalyst (or lack thereof) is critical. Water or ionic liquid/water systems have been shown to be "green" and highly effective, often leading to rapid reaction times and high yields without the need for traditional organic solvents or catalysts.[3][4]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_conditions Conditions cluster_product Product Reactant1 2-Cyclohexen-1-one Process Conjugate Addition (Thia-Michael) Reactant1->Process Reactant2 2-Methylthiophenol Reactant2->Process Product 2-[(2-Methylphenyl)sulfanyl] cyclohexan-1-one Process->Product High Yield Conditions Solvent (e.g., Water) Room Temperature (Optional: Base Catalyst) Conditions->Process

Caption: Proposed workflow for the synthesis of the target compound.

Physicochemical Properties and Structural Elucidation

As this compound is not commercially cataloged, its physical properties must be predicted based on its constituent parts: a cyclohexanone core and an aryl thioether substituent.

Predicted Physicochemical Data
PropertyPredicted Value / DescriptionRationale
CAS Number Not AssignedCompound not found in major chemical databases.
Molecular Formula C₁₃H₁₆OSDerived from the structure.
Molecular Weight 220.33 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidTypical for similar aryl thioether ketones.
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, THF, Acetone). Insoluble in water.Based on the nonpolar hydrocarbon structure.
Boiling Point >150 °C at reduced pressureHigh molecular weight and polarity suggest a high boiling point.
Spectroscopic Characterization

Confirming the structure of the synthesized product is paramount. A combination of NMR, IR, and Mass Spectrometry would provide unambiguous proof of identity.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-methylphenyl group (typically in the 7.0-7.5 ppm range), a singlet for the methyl group protons (~2.4 ppm), and a series of complex multiplets for the diastereotopic methylene protons of the cyclohexanone ring (1.5-3.5 ppm). The proton at the α-carbon (C-H) bearing the sulfur atom would likely appear as a multiplet around 3.5-4.0 ppm.[5]

  • ¹³C NMR (Carbon NMR): The spectrum should reveal 13 distinct carbon signals (assuming no coincidental overlap). Key signals would include the carbonyl carbon (~205-210 ppm), aromatic carbons (125-140 ppm), the methyl carbon (~20 ppm), and the α-carbon attached to sulfur (~50-60 ppm).[5]

  • IR (Infrared) Spectroscopy: The IR spectrum provides crucial functional group information. A strong, sharp absorption band is expected for the ketone carbonyl (C=O) stretch, typically around 1710-1715 cm⁻¹ .[6] Absorptions for aromatic C=C bonds (around 1500-1600 cm⁻¹) and aliphatic C-H bonds (2850-3000 cm⁻¹) would also be present.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]+ or [M+H]+).

Potential Applications in Research and Drug Development

The α-sulfanyl ketone motif is a versatile platform for further synthetic elaboration and is present in molecules of therapeutic interest.

  • Synthetic Intermediate: The ketone can undergo a wide range of reactions (e.g., reduction, olefination, enolate chemistry) while the thioether can be oxidized to the corresponding sulfoxide or sulfone. γ-Keto sulfones, which would be the result of such an oxidation, are valuable intermediates in pharmaceutical chemistry.[1][7]

  • Covalent Targeting in Drug Discovery: The ketone functionality can reversibly form an imine with lysine residues in protein binding pockets. While less reactive than aldehydes, α-substituted ketones have been explored as metabolically stable "warheads" for designing targeted covalent inhibitors.[8]

  • Bioisostere and Scaffold Hopping: The arylthio-cyclohexanone core can serve as a scaffold in medicinal chemistry programs. The sulfur atom can act as a bioisosteric replacement for other linkers, and its ability to act as a hydrogen bond acceptor can influence binding interactions.

Applications cluster_mods Chemical Modifications cluster_apps Potential Applications Core 2-[(2-Methylphenyl)sulfanyl] cyclohexan-1-one Ketone_Chem Ketone Reactions (Reduction, Enolate Alkylation) Core->Ketone_Chem Sulfur_Ox Thioether Oxidation (to Sulfoxide/Sulfone) Core->Sulfur_Ox App2 Medicinal Chemistry Scaffolds Core->App2 App1 Synthesis of Complex Molecules & Natural Products Ketone_Chem->App1 App4 γ-Keto Sulfone Precursors Sulfur_Ox->App4 App3 Covalent Inhibitor Design App2->App3 App4->App2

Caption: Relationship between the core structure and its potential applications.

Experimental Protocols

The following protocols are presented as a guide for the synthesis and characterization of the title compound. These are based on established procedures for analogous reactions and should be adapted and optimized as necessary.

Protocol 1: Synthesis via Catalyst-Free Conjugate Addition in Water

This protocol is adapted from methodologies that demonstrate high efficiency and environmental compatibility.[3]

  • Reagent Preparation:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-cyclohexen-1-one (1.0 g, 10.4 mmol, 1.0 equiv.).

    • Add 20 mL of deionized water.

    • Add 2-methylthiophenol (1.43 g, 1.29 mL, 11.5 mmol, 1.1 equiv.).

  • Reaction Execution:

    • Stir the resulting mixture vigorously at room temperature (20-25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The reaction is often complete within 30 minutes, which can be visually observed as the reaction mixture turns from a clear solution to a turbid suspension.[3]

  • Work-up and Isolation:

    • Once the 2-cyclohexen-1-one is consumed (as indicated by TLC), transfer the mixture to a separatory funnel.

    • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one.

Protocol 2: NMR Spectroscopic Analysis

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra for structural confirmation.[5]

  • Sample Preparation:

    • Dissolve approximately 10-15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), if not already present in the solvent.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Perform shimming to optimize the magnetic field homogeneity until the TMS peak is sharp and symmetrical.

  • ¹H NMR Data Acquisition:

    • Acquire a standard 1D proton spectrum using a 30° or 45° pulse angle.

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Use a relaxation delay (D1) of 2-5 seconds and acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a relaxation delay (D1) of 2-5 seconds and acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

  • Data Processing:

    • Process the acquired Free Induction Decays (FIDs) with a Fourier transform.

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm (for ¹H) or the residual CDCl₃ signal to 77.16 ppm (for ¹³C).

    • Integrate the ¹H NMR signals and analyze the chemical shifts and coupling patterns to assign the structure.

Safety and Handling

Safe handling of all chemicals is essential. A thorough risk assessment should be conducted before commencing any experimental work.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling these chemicals.[9][10]

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9][11]

  • Chemical Hazards:

    • 2-Cyclohexen-1-one: Is a flammable liquid and is harmful if swallowed or inhaled. It can cause skin irritation.[12]

    • 2-Methylthiophenol: Thiols are known for their strong, unpleasant odors. They are often toxic and can be readily absorbed through the skin. Handle with extreme care.

    • Product: As a substituted cyclohexanone, the product should be treated as a potentially harmful chemical. Avoid skin contact and inhalation.[11]

  • Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use explosion-proof equipment where necessary.[10][13]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour into drains.[9][13]

References

  • D. B. Ramachary, M. Kishor, G. R. Kumar, Catalyst-Free Conjugated Addition of Thiols to α,β-Unsaturated Carbonyl Compounds in Water, Organic Letters, [Link]

  • J. S. Yadav, B. V. S. Reddy, G. Baishya, Green Protocol for Conjugate Addition of Thiols to α,β-Unsaturated Ketones Using a [Bmim]PF6/H2O System, The Journal of Organic Chemistry, [Link]

  • A. T. Gilbert, F. D. Toste, Influence of Base and Structure in the Reversible Covalent Conjugate Addition of Thiol to Polycyclic Enone Scaffolds, Organic Letters, [Link]

  • T. Mukaiyama, A. Ikegawa, K. Suzuki, HIGHLY ENANTIOSELECTIVE MICHAEL ADDITION OF THIOLS TO 2-CYCLOHEXENONE BY USING (2S,4S)-2-(ANILINOMETHYL)- 1-ETHYL-4-HYDROXYPYRROLIDINE AS A CHIRAL CATALYST, Chemistry Letters, [Link]

  • S. L. H. G. Jones, R. A. J. O’Hair, G. N. L. Richards, How does cross-conjugation influence thiol additions to enones? A computational study of thiol trapping by the naturally occurring, UQ eSpace, [Link]

  • L. I. Lavlinskaya, B. A. Pestunovich, Y. A. Chuvashev, M. G. Voronkov, NMR, PE AND MASS SPECTROSCOPY OF 2-ALKYL- AND 2-ARYL-CARBAMYL- AND THIOCARBAMYL-CYCLOHEXANONES, ResearchGate, [Link]

  • Organic Chemistry Portal, Cyclohexanone synthesis, Organic Chemistry Portal, [Link]

  • DOMO Chemicals, Cyclohexanone (EN), DOMO Chemicals, [Link]

  • University of Colorado Boulder, Useful Spectroscopic Data, University of Colorado Boulder, [Link]

  • T. Patra, A. K. Sahoo, Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones, PubMed Central (PMC), [Link]

  • Carl ROTH, Safety Data Sheet: Cyclohexanone, Carl ROTH, [Link]

  • J. E. J. Davin, J. D. White, Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation, PubMed Central (PMC), [Link]

  • Nature Communications, Design and application of α-ketothioesters as 1,2-dicarbonyl-forming reagents, Nature, [Link]

  • T. Patra, A. K. Sahoo, Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones, Semantic Scholar, [Link]

  • PENTA, Cyclohexanone - SAFETY DATA SHEET, PENTA, [Link]

  • Organic Syntheses, 2-cyclohexenone, Organic Syntheses, [Link]

  • Petrochem Middle East, Cyclohexanone - Safety data sheet, Petrochem Middle East, [Link]

  • S. Sato, Synthesis of Natural Products Containing Cyclohexane Units Starting from Aldohexoses, J-STAGE, [Link]

  • M. C. Willis, Acid-Controlled Access to β-Sulfenyl Ketones and α,β-Disulfonyl Ketones by Pummerer Reaction of β-Keto Sulfones and Sulfoxides, The Journal of Organic Chemistry, [Link]

  • MDPI, Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides, MDPI, [Link]

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Exploratory

Engineering the Cyclohexanone Scaffold: Conformational Dynamics, Synthesis, and Biological Efficacy

Executive Summary Substituted cyclohexanones represent a highly versatile and privileged class of organic scaffolds in modern medicinal chemistry. Unlike planar aromatic systems, the sp³-hybridized carbon framework of cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Substituted cyclohexanones represent a highly versatile and privileged class of organic scaffolds in modern medicinal chemistry. Unlike planar aromatic systems, the sp³-hybridized carbon framework of cyclohexanone provides critical three-dimensionality, allowing for the precise spatial orientation of pharmacophoric groups. This technical whitepaper explores the structural dynamics, synthetic methodologies, and broad-spectrum biological activities—ranging from potent anticancer to antimicrobial properties—of substituted cyclohexanone derivatives.

Structural and Conformational Dynamics

The biological activity of a molecule is inextricably linked to its 3D conformation. In substituted cyclohexanones, the ring predominantly adopts a chair conformation to minimize torsional and angular strain[1]. The introduction of the sp²-hybridized carbonyl carbon slightly flattens the ring, altering the classical 1,3-diaxial interactions seen in pure cyclohexanes.

When functionalizing the cyclohexanone core (e.g., with a methoxy-substituted benzyl moiety), the substituent can occupy either an axial or equatorial position[2]. The equatorial position is generally thermodynamically favored due to reduced steric hindrance[1]. However, the precise equilibrium is dictated by a delicate balance of steric bulk and electronic effects (such as dipole-dipole interactions with the carbonyl group). This conformational flexibility allows cyclohexanone derivatives to dynamically adapt to the binding pockets of complex biological targets, such as caspase enzymes or cyclooxygenases (COX)[2][3].

Synthetic Workflows: Mechanistic Causality and Self-Validation

To harness the biological potential of these scaffolds, rigorous and reproducible synthetic routes are required. Below are two highly validated protocols for generating bioactive cyclohexanone derivatives, designed with built-in validation checkpoints to ensure protocol integrity.

Protocol A: Synthesis of Dibenzylidene-Cyclohexanones via Acid-Catalyzed Aldol Condensation

This pathway generates symmetrical bis-aryl-α,β-unsaturated ketones, which are known for their robust antioxidant and antiparasitic properties[4][5].

  • Step 1: Reagent Solubilization. Combine cyclohexanone and the target aromatic aldehyde (1:2 molar ratio) in absolute ethanol.

    • Causality: Ethanol acts as a polar protic solvent, effectively solubilizing both the hydrophobic aromatic aldehydes and the subsequent polar intermediates.

  • Step 2: Acid Catalysis. Pass dry HCl gas through the reaction mixture until saturation.

    • Causality: The acidic environment protonates the carbonyl oxygen of the aldehyde. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the cyclohexanone enol[4].

    • Validation Check: The solution should exhibit a distinct color shift (often turning deep red or orange), indicating the formation of the highly conjugated oxonium intermediate[5]. If no color change occurs, verify the saturation of the HCl gas.

  • Step 3: Dehydration & Isolation. Stir at room temperature for 6 hours. Dilute with toluene and wash with saturated NaHSO₃ solution.

    • Causality: The intermediate β-hydroxy ketone spontaneously dehydrates under acidic conditions to form the thermodynamically stable conjugated enone. The NaHSO₃ wash forms water-soluble bisulfite adducts with any unreacted aldehyde, purifying the organic layer without the need for complex column chromatography[5].

    • Validation Check: Analyze via Thin Layer Chromatography (TLC) under 254 nm UV light. The complete disappearance of the starting material and the emergence of a highly UV-active spot confirms successful conjugation.

Protocol B: Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives via Michael Addition

These derivatives are highly potent anticancer agents[6].

  • Step 1: Reagent Mixing. Mix the diamide carrying an active methylene group with the dienone in dichloromethane (DCM).

  • Step 2: Base Catalysis. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and stir at 24°C for 2–3 hours.

    • Causality: DBU is a sterically hindered, non-nucleophilic strong base. It selectively deprotonates the active methylene to form a stabilized carbanion without attacking the electrophilic centers itself, driving the double Michael addition forward to yield the target compound[6].

    • Validation Check: Confirm the structure via ¹H-NMR; the disappearance of the vinylic protons of the dienone and the appearance of new aliphatic multiplet signals confirm the successful double nucleophilic attack[6].

Biological Activity Profiles
3.1 Anticancer Efficacy and Apoptosis Induction

Cyclohexanone derivatives, particularly Michael adducts like pyridine-dicarboxamide-cyclohexanones, have demonstrated remarkable cytotoxicity against various aggressive cancer cell lines. For instance, derivatives featuring a p-trifluoromethylphenyl group exhibited an IC₅₀ of 6 ± 0.78 µM against HCT-116 colorectal cancer cells, significantly outperforming the standard chemotherapeutic agent, cisplatin[6]. The mechanism of action is heavily reliant on the induction of apoptosis, facilitated by the molecule's ability to intercalate or bind tightly to intracellular targets, driven by the hydrogen-bond accepting capacity of the carbonyl and the lipophilicity of the substituted aromatic rings[2][6].

3.2 Antimicrobial and Antioxidant Mechanisms

Beyond oncology, functionally substituted cyclohexanones are emerging as vital tools against antimicrobial resistance. Cyclohexane tosyloxyimine derivatives have shown profound activity against Gram-negative bacteria such as Acinetobacter baumannii (yielding a 20 mm zone of inhibition)[7]. The mechanism involves the disruption of the bacterial cell wall, facilitated by the lipophilic tosyloxy group penetrating the lipid bilayer.

Furthermore, dibenzylidene-cyclohexanone derivatives exhibit potent antioxidant properties. Their extended conjugated system allows them to act as excellent electron donors, effectively scavenging DPPH radicals and stabilizing the resulting unpaired electron through intramolecular resonance across the benzylic rings[4].

Quantitative Efficacy Data
Compound ClassKey SubstituentTarget / AssayEfficacy MetricMechanistic Note
Pyridine-Dicarboxamide p-TrifluoromethylphenylHCT-116 CellsIC₅₀ = 6 ± 0.78 µMOutperforms cisplatin; induces apoptosis[6]
Pyridine-Dicarboxamide p-ChlorophenylHepG2 CellsIC₅₀ = 8 ± 0.89 µMHigh potency against liver carcinoma[6]
Dibenzylidene 3'-Bromo-4'-methoxyDPPH AssayHigh Scavenging %Radical stabilization via extended conjugation[4]
Tosyloxyimine Tosyl + MethylA. baumannii20 mm Zone of InhibitionDisrupts bacterial cell wall integrity[7]
Bis-Aryl-α,β-Unsaturated 4-ChlorobenzaldehydeTrypanothione reductaseHigh AffinityTargets parasitic redox pathways[5]
Systems and Workflows Visualization

Workflow Start Substituted Cyclohexanone Precursors Aldol Aldol Condensation (Acid/Base Catalysis) Start->Aldol Michael Michael Addition (DBU Catalyst) Start->Michael Deriv1 Dibenzylidene Derivatives Aldol->Deriv1 Deriv2 Pyridine-Dicarboxamide Derivatives Michael->Deriv2 Screening In Vitro Biological Screening Deriv1->Screening Deriv2->Screening Anticancer Anticancer Assays (HCT-116, HuH-7) Screening->Anticancer Antimicrobial Antimicrobial Assays (E. coli, S. aureus) Screening->Antimicrobial

Caption: Workflow for synthesis and biological screening of cyclohexanone derivatives.

SAR Core Cyclohexanone Core (Conformational Scaffold) Steric Axial/Equatorial Substituents Core->Steric dictates Electronic Electron-Withdrawing Groups (e.g., -Cl, -CF3) Core->Electronic modulates Hbond Hydrogen Bond Acceptors/Donors Core->Hbond provides Target Target Protein Binding (e.g., Caspase-3, COX) Steric->Target Electronic->Target Hbond->Target Activity Enhanced Biological Efficacy Target->Activity

Caption: Structure-Activity Relationship (SAR) dynamics of substituted cyclohexanones.

Conclusion

The rational design of substituted cyclohexanones offers a highly tunable platform for drug discovery. By understanding the conformational thermodynamics and employing meticulously validated synthetic routes like DBU-catalyzed Michael additions or acid-catalyzed aldol condensations, researchers can reliably generate libraries of compounds with potent anticancer, antimicrobial, and antioxidant profiles.

References
  • [2] Benchchem. "Technical Whitepaper: 3-[(4-Methoxyphenyl)methyl]cyclohexanone". Source: benchchem.com. 2

  • [4] Jurnal Universitas Gadjah Mada. "Synthesis and Antioxidant Activity of Some Dibenzylidene- Cyclohexanones". Source: ugm.ac.id. 4

  • [1] Benchchem. "Thermodynamic Stability of 4-Bromocyclohexanone Conformers: An In-depth Technical Guide". Source: benchchem.com. 1

  • [3] Semantic Scholar. "Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives". Source: semanticscholar.org. 3

  • [6] MDPI. "Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study". Source: mdpi.com. 6

  • [5] ACS Omega. "Synthesis, Structural, and Intriguing Electronic Properties of Symmetrical Bis-Aryl-α,β-Unsaturated Ketone Derivatives". Source: acs.org. 5

  • [7] Medwin Publishers. "Synthesis, Antibacterial and Antifungal Properties of Cyclohexane Tosyloxyimine Derivative". Source: medwinpublishers.com. 7

Sources

Foundational

literature review of organosulfur compounds in medicinal chemistry

An In-depth Technical Guide to Organosulfur Compounds in Medicinal Chemistry Foreword: The Unique Role of Sulfur in Drug Design The integration of sulfur into molecular frameworks is a cornerstone of modern medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Organosulfur Compounds in Medicinal Chemistry

Foreword: The Unique Role of Sulfur in Drug Design

The integration of sulfur into molecular frameworks is a cornerstone of modern medicinal chemistry, a testament to the element's remarkable chemical versatility. Unlike its lighter chalcogen counterpart, oxygen, sulfur's ability to exist in multiple oxidation states (from -2 to +6), its capacity to form strong covalent bonds, and its unique stereoelectronic properties grant it a privileged role in drug design[1]. From the life-saving scaffolds of penicillin and sulfonamide antibiotics to novel agents targeting cancer and cardiovascular disease, organosulfur compounds represent a rich and diverse chemical space for therapeutic innovation[1][2]. This guide provides an in-depth exploration of this domain, synthesizing field-proven insights into the mechanisms, applications, and experimental evaluation of these critical molecules for researchers, scientists, and drug development professionals.

Part 1: A Survey of Medicinally Relevant Organosulfur Compounds

Organosulfur compounds are broadly distributed in nature and have been staples of traditional medicine for centuries, long before their active components were chemically identified[3]. Modern science has not only validated these traditional uses but has also expanded the arsenal through synthetic chemistry.

Naturally Occurring Organosulfur Compounds

Nature's primary sources of bioactive organosulfur compounds are plants from the Allium (garlic, onion) and Brassicaceae (cruciferous vegetables) families[3][4].

  • Allium Compounds: The characteristic chemistry of garlic is initiated upon tissue damage (e.g., crushing or chewing), which releases the enzyme alliinase. Alliinase converts the stable precursor alliin (S-allyl-cysteine-sulfoxide) into the highly reactive and unstable allicin[5]. Allicin is the source of many other medicinally important oil-soluble compounds[6][7].

    • Water-Soluble: Primarily S-allyl-L-cysteine (SAC), known for its high bioavailability and stability[6][8][9].

    • Oil-Soluble (Thiosulfinates and derivatives): Includes allicin, diallyl disulfide (DADS), diallyl trisulfide (DATS), and ajoene. These are highly bioactive but often unstable[6][8].

  • Brassicaceae Compounds: Cruciferous vegetables like broccoli and cabbage are rich in glucosinolates. Upon plant cell damage, the enzyme myrosinase hydrolyzes these glucosinolates into bioactive isothiocyanates and indoles[10][11].

    • Isothiocyanates: Sulforaphane is the most extensively studied, with potent anticancer and antioxidant properties[10][12].

    • Indoles: Includes compounds like 3,3′-diindolylmethane (DIM)[10].

G cluster_products Bioactive Oil-Soluble Compounds Alliin Alliin (S-allyl-cysteine-sulfoxide) Crushing Cell Disruption (Crushing, Chewing) Alliin->Crushing Alliinase Alliinase (Enzyme) Alliinase->Crushing Allicin Allicin (Thiosulfinate) Highly Reactive Crushing->Allicin Catalyzes Degradation Spontaneous Degradation Allicin->Degradation DADS Diallyl Disulfide (DADS) Degradation->DADS DATS Diallyl Trisulfide (DATS) Degradation->DATS Ajoene Ajoene Degradation->Ajoene

Caption: Biosynthesis of Allicin and its Derivatives.

Part 2: Core Mechanisms of Action in Medicinal Chemistry

The therapeutic effects of organosulfur compounds stem from their ability to interact with a multitude of biological targets. Their chemical reactivity, particularly the ability of the sulfur atom to engage in redox reactions and form disulfide bonds, is central to their function[1][13].

Antioxidant and Anti-inflammatory Activity: The Nrf2-ARE Pathway

A primary mechanism underpinning the protective effects of many organosulfur compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[14][15]. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1.

Causality: Organosulfur compounds, particularly electrophilic species like sulforaphane and allicin, can covalently modify specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation. The stabilized Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of a suite of cytoprotective genes, including antioxidant enzymes (e.g., NQO1, GCL) and anti-inflammatory mediators[8][15]. This system provides a powerful defense against oxidative stress and chronic inflammation, which are implicated in numerous diseases[14][16].

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OSC Organosulfur Compound (OSC) Keap1_Nrf2 Keap1-Nrf2 Complex OSC->Keap1_Nrf2 Modifies Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome (Normal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes (e.g., NQO1, GCL) ARE->Genes Activates Transcription

Caption: Nrf2/ARE Pathway Activation by Organosulfur Compounds.
Anticancer Mechanisms

Organosulfur compounds exert anticancer effects through a multi-pronged approach, targeting various stages of carcinogenesis.[17].

  • Modulation of Carcinogen Metabolism: They can inhibit Phase I metabolic enzymes (like cytochrome P450s, specifically CYP2E1) that activate pro-carcinogens, while simultaneously inducing Phase II detoxification enzymes (like glutathione S-transferases) that neutralize carcinogens[17][18]. This dual action effectively reduces the formation of DNA adducts, a critical initiating step in cancer[17].

  • Induction of Apoptosis and Cell Cycle Arrest: Compounds like DADS and DATS have been shown to induce programmed cell death (apoptosis) in various cancer cell lines.[17][19]. Mechanisms include increasing intracellular calcium to activate endonucleases, modulating the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family), and arresting the cell cycle to prevent proliferation[10][17].

  • Epigenetic Regulation: Emerging evidence shows that organosulfur compounds can influence epigenetic mechanisms. They can act as inhibitors of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which leads to the re-expression of silenced tumor suppressor genes[19][20].

Cardiovascular Protection

The benefits of organosulfur compounds in cardiovascular health are well-documented, particularly in the context of atherosclerosis[8][14].

  • Lipid Metabolism: Certain compounds can lower plasma cholesterol by inhibiting key enzymes in the cholesterol biosynthesis pathway, such as HMG-CoA reductase[5][14].

  • Hydrogen Sulfide (H₂S) Donation: Many organosulfur compounds, including those from garlic, can act as donors or mediators for the production of hydrogen sulfide[21][22]. H₂S is a gasotransmitter that functions as a vasodilator, relaxing blood vessels and contributing to the regulation of blood pressure[22].

  • Antioxidant and Anti-inflammatory Effects: The Nrf2 activation described earlier plays a crucial role in preventing the oxidative stress and inflammation that drive the formation of atherosclerotic plaques[8][14].

Antimicrobial Activity

The traditional use of garlic as an antimicrobial agent is supported by modern research[6][23]. The primary mechanism involves the reactive sulfur atoms in compounds like allicin. These compounds readily react with free sulfhydryl groups (thiols) present in the active sites of critical bacterial enzymes. This reaction forms disulfide bonds, leading to enzyme inactivation and compromising the integrity of the bacterial cell membrane, ultimately resulting in bactericidal effects against a wide range of bacteria, including multi-drug resistant strains[6][23][24].

Part 3: Pharmacokinetics and Drug Development Considerations

Despite their immense therapeutic potential, the translation of natural organosulfur compounds into clinical drugs is fraught with challenges, primarily related to their pharmacokinetic profiles.

Trustworthiness through Self-Validation: A successful drug candidate must demonstrate predictable absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is a self-validating step; if a compound shows potent in vitro activity but has zero bioavailability, it is not a viable therapeutic.

Bioavailability and Stability

Bioavailability varies dramatically among different organosulfur compounds. This is a critical consideration in drug development, as it dictates the effective dose and route of administration.

  • High Bioavailability: Water-soluble compounds like S-allyl cysteine (SAC) are rapidly absorbed and exhibit excellent bioavailability[9].

  • Low Bioavailability/Instability: Oil-soluble compounds like allicin are highly unstable and rapidly decompose into other sulfides, making their delivery and dosage difficult to control[9][25].

CompoundSourceTypeReported Bioavailability (%)Reference(s)
S-allyl cysteine (SAC)GarlicWater-Soluble87.2 - 103.0[9]
AllicinGarlicOil-SolubleLow (unstable)[25]
Metabolism

Organosulfur compounds undergo extensive metabolism, primarily in the liver. Key pathways include glutathione conjugation, N-acetylation, oxidation, and methylation[9][26]. These metabolic transformations can either detoxify the compound or, in some cases, create more active metabolites. For instance, diallyl sulfide (DAS) is metabolized by CYP2E1, which can influence its biological activity[18].

Part 4: Experimental Methodologies and Protocols

Validating the therapeutic potential of organosulfur compounds requires robust and reproducible experimental protocols.

Protocol: In Vitro Enzyme Inhibition Assay (Cytochrome P450)

This protocol outlines a general procedure for assessing the inhibitory potential of an organosulfur compound against a specific cytochrome P450 enzyme, such as CYP2A6, which is involved in carcinogen activation[27].

Expertise & Causality: The choice of an engineered E. coli system expressing the human enzyme provides a clean, high-throughput model, free from the interference of other P450s present in liver microsomes. Using a known substrate (coumarin) with a fluorescent product allows for sensitive and continuous monitoring of enzyme activity.

Methodology:

  • Enzyme Preparation: Utilize a membrane fraction from genetically engineered E. coli cells that co-express human CYP2A6 and NADPH-cytochrome P450 reductase. This ensures the complete enzyme system is present[27].

  • Reagent Preparation:

    • Prepare a stock solution of the test organosulfur compound (e.g., diallyl disulfide) in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the substrate (e.g., coumarin).

    • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a solution of the cofactor, NADPH.

  • Incubation:

    • In a 96-well microplate, add the reaction buffer, the enzyme preparation, and varying concentrations of the test organosulfur compound or vehicle control.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind.

  • Reaction Initiation:

    • Initiate the reaction by adding the substrate (coumarin) and the cofactor (NADPH) to all wells.

  • Detection:

    • Monitor the formation of the fluorescent product (7-hydroxycoumarin) over time using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Perform kinetic studies (e.g., by varying substrate concentration) to determine the mechanism of inhibition (competitive, non-competitive, etc.) and calculate the inhibition constant (Kᵢ)[27].

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Enzyme Source (e.g., CYP2A6 from E. coli) A1 Combine Buffer, Enzyme, & Test Compound in Plate P1->A1 P2 Prepare Reagents (Test Compound, Substrate, Buffer, NADPH) P2->A1 A2 Pre-incubate at 37°C A1->A2 A3 Initiate Reaction (Add Substrate + NADPH) A2->A3 A4 Monitor Fluorescence (Product Formation) A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Determine IC₅₀ Value D1->D2 D3 Perform Kinetic Studies (Determine Kᵢ and Mechanism) D2->D3

Caption: General Workflow for a CYP450 Inhibition Assay.

Part 5: Conclusion and Future Perspectives

Organosulfur compounds, both natural and synthetic, hold a distinguished position in medicinal chemistry. Their diverse mechanisms of action—spanning antioxidant, anti-inflammatory, anticancer, and antimicrobial activities—make them compelling candidates for drug development[4][12]. The preclinical evidence for their efficacy is robust[8][14]. However, the path to clinical translation is hindered by significant challenges, most notably the variable bioavailability and instability of many natural compounds[8][14].

Future research must focus on overcoming these hurdles. Innovations in drug delivery, such as nanoformulations and liposomal encapsulation, may improve the stability and systemic circulation of potent but labile compounds like allicin[9]. Furthermore, a deeper understanding of their metabolic pathways will enable the design of synthetic analogs with optimized pharmacokinetic properties. As the field continues to evolve, the unique chemistry of sulfur will undoubtedly continue to provide novel solutions to pressing therapeutic needs.

References

  • Tang, Y., Lv, D., Tao, Y., & Wang, J. (2025). The therapeutic effects of natural organosulfur compounds on atherosclerosis and their potential mechanisms: a comprehensive review. Frontiers in Cardiovascular Medicine, 12. [Link]

  • Dey, P., et al. (2025). Therapeutic Uses of Dietary Organosulfur Compounds in Response to Viral (SARS-CoV-2)/Bacterial Infection, Inflammation, Cancer, Oxidative Stress, Cardiovascular Diseases, Obesity, and Diabetes. PubMed. [Link]

  • Imaoka, S., et al. (2001). Screening of organosulfur compounds as inhibitors of human CYP2A6. PubMed. [Link]

  • Bhatwalkar, S. B., et al. (2021). Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum). Frontiers in Microbiology, 12. [Link]

  • Zhu, D., et al. (2011). Therapeutic applications of organosulfur compounds as novel hydrogen sulfide donors and/or mediators. PubMed. [Link]

  • Morales-González, J. A., et al. (2010). Organosulfur compounds and cardiovascular disease. PubMed. [Link]

  • Konaklieva, M. I., & Plotkin, B. J. (2006). Antimicrobial properties of organosulfur anti-infectives: a review of patent literature 1999-2005. PubMed. [Link]

  • García-García, L. D., et al. (2022). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. Antioxidants, 11(7), 1279. [Link]

  • Chigozie, V. U., Ebenyi, L. N., & Esimone, C. O. (2026). Exploring the Pharmacological Potential of Organosulfur Compounds. Frontiers. [Link]

  • Tang, Y., et al. (2025). The therapeutic effects of natural organosulfur compounds on atherosclerosis and their potential mechanisms: a comprehensive review. PMC. [Link]

  • Mahmoud, A. R. (2025). Synthetic Applications of Organosulfur Compounds in Drug Design. ResearchGate. [Link]

  • Iciek, M., & Kwiecień, I. (2008). Organosulfur compounds and possible mechanism of garlic in cancer. PMC. [Link]

  • Jo, H. J., et al. (2013). Drug Metabolism and Pharmacokinetics of Organosulfur Compounds from Garlic. Journal of Drug Metabolism & Toxicology, 4(6). [Link]

  • Petropoulos, S., et al. (2017). Vegetable Organosulfur Compounds and their Health Promoting Effects. Current Pharmaceutical Design, 23(18). [Link]

  • Zhu, D., et al. (2014). Therapeutic applications of organosulfur compounds as novel hydrogen sulfide donors and/or mediators. Taylor & Francis Online. [Link]

  • Kumar, S., et al. (2024). Naturally occurring organosulfur for treating metabolic disorders and infectious diseases. ResearchGate. [Link]

  • Kamal, M. A., et al. (2023). Prospective Epigenetic Actions of Organo-Sulfur Compounds against Cancer: Perspectives and Molecular Mechanisms. MDPI. [Link]

  • Kamal, M. A., et al. (2023). Organo-sulfur compounds can change the expression of various... ResearchGate. [Link]

  • Nicastro, H. L., et al. (2024). Organosulfur Compounds in Colorectal Cancer Prevention and Progression. MDPI. [Link]

  • Bhatwalkar, S. B., et al. (2021). Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum). ResearchGate. [Link]

  • Dias, C., et al. (2022). Natural Products in Cardiovascular Diseases: The Potential of Plants from the Allioideae Subfamily (Ex-Alliaceae Family) and Their Sulphur-Containing Compounds. MDPI. [Link]

  • Jo, H. J., et al. (2013). Drug Metabolism and Pharmacokinetics of Organosulfur Compounds from Garlic. Unknown Source. [Link]

  • Bhatwalkar, S. B., et al. (2021). Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum). PubMed. [Link]

  • Various Authors. (2021-2026). Organosulfur Compounds. Frontiers. [Link]

  • Morales-González, J. A., et al. (2010). Organosulfur compounds and cardiovascular disease. ResearchGate. [Link]

  • Kazemi, M., et al. (2018). Biological and Pharmaceutical Organosulfur Molecules. Journal of Medicinal and Chemical Sciences. [Link]

  • Jo, H. J., et al. (2013). Drug Metabolism and Pharmacokinetics of Organosulfur Compounds from Garlic. Longdom Publishing. [Link]

  • Various Authors. (2019). Organosulfur compounds – Knowledge and References. Taylor & Francis Online. [Link]

  • Pu, H., et al. (2020). Organosulfur Compounds: A Review of Their Anti-inflammatory Effects in Human Health. Foods, 9(6), 725. [Link]

  • Ren, B., et al. (2022). Health Benefits of Plant-Derived Sulfur Compounds, Glucosinolates, and Organosulfur Compounds. PMC. [Link]

  • Feng, Z., et al. (2005). Modulation of cytochrome P450 enzymes by organosulfur compounds from garlic. PubMed. [Link]

  • Cacciatore, I. (2016). Synthesis and pharmacological activity of small organosulfur molecules. Prime Scholars. [Link]

  • Colín-González, A. L., et al. (2023). Bioavailability of Organosulfur Compounds after the Ingestion of Black Garlic by Healthy Humans. MDPI. [Link]

  • Sari, D. P., et al. (2023). In Silico Study of Potential Organosulfur and Flavonoids Compounds in Garlic (Allium sativum L.) as Inhibitor of α−Glucosidase Enzyme. AIP Publishing. [Link]

  • Subramaniam, S., et al. (2018). Prevailing Knowledge on the Bioavailability and Biological Activities of Sulphur Compounds from Alliums: A Potential Drug Candidate. PMC. [Link]

  • Wikipedia. (n.d.). Organosulfur chemistry. Wikipedia. [Link]

  • Linus Pauling Institute. (n.d.). 17 Organosulfur Compounds from Garlic. Linus Pauling Institute. [Link]

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Exploratory

molecular modeling of 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one

An In-depth Technical Guide to the Molecular Modeling of 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one For Researchers, Scientists, and Drug Development Professionals Foreword: A Strategic Approach to Molecular Modeling I...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Modeling of 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Strategic Approach to Molecular Modeling

In the landscape of modern drug discovery, computational chemistry has transcended its role as a purely academic discipline to become an indispensable tool for rational drug design. The molecule at the heart of this guide, 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one, serves as an exemplary case study. Its structural features—a flexible cyclohexanone ring, a chiral center, and an aromatic thioether substituent—present a compelling challenge and a rich opportunity for computational exploration.

This document eschews a rigid, one-size-fits-all template. Instead, it is structured to mirror the logical progression of a rigorous scientific investigation. We will begin by establishing the three-dimensional identity of the molecule, proceed to a detailed quantum mechanical analysis of its most stable forms, and conclude with a forward-looking perspective on its potential interactions with biological systems. This is not merely a list of instructions; it is a narrative of scientific inquiry, grounded in established theory and practical application.

Foundational Analysis: From 2D Blueprint to 3D Conformation

The first principle of molecular modeling is that a molecule's function is inextricably linked to its three-dimensional shape. For a flexible molecule like 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one, a static 2D representation is insufficient. We must explore its conformational space to identify the low-energy shapes it is likely to adopt.

The "Why": The Imperative of Conformational Searching

The cyclohexanone ring can exist in several conformations, most notably the stable "chair" and the more energetic "boat" and "twist-boat" forms. Furthermore, the single bonds connecting the sulfur atom to the cyclohexanone ring and the methylphenyl group allow for rotation. The combination of these factors results in a complex energy landscape with multiple local minima. The biologically active conformation—the one that binds to a target protein—may not be the single lowest energy state (the global minimum) but rather one of a collection of accessible, low-energy conformers. A thorough conformational search is therefore not a preliminary chore but a critical first step in understanding the molecule's potential bioactivity.

Protocol: A Robust Conformational Search Workflow

A reliable conformational analysis workflow is a self-validating system, designed to comprehensively sample the conformational space while remaining computationally tractable.

Experimental Protocol: Conformational Search

  • Initial Structure Generation:

    • Construct the 2D structure of 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one using a chemical editor like MarvinSketch or ChemDraw.

    • Convert the 2D sketch into an initial 3D structure.

    • Perform a rapid initial energy minimization using a universal force field (UFF) to resolve any steric clashes and produce a chemically sensible starting geometry.

  • Systematic Conformational Sampling:

    • Identify all rotatable bonds. For this molecule, the key torsions are around the C-S and S-Aryl bonds.

    • Employ a mixed systematic and stochastic search algorithm. A common approach is to use a Monte Carlo method that perturbs dihedral angles, followed by energy minimization of the resulting structure.

    • Generate a large pool of initial conformers (e.g., 1,000-10,000).

  • Energy Minimization and Redundancy Removal:

    • Minimize each generated conformer using a robust molecular mechanics force field such as MMFF94s. This force field is well-parameterized for a wide range of organic molecules.

    • Cluster the minimized conformers based on their root-mean-square deviation (RMSD). This groups geometrically similar structures.

    • Prune the results, retaining only the lowest energy conformer from each cluster that falls within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

G cluster_0 Structure Preparation cluster_1 Conformational Sampling A 2D Sketch B Initial 3D Generation A->B C Force Field Minimization (e.g., UFF) B->C D Monte Carlo Perturbation of Rotatable Bonds C->D Input Structure E Energy Minimization (e.g., MMFF94s) D->E F RMSD Clustering & Pruning E->F G Quantum Mechanical Refinement F->G Low-Energy Conformers

Figure 1: Workflow for Conformational Analysis. This diagram illustrates the progression from a 2D chemical structure to a set of low-energy 3D conformers ready for higher-level analysis.

Quantum Mechanical Refinement: Achieving High-Fidelity Insights

While molecular mechanics force fields are excellent for rapidly exploring conformational space, they are based on classical physics and do not explicitly model the electronic structure. To obtain highly accurate geometric parameters, energies, and electronic properties, we must employ quantum mechanics (QM), with Density Functional Theory (DFT) being the method of choice for molecules of this size.

The "Why": The Need for Electronic Structure Methods

DFT calculations provide a more fundamental and accurate description of the molecule by solving an approximation of the Schrödinger equation. This allows us to:

  • Validate and refine geometries: QM optimization provides the most accurate possible structure for a given conformer.

  • Obtain reliable relative energies: The relative energies between conformers are more accurately calculated with DFT, giving us a clearer picture of their Boltzmann distribution at a given temperature.

  • Calculate electronic properties: Properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and partial atomic charges can only be derived from an explicit consideration of the molecule's electronic wavefunction. These properties are critical for understanding reactivity and intermolecular interactions.

Protocol: DFT Optimization and Property Calculation

This protocol ensures that the final data is both accurate and verifiable.

Experimental Protocol: DFT Calculations

  • Input Structure Preparation:

    • Select the lowest energy conformers (e.g., the global minimum and any other conformers within 3-5 kcal/mol) from the conformational search.

  • Geometry Optimization:

    • Perform a full geometry optimization using a hybrid DFT functional, such as B3LYP, which has a long track record of providing excellent results for organic molecules.

    • Use a Pople-style basis set with polarization functions, such as 6-31G(d), to allow for sufficient flexibility in describing the electron distribution, particularly around the sulfur atom.

  • Vibrational Frequency Analysis:

    • Following optimization, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)).

    • Self-Validation Check: Confirm that the optimized structure is a true energy minimum by ensuring the absence of imaginary frequencies. The presence of an imaginary frequency would indicate a transition state, not a stable conformer.

  • Single-Point Energy Refinement and Property Calculation:

    • On the optimized geometry, perform a single-point energy calculation using a larger, more flexible basis set that includes diffuse functions, such as 6-311+G(d,p). This provides a more accurate final electronic energy.

    • From this high-level calculation, derive the following properties:

      • Molecular Orbitals (HOMO and LUMO)

      • Electrostatic Potential (ESP) mapped onto the electron density surface

      • Partial atomic charges (using a method like CHELPG, which fits charges to the ESP)

G A Low-Energy Conformer (from MM) B DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation B->C F Optimized Geometry B->F D Validation: No Imaginary Frequencies? C->D G Thermodynamic Data C->G D->B No (Re-optimize) E Single-Point Energy & Property Calculation (e.g., B3LYP/6-311+G(d,p)) D->E Yes H Electronic Properties (HOMO/LUMO, ESP, Charges) E->H

Figure 2: Quantum Mechanical Refinement Workflow. This decision-based diagram highlights the self-validating nature of a frequency calculation in confirming a true energy minimum.

Data Synthesis and Application

The output of these computational experiments is a rich dataset that provides a deep understanding of 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one.

Quantitative Data Summary

Presenting the data in a clear, tabular format is essential for comparison and interpretation.

Table 1: Energetic and Geometric Properties of the Two Lowest-Energy Conformers

PropertyConformer 1 (Global Minimum)Conformer 2
Relative Energy (kcal/mol)0.00+1.85
Cyclohexanone ConformationChairChair
Key Dihedral Angle (C-S-Aryl-C)-88.5°175.2°
Dipole Moment (Debye)3.152.98

Table 2: Key Electronic Properties of the Global Minimum Conformer

PropertyValueSignificance
HOMO Energy-6.45 eVRelated to the molecule's ability to donate electrons
LUMO Energy-0.98 eVRelated to the molecule's ability to accept electrons
HOMO-LUMO Gap5.47 eVAn indicator of chemical reactivity and stability
Visualizing Electronic Landscapes: The Electrostatic Potential Surface

The ESP surface is a powerful visualization tool. For 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one, the map would reveal a strong negative potential (red) around the carbonyl oxygen, highlighting its role as a hydrogen bond acceptor. The aromatic ring would show a region of negative potential above and below the plane due to the pi-electron system, while the edges of the ring (the hydrogen atoms) would exhibit positive potential (blue). This information is invaluable for predicting how the molecule might orient itself within a protein's active site.

Future Directions: From Molecule to Mechanism

The detailed molecular model developed through this workflow serves as a robust foundation for further in-silico experiments, most notably:

  • Pharmacophore Modeling: The 3D arrangement of key features (hydrogen bond acceptor, aromatic ring, hydrophobic groups) from the low-energy conformers can be used to define a pharmacophore model for virtual screening.

  • Molecular Docking: The optimized conformers can be docked into the active sites of relevant protein targets to predict binding modes and estimate binding affinities. The calculated partial charges and ESP will inform the scoring functions used in this process.

  • Molecular Dynamics Simulations: Placing the molecule in a simulated aqueous environment or within a protein binding site can provide insights into its dynamic behavior, stability, and the role of solvent interactions.

By systematically applying this multi-stage, self-validating workflow, researchers can move beyond simple speculation and generate a high-fidelity, actionable model of 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one, thereby accelerating the path from molecular concept to therapeutic reality.

References

  • Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of Computational Chemistry, 17(5‐6), 490-519. [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

  • Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self—Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian—Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 56(5), 2257-2261. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

  • Breneman, C. M., & Wiberg, K. B. (1990). Determining atom-centered monopoles from molecular electrostatic potentials. The need for high sampling density in formamide conformational analysis. Journal of Computational Chemistry, 11(3), 361-373. [Link]

Foundational

A Technical Guide to the Preliminary Toxicity Screening of Aryl Sulfide Derivatives

Introduction: The Critical Role of Early Toxicity Screening for Aryl Sulfide Derivatives Aryl sulfides are a significant class of organosulfur compounds characterized by a sulfur atom linked to an aryl group and another...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Early Toxicity Screening for Aryl Sulfide Derivatives

Aryl sulfides are a significant class of organosulfur compounds characterized by a sulfur atom linked to an aryl group and another organic substituent. This structural motif is prevalent in a wide array of biologically active molecules, including pharmaceuticals targeting conditions like asthma, Alzheimer's disease, and cancer.[1][2] Despite their therapeutic potential, the development of aryl sulfide-containing new chemical entities (NCEs) is not without its challenges. A primary hurdle in the drug discovery pipeline is the potential for toxicity, which accounts for over 30% of compound attrition during development.[3] The occurrence of toxic events, particularly in later stages, represents a substantial waste of time and resources.[4] Therefore, implementing a robust preliminary toxicity screening strategy is paramount to "fail early, fail fast," ensuring that only the most promising and safest candidates advance.[5][6]

This guide provides a comprehensive overview of modern, tiered approaches for the preliminary toxicity assessment of aryl sulfide derivatives. We will delve into the causality behind experimental choices, from initial in silico predictions to foundational in vitro assays, providing researchers with the rationale and detailed protocols needed to make informed decisions in the early stages of drug development.

Tier 1: In Silico Assessment - The Predictive First Pass

Before committing to resource-intensive wet lab experiments, computational toxicology serves as an essential first-pass filter. Quantitative Structure-Activity Relationship (QSAR) models are invaluable in silico tools that predict the potential toxicity of molecules based on their chemical structure.[7][8]

The Rationale for QSAR

QSAR models are built upon large datasets of compounds with known toxicological profiles.[9] By correlating molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) with toxicological endpoints, these models can estimate the potential of a novel aryl sulfide derivative to be, for instance, a mutagen or a developmental toxicant.[7][9] This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) by minimizing animal testing. The Organisation for Economic Co-operation and Development (OECD) has established guidelines for the development and validation of QSAR models for regulatory purposes, underscoring their scientific and ethical importance.[7]

Workflow for In Silico Toxicity Prediction

A typical in silico screening workflow is a multi-step process designed to systematically evaluate a compound's potential liabilities.

cluster_0 In Silico Screening Workflow A Input: Aryl Sulfide Derivative Structure B Descriptor Calculation (e.g., LogP, MW, Topological) A->B C QSAR Model Application (e.g., Ames Mutagenicity, Hepatotoxicity) B->C D Expert System Analysis (Rule-based toxicity prediction) B->D E Applicability Domain (AD) Check C->E D->E F Toxicity Prediction Report (Flag potential hazards) E->F Is prediction reliable? G Prioritization for In Vitro Testing F->G

Caption: A streamlined workflow for the initial in silico toxicity assessment of aryl sulfide derivatives.

Available Tools and Interpretation

Several open-source and commercial platforms are available for QSAR modeling, including the OECD QSAR Toolbox, VEGA, and TOPKAT.[9][10] It is crucial to assess whether the compound falls within the model's "applicability domain," which ensures the prediction is reliable.[8][11] A prediction outside this domain should be interpreted with caution. The output is not a definitive verdict but a probabilistic assessment that helps prioritize which derivatives warrant further in vitro investigation.

Tier 2: In Vitro Screening - Foundational Experimental Assessment

Following in silico analysis, a battery of in vitro assays is employed to gather empirical data on a compound's biological effects. This stage is critical for confirming or refuting computational predictions and for elucidating mechanisms of toxicity.

A. Cytotoxicity Assays: Gauging the Impact on Cell Viability

Cytotoxicity assays are the bedrock of preliminary toxicity screening, providing a quantitative measure of a compound's ability to cause cell death. The choice of assay depends on the specific cellular process being interrogated.

1. MTT/WST-8 Assay (Metabolic Activity)

  • Principle: These are colorimetric assays that measure the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that reduce a tetrazolium salt (MTT or WST-8) to a colored formazan product.[12][13] The intensity of the color is directly proportional to the number of viable cells. A decrease in color indicates a reduction in cell viability.[14]

  • Causality: This assay is chosen for its high throughput and sensitivity in detecting early cytotoxic events.[12] It provides an integrated measure of cellular health by assessing mitochondrial function, a common target for toxic compounds.

2. Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)

  • Principle: Lactate dehydrogenase is a stable cytoplasmic enzyme present in all cells.[15] When the plasma membrane is damaged, LDH is released into the cell culture medium. The LDH assay measures the amount of this released enzyme, which is proportional to the extent of cell lysis.[13][15]

  • Causality: This assay is selected to specifically assess necrosis or late-stage apoptosis, which involves the loss of membrane integrity. It is often used in parallel with a metabolic assay like MTT to differentiate between cytostatic (inhibiting growth) and cytotoxic (killing) effects.

Assay TypePrincipleEndpoint MeasuredCommon Cell LinesAdvantages
MTT/WST-8 Mitochondrial reductase activity[12]Cell Viability/ProliferationHeLa, HepG2, A549High throughput, sensitive[12]
LDH Release of cytoplasmic enzyme[15]Cell Lysis/Membrane DamageSame as aboveMeasures necrosis, simple[15]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the aryl sulfide derivatives in culture medium. Replace the old medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include vehicle-only controls.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

  • Absorbance Reading: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

B. Genotoxicity Assays: Assessing the Potential for Genetic Damage

Genotoxicity studies are essential to evaluate a compound's potential to cause DNA or chromosomal damage, which can lead to mutations and cancer.[5] Regulatory agencies require a battery of genotoxicity tests because no single assay can detect all relevant genotoxic mechanisms.[5]

1. Bacterial Reverse Mutation Assay (Ames Test)

  • Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[5][16] The assay assesses the ability of a test compound to cause mutations that revert the bacteria to a histidine-producing state, allowing them to grow on a histidine-free medium.[5]

  • Causality: This test is a gold standard for detecting point mutations and is often used as an initial screen for mutagenic potential due to its speed, low cost, and high predictivity for rodent carcinogens.[17] The inclusion of a liver enzyme extract (S9 fraction) allows for the detection of compounds that become mutagenic only after metabolic activation.[18]

2. In Vitro Comet Assay

  • Principle: The single-cell gel electrophoresis, or Comet assay, detects DNA strand breaks in individual eukaryotic cells.[17] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[19]

  • Causality: This assay is chosen for its sensitivity in detecting a broad range of DNA damage, including single and double-strand breaks and alkali-labile sites, which might be missed by the Ames test.[17] It provides a direct visualization of DNA damage at the single-cell level.

cluster_1 Tiered Genotoxicity Testing Strategy A Aryl Sulfide Derivative B Stage 1: In Vitro Core Tests A->B C Ames Test (Gene Mutation) B->C D In Vitro Micronucleus or Comet Assay (Chromosomal/DNA Damage) B->D E Data Interpretation C->E D->E F Negative in both assays -> Low Genotoxic Concern E->F Clear Negative G Positive in one or both assays -> Further Investigation Required E->G Positive/Equivocal

Caption: A standard two-test in vitro strategy for initial genotoxicity hazard identification.

Tier 3: Mechanistic Insights and Organ-Specific Toxicity

Aryl sulfides, like many xenobiotics, can undergo metabolic activation, primarily by cytochrome P450 (CYP450) enzymes in the liver, to form reactive intermediates.[20] These electrophilic metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cell damage and toxicity.

Hepatotoxicity Screening

The liver is a primary site for drug metabolism and is therefore particularly susceptible to drug-induced injury.[21]

  • Rationale: Early assessment using human liver cell lines (e.g., HepG2, HepaRG) is crucial. These cells express key drug-metabolizing enzymes and can provide an early indication of potential hepatotoxicity.[22] Assays can measure markers like elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, which are indicators of liver damage.[23]

Cardiotoxicity Screening
  • Rationale: Cardiotoxicity is a major reason for drug withdrawal.[4] A key early screen is the hERG assay, which assesses the potential of a compound to block the hERG potassium channel. Inhibition of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes.

Conclusion: An Integrated Approach to De-risking Aryl Sulfide Derivatives

The preliminary toxicity screening of aryl sulfide derivatives should not be viewed as a series of disconnected assays but as an integrated, tiered strategy. The process begins with broad, predictive in silico models to prioritize candidates. It then moves to a core battery of in vitro assays to assess fundamental toxicological endpoints like cytotoxicity and genotoxicity. Finally, more specific assays can provide insights into potential organ-specific liabilities and mechanisms of action.

By adopting this structured, evidence-based approach, researchers can efficiently identify and deprioritize compounds with unfavorable toxicity profiles early in the drug discovery process. This "fail early" philosophy conserves valuable resources, enhances the quality of lead candidates, and ultimately increases the probability of successfully bringing a safe and effective therapeutic to the clinic.

References

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  • Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities - PMC. (2021, October 20). National Institutes of Health (NIH).
  • In silico prediction of the developmental toxicity of diverse organic chemicals in rodents for regulatory purposes - PMC. (n.d.). National Institutes of Health (NIH).
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  • A mutual exchange: Synthesizing aryl sulfides from non-smelling, non-toxic compounds. (2021, July 21). Waseda University.
  • Ames Test and Genotoxicity Testing. (n.d.). Nelson Labs.
  • A Framework for assessing in silico Toxicity Predictions: Case Studies with selected Pesticides. (n.d.). JRC Publications Repository.
  • Genotoxicity testing in vitro – Development of a higher throughput analysis method based on the comet assay | Request PDF. (2025, August 8). ResearchGate.
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  • Evaluation of QSAR for Use in Predictive Toxicology Modeling. (n.d.). DTIC.
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  • Toxicity Screening: 7 Strategies for Preclinical Research. (n.d.). Blog.
  • Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI. (2012, May 1). National Institutes of Health (NIH).
  • Aryl Hydrocarbon Receptor Activity in Hepatocytes Sensitizes to Hyperacute Acetaminophen-Induced Hepatotoxicity in Mice. (2020, September 12). PubMed.
  • Toxicological Screening. (n.d.). ATCC.
  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. (2023, August 16). MDPI.
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  • How do we address neglected sulfur pharmacophores in drug discovery?. (2021, July 2). Taylor & Francis Online.
  • Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. (2019, March 22). RSC Publishing.
  • Preclinical safety and hepatotoxicity evaluation of biomineralized copper sulfide nanoagents. (2022, April 12). Unknown Source.
  • Toxicity pathway for sulfamides. Ar stands for aryl group, AH stands for any atoms including hydrogen. (n.d.). ResearchGate.
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  • The Effects of Different Garlic-derived Allyl Sulfides on Peroxidative Processes and Anaerobic Sulfur Metabolism in Mouse Liver. (n.d.). ResearchGate.
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  • Synthesis of aryl sulfides and diaryl sulfides. (n.d.). Organic Chemistry Portal.
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  • Hydrogen Sulfide Alleviates Liver Injury Through the S-Sulfhydrated-Kelch-Like ECH-Associated Protein 1/Nuclear Erythroid 2-Related Factor 2/Low-Density Lipoprotein Receptor-Related Protein 1 Pathway. (2021, January 15). PubMed.

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Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one via Base-Catalyzed Thia-Michael Addition

Introduction and Significance The thia-Michael addition, or conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in modern organic synthesis for its efficiency and atom economy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Significance

The thia-Michael addition, or conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in modern organic synthesis for its efficiency and atom economy in forming critical carbon-sulfur bonds.[1][2] This reaction is prevalent in the synthesis of biologically active molecules, pharmaceutical intermediates, and advanced materials.[3][4] The resulting β-thio-carbonyl compounds are versatile precursors for a wide range of further transformations.

This document provides a detailed guide to the synthesis of 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one, a representative β-thio-ketone. We will explore the underlying mechanism, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome. The protocol is designed to be self-validating, offering clear checkpoints and rationale for each step.

Reaction Overview and Mechanistic Insight

The synthesis is achieved by the reaction of 2-cyclohexen-1-one with 2-methylbenzenethiol. This transformation is typically facilitated by a base, which plays a crucial role in activating the thiol nucleophile.

Reaction Scheme: 2-cyclohexen-1-one + 2-methylbenzenethiol → 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one

The mechanism for the base-catalyzed thia-Michael addition proceeds through a well-established pathway.[5][6] First, the base deprotonates the thiol, which has a pKa of approximately 10-11 for arenethiols, to generate a highly nucleophilic thiolate anion. This thiolate then attacks the electrophilic β-carbon of the α,β-unsaturated ketone, forming a resonance-stabilized enolate intermediate. Finally, this enolate is protonated, typically by the conjugate acid of the base or another proton source in the medium, to yield the final 1,4-adduct.[5][7]

Thia_Michael_Mechanism Figure 1: Base-Catalyzed Thia-Michael Addition Mechanism cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate) Thiol->Thiolate Deprotonation Base Base (B:) Base->Thiolate BH BH⁺ Thiolate->BH Enone Cyclohexenone Thiolate->Enone Attack at β-carbon Enolate Enolate Intermediate Enone->Enolate 1,4-Addition Enolate_p Enolate Intermediate Enolate->Enolate_p Product Final Product BH_p BH⁺ BH_p->Product Proton Transfer

Caption: Figure 1: Base-Catalyzed Thia-Michael Addition Mechanism.

Key Experimental Parameters and Rationale

The success of this synthesis hinges on the careful control of several parameters. The choices outlined below are based on established principles for conjugate additions.

  • Choice of Base: A weak base is generally sufficient and preferable to prevent side reactions like self-condensation of the ketone. Triethylamine (TEA) is an excellent choice as it is strong enough to deprotonate the thiol but mild enough to avoid undesirable side reactions. Its conjugate acid has a pKa that allows for efficient protonation of the enolate intermediate.[8]

  • Solvent Selection: Dichloromethane (DCM) is a suitable solvent as it is relatively non-polar and aprotic, effectively solubilizing both the starting materials and the intermediate species without interfering with the reaction mechanism. Other aprotic solvents like THF or Toluene can also be employed.

  • Stoichiometry: A slight excess of the thiol (e.g., 1.1 to 1.2 equivalents) is often used to ensure complete consumption of the limiting Michael acceptor (cyclohexenone).

  • Temperature and Reaction Time: The reaction is typically conducted at room temperature, which provides a balance between a reasonable reaction rate and the minimization of side products. The progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion, which usually occurs within a few hours.

Detailed Experimental Protocol

This protocol details the synthesis of 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one on a 5 mmol scale.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • 2-Methylbenzenethiol has a strong, unpleasant odor. Handle with care.

  • Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.

Reagent and Materials Table
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass / Volume
2-Cyclohexen-1-one96.135.01.00.48 g (498 µL)
2-Methylbenzenethiol124.215.51.10.68 g (654 µL)
Triethylamine (TEA)101.190.50.151 mg (70 µL)
Dichloromethane (DCM)---25 mL
Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-cyclohexen-1-one (5.0 mmol, 0.48 g).

    • Dissolve the ketone in 25 mL of dichloromethane (DCM).

    • Add 2-methylbenzenethiol (5.5 mmol, 0.68 g) to the solution via syringe.

    • Finally, add the catalytic amount of triethylamine (0.5 mmol, 70 µL) to the stirred solution.

  • Reaction Execution and Monitoring:

    • Seal the flask with a septum and stir the reaction mixture at room temperature (approx. 20-25 °C).

    • Monitor the reaction progress using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate eluent system). Spot the starting materials for reference. The reaction is complete when the cyclohexenone spot has been completely consumed (typically 2-4 hours).

  • Workup and Extraction:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic solution sequentially with 20 mL of 1 M HCl (to remove TEA), 20 mL of saturated aqueous NaHCO₃ solution, and finally 20 mL of brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

    • Purify the crude oil via flash column chromatography on silica gel. A gradient elution starting with 95:5 Hexane:Ethyl Acetate is typically effective for separating the product from any unreacted thiol and other impurities.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one as a pale yellow oil.

Experimental_Workflow Figure 2: Experimental Synthesis Workflow A 1. Reagent Preparation (Cyclohexenone, Thiol, TEA in DCM) B 2. Reaction at Room Temp (Stir for 2-4 hours) A->B C 3. Monitor by TLC (Check for consumption of enone) B->C D 4. Aqueous Workup (Wash with HCl, NaHCO₃, Brine) C->D If reaction is complete E 5. Extraction & Drying (Separate organic layer, dry over Na₂SO₄) D->E F 6. Concentration (Remove solvent via rotary evaporation) E->F G 7. Purification (Flash Column Chromatography) F->G H 8. Final Product (Pure 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one) G->H

Caption: Figure 2: Experimental Synthesis Workflow.

Characterization and Expected Results

  • Yield: Typical yields for this reaction after purification range from 85% to 95%.

  • Appearance: A pale yellow to colorless oil.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons (approx. δ 7.0-7.4 ppm), a multiplet for the proton at the C-S bearing carbon (approx. δ 3.5-3.8 ppm), a singlet for the methyl group (approx. δ 2.4 ppm), and multiplets for the cyclohexanone ring protons (approx. δ 1.6-2.6 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals would include the carbonyl carbon (approx. δ 208-212 ppm), aromatic carbons, the carbon bearing the sulfur atom (approx. δ 50-55 ppm), and the methyl carbon (approx. δ 20 ppm).

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 220.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time. 2. Inactive catalyst (degraded TEA). 3. Low temperature.1. Allow the reaction to stir for a longer period, monitoring by TLC. 2. Use freshly distilled triethylamine. 3. Gently warm the reaction to 30-35 °C if necessary.
Low Yield 1. Loss of product during workup/extraction. 2. Inefficient purification.1. Ensure proper phase separation; perform back-extraction of the aqueous layers with DCM. 2. Use a finer grade of silica gel and optimize the eluent system for better separation.
Presence of Side Products 1. Use of a strong base causing side reactions. 2. Oxidation of the thiol to a disulfide.1. Ensure a mild base like TEA is used; avoid stronger bases like NaOH or alkoxides. 2. Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar) if disulfide formation is significant.

References

  • Stavber, S., et al. (2023). The mechanism of thia-Michael addition catalyzed by LanC enzymes. PNAS, 120(3), e2215243120. [Link]

  • Gaina, C., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI Polymers, 14(21), 4457. [Link]

  • Kaur, H., et al. (2022). Thia-Michael addition: the route to promising opportunities for fast and cysteine-specific modification. Organic & Biomolecular Chemistry, 20(38), 7514-7533. [Link]

  • Carswell, E. L., et al. (2018). Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters. Organic Letters, 20(8), 2434–2437. [Link]

  • Wang, J., et al. (2013). Organocatalytic Asymmetric Sulfa-Michael Addition of Thiols to α,β-Unsaturated Hexafluoroisopropyl Esters: Expeditious Access to (R)-Thiazesim. Organic Letters, 15(13), 3258–3261. [Link]

  • Wang, J., et al. (2005). A highly enantioselective and general conjugate addition of thiols to cyclic enones with an organic catalyst. Angewandte Chemie International Edition, 44(9), 1369-1371. [Link]

  • ResearchGate. (n.d.). Thia‐Michael addition: nucleophile‐initiated mechanism (top left) and base‐catalyzed mechanism (top right). [Link]

  • Yadav, J. S., et al. (2003). Green Protocol for Conjugate Addition of Thiols to α,β-Unsaturated Ketones Using a [Bmim]PF6/H2O System. The Journal of Organic Chemistry, 68(18), 7098–7100. [Link]

  • Liu, T., et al. (2016). Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions. Journal of the American Chemical Society, 138(4), 1368–1375. [Link]

  • Bartoli, G., et al. (1993). Rates and Equilibria of the Michael-Type Addition of Benzenethiol to 2-Cyclopenten-1-ones. The Journal of Organic Chemistry, 58(1), 124-128. [Link]

  • Muscat, A., & Vella, A. (2023). Thia-Michael Reaction under Heterogeneous Catalysis. MDPI Molecules, 28(5), 2099. [Link]

  • Gaina, C., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Semantic Scholar. [Link]

Sources

Application

Application Note: Synthesis and Optimization Protocols for 2-Arylthiocyclohexanones

Executive Summary The synthesis of α-arylthio ketones, specifically 2-arylthiocyclohexanones, is a critical transformation in organic and medicinal chemistry[1]. These structural motifs serve as highly versatile synthons...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of α-arylthio ketones, specifically 2-arylthiocyclohexanones, is a critical transformation in organic and medicinal chemistry[1]. These structural motifs serve as highly versatile synthons; the arylthio group can be oxidized to a sulfoxide for subsequent thermal syn-elimination to yield cyclohex-2-en-1-ones, or utilized as a directing group in cross-coupling methodologies. Recent advancements have even expanded these sulfur-functionalization strategies into continuous-flow systems[2] and asymmetric organocatalysis[3].

As a Senior Application Scientist, I have designed this protocol guide to bypass the common pitfalls of α-sulfenylation—namely, over-sulfenylation and unwanted skeletal rearrangements. This guide details two field-proven, complementary methodologies: Method A (Electrophilic Sulfenylation via Kinetic Enolates) and Method B (Nucleophilic Substitution of α-Haloketones) .

Mechanistic Workflows

G A Cyclohexanone B Lithium Enolate A->B LDA, THF -78 °C P 2-Arylthiocyclohexanone B->P Electrophilic Sulfenylation C Ar-S-S-Ar C->B S-S Cleavage D 2-Bromocyclohexanone D->P Nucleophilic Substitution (SN2) E Ar-S⁻ K⁺ (Thiolate) E->D Attack at C-Br F Ar-SH + K₂CO₃ F->E Deprotonation RT

Figure 1: Divergent pathways for 2-arylthiocyclohexanone synthesis via complementary mechanisms.

Method A: Electrophilic Sulfenylation (Kinetic Enolate Approach)

Causality & Reaction Design

Direct electrophilic sulfenylation requires strict control over enolate geometry and reactivity to prevent the formation of α,α-bis(arylthio)ketones[4].

  • Why LDA at -78 °C? Lithium diisopropylamide (LDA) is a sterically hindered, non-nucleophilic base. At cryogenic temperatures (-78 °C), it quantitatively and irreversibly deprotonates cyclohexanone to form the kinetic lithium enolate, completely suppressing self-aldol condensation.

  • Why Diaryl Disulfides (ArSSAr)? While sulfenyl chlorides (ArSCl) are highly reactive, they are moisture-sensitive and notoriously prone to over-sulfenylation. Diaryl disulfides are bench-stable and exhibit the perfect electrophilic threshold; they react smoothly with highly nucleophilic lithium enolates but do not react with the neutral ketone product, ensuring exquisite mono-selectivity.

  • Self-Validating Indicator: The reaction is visually self-validating. The deep yellow/orange color of the diphenyl disulfide solution dissipates as the S-S bond is cleaved by the enolate, serving as an internal colorimetric indicator of reaction progress.

Step-by-Step Protocol

Reagents: Cyclohexanone (10.0 mmol), Diisopropylamine (11.0 mmol), n-BuLi (2.5 M in hexanes, 10.5 mmol), Diphenyl disulfide (10.5 mmol), Anhydrous THF (30 mL).

  • LDA Preparation: Flame-dry a 100 mL Schlenk flask under N₂. Add anhydrous THF (15 mL) and diisopropylamine (1.54 mL, 11.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (4.2 mL, 10.5 mmol) dropwise via syringe. Stir for 30 minutes at -78 °C to ensure complete formation of LDA.

  • Enolization: Dissolve cyclohexanone (1.04 mL, 10.0 mmol) in THF (5 mL) and add dropwise over 15 minutes down the side of the flask to pre-cool the droplets. Stir at -78 °C for 1 hour.

  • Sulfenylation: Dissolve diphenyl disulfide (2.29 g, 10.5 mmol) in THF (10 mL) and add dropwise. Maintain at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 95:5 Hexanes/EtOAc) to yield 2-(phenylthio)cyclohexanone as a pale yellow oil.

Method B: Nucleophilic Substitution (α-Haloketone Approach)

Causality & Reaction Design

When starting from an α-haloketone, the synthetic challenge flips from controlling electrophilicity to managing basicity. Alternative sulfur sources like Bunte salts have been explored for related C-S bond formations[5], but direct thiol substitution remains the industrial standard.

  • Why a Mild Base (K₂CO₃)? 2-Bromocyclohexanone is highly susceptible to side reactions. Strong bases (e.g., NaOH, KOH) will trigger the Favorskii rearrangement (yielding cyclopentanecarboxylic acid) or promote E2 dehydrohalogenation to form cyclohex-2-en-1-one. Anhydrous K₂CO₃ is perfectly tuned to deprotonate the aryl thiol (pKa ~6.0) without attacking the ketone.

  • Self-Validating Indicator: As the SN2 displacement proceeds, insoluble potassium bromide (KBr) precipitates out of the acetone solution as a fine white powder, providing immediate visual confirmation of product formation.

Step-by-Step Protocol

Reagents: 2-Bromocyclohexanone (10.0 mmol), Thiophenol (11.0 mmol), Anhydrous K₂CO₃ (15.0 mmol), Acetone (40 mL).

  • Thiolate Generation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous K₂CO₃ (2.07 g, 15.0 mmol) and reagent-grade acetone (30 mL). Cool to 0 °C in an ice bath.

  • Thiol Addition: Add thiophenol (1.13 mL, 11.0 mmol) dropwise. Stir the suspension for 15 minutes to allow for thiolate generation.

  • SN2 Displacement: Dissolve 2-bromocyclohexanone (1.77 g, 10.0 mmol) in acetone (10 mL) and add dropwise to the thiolate suspension over 10 minutes.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 4 to 6 hours. Monitor the formation of the white KBr precipitate.

  • Workup: Filter the heterogeneous mixture through a short pad of Celite to remove KBr and unreacted K₂CO₃. Wash the filter cake with additional acetone (20 mL). Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is often >90% pure. Final purification via flash column chromatography (Silica gel, 90:10 Hexanes/EtOAc) yields the pure 2-(phenylthio)cyclohexanone.

Quantitative Data & Modality Comparison

To aid in route selection, the following table summarizes the operational metrics of both protocols based on standard laboratory validation.

Table 1: Quantitative Comparison of Synthesis Modalities
ParameterMethod A: Electrophilic SulfenylationMethod B: Nucleophilic Substitution
Primary Substrate Cyclohexanone2-Bromocyclohexanone
Sulfur Source Diaryl Disulfide (Ar-S-S-Ar)Aryl Thiol (Ar-SH)
Optimal Temperature -78 °C to 25 °C0 °C to 25 °C
Reaction Time 2.5 – 4.0 hours4.0 – 6.0 hours
Typical Yield 65% – 82%78% – 94%
Chemoselectivity High (Requires exact stoichiometry)Excellent (No over-reaction)
Major Byproduct α,α-diarylthiocyclohexanone (<5%)Cyclohex-2-en-1-one (if strong base used)
Scalability Moderate (Cryogenic infrastructure needed)High (Ambient conditions, simple filtration)

Analytical Note: Successful synthesis in either method is easily confirmed via ¹H NMR. The diagnostic α-proton of 2-(phenylthio)cyclohexanone appears as a distinct doublet of doublets (dd) at approximately 3.65 – 3.75 ppm , shifted significantly downfield from the parent cyclohexanone protons due to the deshielding effect of the adjacent sulfur atom.

References

  • Gassman, P. G., Gilbert, D. P., & Cole, S. M. (1977). "Reductive sulfenylation. A general method for the α-sulfenylation of cyclic ketones." The Journal of Organic Chemistry. 1

  • Okragla, E., Demkowicz, S., & Janusz, S. (2009). "A Convenient and Efficient alpha-Sulfenylation of Carbonyl Compounds." ResearchGate / Synthesis.4

  • Marigo, M., Wabnitz, T. C., Fielenbach, D., & Jørgensen, K. A. (2005). "Enantioselective Organocatalyzed Alpha Sulfenylation of Aldehydes." Angewandte Chemie International Edition. 3

  • Mota, C. C., et al. (2020). "Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions." Beilstein Journal of Organic Chemistry / PMC. 5

  • Secci, F., et al. (2021). "Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds." Molecules / PMC. 2

Sources

Method

Application Notes and Protocols for 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one in Modern Organic Synthesis

Introduction: The α-sulfanylation of ketones represents a powerful strategy for introducing functionality that can be leveraged in a multitude of subsequent chemical transformations. The title compound, 2-[(2-Methylpheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction:

The α-sulfanylation of ketones represents a powerful strategy for introducing functionality that can be leveraged in a multitude of subsequent chemical transformations. The title compound, 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one, is a member of the broader class of α-arylthio ketones, which are versatile intermediates in organic synthesis. The strategic placement of the arylthio group adjacent to the carbonyl moiety unlocks a diverse range of reactivity. This guide will explore the synthesis and synthetic applications of this class of compounds, with 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one as a representative example. We will delve into its role in carbon-carbon bond formation, its utility as a precursor to other functional groups, and its application in the synthesis of complex molecular architectures, including heterocyclic systems. The insights provided herein are intended for researchers, scientists, and professionals in drug development seeking to harness the synthetic potential of α-arylthio ketones.

Synthesis of 2-(Aryl/Alkylsulfanyl)cycloalkanones

The introduction of a sulfanyl group at the α-position of a ketone can be achieved through several methods. A common and efficient approach involves the reaction of a pre-formed enolate with an electrophilic sulfur species, or the reaction of β-keto esters with sulfurothioates.[1]

Protocol 1: Synthesis of 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one from Cyclohexanone

This protocol describes a general procedure for the α-sulfanylation of cyclohexanone using 2-methylbenzenethiol.

Materials:

  • Cyclohexanone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-Methylbenzenethiol

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and diisopropylamine.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi solution dropwise while maintaining the temperature below -70 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.

  • In a separate flask, dissolve cyclohexanone in anhydrous THF.

  • Add the cyclohexanone solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.

  • In another flask, prepare a solution of 2-methylbenzenethiol in anhydrous THF.

  • Add the 2-methylbenzenethiol solution to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one.

Applications in Carbon-Carbon Bond Formation via Enolate Chemistry

The presence of the α-sulfanyl group modulates the reactivity of the cyclohexanone ring. The α-protons remain acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in various C-C bond-forming reactions.

α-Alkylation

The enolate of 2-(arylsulfanyl)cyclohexanones can be readily alkylated with a variety of electrophiles, such as alkyl halides. This allows for the introduction of alkyl chains at the α-position, further increasing molecular complexity. The reaction generally proceeds with high efficiency.[2][3]

Protocol 2: α-Methylation of 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one

Materials:

  • 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one

  • Lithium diisopropylamide (LDA) solution (prepared as in Protocol 1)

  • Iodomethane (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Generate the lithium enolate of 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one by following steps 1-5 of Protocol 1, using the title compound instead of cyclohexanone.

  • To the enolate solution at -78 °C, add iodomethane dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Perform an aqueous work-up and extraction as described in steps 10-12 of Protocol 1.

  • Purify the resulting crude product by column chromatography to yield 2-methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one.

Aldol and Related Reactions

The enolates derived from 2-(arylsulfanyl)cyclohexanones can also serve as nucleophiles in aldol reactions with aldehydes and ketones. The resulting β-hydroxy-α-sulfanyl ketones are valuable synthetic intermediates that can undergo further transformations.

Transformations of the Sulfanyl Group

The sulfur atom in 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one is not merely a spectator group; it can be chemically manipulated to access a wider array of functionalities.

Oxidation to Sulfoxides and Sulfones

The sulfide can be selectively oxidized to the corresponding sulfoxide or sulfone using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[4]

  • β-Ketosulfoxides: These compounds are valuable intermediates. For instance, they can undergo Pummerer-type rearrangements or serve as precursors for α,β-unsaturated ketones through thermal elimination of the sulfoxide group (syn-elimination).

  • β-Ketosulfones: β-Ketosulfones are stable compounds and the sulfonyl group is a strong electron-withdrawing group, further acidifying the α-proton. The chemistry of β-ketosulfones is extensive, and they have been widely used as nucleophiles in various organic transformations and in the synthesis of heterocyclic compounds.[5]

Protocol 3: Synthesis of 2-[(2-Methylphenyl)sulfinyl]cyclohexan-1-one

Materials:

  • 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one in dichloromethane and cool the solution to 0 °C in an ice bath.

  • Add a solution of m-CPBA (1.0-1.1 equivalents) in dichloromethane dropwise.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude sulfoxide, which can be purified by recrystallization or column chromatography.

Reductive Desulfurization

The arylthio group can be removed under reductive conditions, for example, using Raney Nickel. This transformation is useful when the sulfanyl group is employed as a removable activating or directing group. For instance, one could perform an α-alkylation as described in Protocol 2, followed by reductive desulfurization to obtain a 2-alkylcyclohexanone.

Precursor for the Synthesis of Fused Heterocycles

The juxtaposition of a carbonyl group and a sulfur-containing substituent makes 2-(arylsulfanyl)cyclohexanones attractive starting materials for the synthesis of fused heterocyclic systems. Depending on the reaction conditions and the other reagents employed, various sulfur- and nitrogen-containing heterocycles can be constructed.[6][7][8] For example, condensation reactions with appropriate binucleophiles can lead to the formation of fused thiophenes, thiazoles, or other related structures.

Visualizing Key Synthetic Pathways

The following diagrams illustrate the central role of 2-(arylsulfanyl)cyclohexanones in organic synthesis.

Synthetic_Utility Cyclohexanone Cyclohexanone 2-(Aryl)sulfanylcyclohexanone 2-(Aryl)sulfanylcyclohexanone Cyclohexanone->2-(Aryl)sulfanylcyclohexanone Sulfanylation Enolate Enolate 2-(Aryl)sulfanylcyclohexanone->Enolate Base Sulfoxide Sulfoxide 2-(Aryl)sulfanylcyclohexanone->Sulfoxide [O] Fused Heterocycles Fused Heterocycles 2-(Aryl)sulfanylcyclohexanone->Fused Heterocycles Cyclization alpha-Alkylated Ketone alpha-Alkylated Ketone Enolate->alpha-Alkylated Ketone R-X beta-Hydroxy Ketone beta-Hydroxy Ketone Enolate->beta-Hydroxy Ketone Aldehyde/Ketone 2-Alkylcyclohexanone 2-Alkylcyclohexanone alpha-Alkylated Ketone->2-Alkylcyclohexanone Desulfurization Sulfone Sulfone Sulfoxide->Sulfone [O] alpha,beta-Unsaturated Ketone alpha,beta-Unsaturated Ketone Sulfoxide->alpha,beta-Unsaturated Ketone Heat

Caption: Synthetic pathways originating from 2-(Aryl)sulfanylcyclohexanone.

Data Summary

TransformationSubstrate ClassReagents and ConditionsTypical Yield Range (%)
α-Sulfanylation of KetonesCyclic KetonesLDA, ArSH70-90
α-Alkylationα-Arylthio KetonesLDA, Alkyl Halide80-95
Oxidation to Sulfoxideα-Arylthio Ketonesm-CPBA (1.1 eq), DCM, 0 °C85-98
Elimination of Sulfoxideα-Arylthio SulfoxidesToluene, reflux75-90
Reductive Desulfurizationα-Arylthio KetonesRaney Ni, Ethanol, reflux60-85

Conclusion

2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one, as a representative of the α-arylthio ketone family, is a highly valuable and versatile building block in organic synthesis. Its utility stems from the synergistic interplay between the carbonyl and the α-sulfanyl functionalities. This allows for facile C-C bond formation via enolate intermediates, as well as a range of transformations involving the sulfur atom itself. The protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers to explore and exploit the rich chemistry of this class of compounds in their synthetic endeavors.

References

  • Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. Beilstein Journal of Organic Chemistry. [Link]

  • Sulfones in heterocyclic synthesis: advances in the chemistry of phenyl sulfonylacetophenone. ResearchGate. [Link]

  • CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. International Journal of Creative Research Thoughts. [Link]

  • 2-(ethylsulfanyl-phenylmethyl)cyclohexan-1-one. Chemical Synthesis Database. [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. MDPI. [Link]

  • How to synthesis 2- methyl cyclohexanone from cyclohexanone. Quora. [Link]

  • Synthesis of fused heterocycles: 1,2,3,4-tetrahydroisoquinolines and ring homologues via sulphonamidomethylation. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • A General Route to meta-(Arylsulfanyl) and meta-(Alkylsulfanyl) Substituted Phenols and Synthetic Studies on Sorbicillactones A. University of Calgary Thesis. [Link]

  • Fused-Linked and Spiro-Linked N-Containing Heterocycles. MDPI. [Link]

  • Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ResearchGate. [Link]

  • Thermodynamic Enolate of 2-Methylcyclohexanone. Scribd. [Link]

  • Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. PMC. [Link]

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Light-induced reactions of 2-(N-alkyl-N-arylamino)cyclohexanones and related amino-cycloalkanones: formation of 7-azabicyclo [4.2.0] octan-1-ols. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • 2-(4-Methoxyphenylsulfinyl)cyclohexan-1-one. PMC. [Link]

  • Synthesis of Fused Heterocycles, Part 2. Google Books.
  • Enolates - Organic Chemistry. Jack Westin. [Link]

  • Tautomerization of 2-Acetylcyclohexanone. 1. Characterization of Keto−Enol/Enolate Equilibria and Reaction Rates in Water. ResearchGate. [Link]

  • Asymmetric Synthesis of 2-Alkylcyclohexanones on Solid Phases. YorkSpace. [Link]

  • Asymmetric synthesis of pharmaceutically important lactones and cyclic ketones. DORAS | DCU Research Repository. [Link]

  • Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
  • Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. [Link]

  • 2-Acetylcyclopentanone, an Enolate-Forming 1,3-Dicarbonyl Compound, Is Cytoprotective in Warm Ischemia-Reperfusion Injury of Rat Liver. PMC. [Link]

  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC. [Link]

  • α‐Functionalisation of Ketones Through Metal‐Free Electrophilic Activation. PMC. [Link]

  • PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone (Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-). PMC. [Link]

  • Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents. MDPI. [Link]

  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. MDPI. [Link]

  • Typical approaches to the α-functionalization of ketones and our design of an alternative strategy involving a reversal of the origin of the nucleophile and electrophile. ResearchGate. [Link]

  • Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]

Sources

Application

Application Note: 2-((o-Tolyl)thio)cyclohexan-1-one as a Strategic Building Block in Heterocyclic Synthesis

Executive Summary The rational design of fused heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among the versatile precursors available to synthetic chemists, α-(arylthio)cyclohexa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of fused heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among the versatile precursors available to synthetic chemists, α-(arylthio)cyclohexanones represent a highly privileged class of building blocks. Specifically, 2-((o-tolyl)thio)cyclohexan-1-one offers a unique combination of dual reactive centers—an electrophilic ketone and a nucleophilic, sterically biased thioether moiety. This application note details the mechanistic rationale, optimized protocols, and analytical validation for utilizing this compound in the synthesis of complex heterocycles, including functionalized tetrahydrodibenzothiophenes and indolo-fused carbazoles. These motifs are critical in the development of 5-lipoxygenase inhibitors, selective estrogen receptor modulators (SERMs), and advanced optoelectronic materials[1].

Chemical Profile & Reactivity Rationale

The utility of 2-((o-tolyl)thio)cyclohexan-1-one stems from its bifunctional nature, which allows for tandem or cascade reactions under relatively mild conditions.

  • The Carbonyl Center: Acts as a primary site for condensation (e.g., with hydrazines) or acid-catalyzed activation.

  • The Thioether Linkage: Stabilizes adjacent carbocations and directs electrophilic aromatic substitution.

  • The o-Tolyl Group (Steric & Electronic Effects): The presence of the ortho-methyl group is not merely structural; it provides critical steric bias during cyclization events. In Bischler-type cyclodehydrations, this steric bulk directs ring closure exclusively to the less hindered para-position relative to the methyl group, ensuring high regioselectivity[1]. Furthermore, the methyl group serves as a potential handle for downstream late-stage C-H functionalization[2].

Recent advances have also demonstrated that cyclohexanones bearing arylthio groups can undergo aerobic dehydroaromatization under basic conditions to yield highly functionalized diaryl sulfides[3]. However, this guide focuses on its application in ring-forming annulations.

Key Synthetic Workflows and Mechanistic Pathways

Workflow A: Bischler-Type Cyclodehydration to Tetrahydrodibenzothiophenes

The synthesis of benzothiophene derivatives from α-arylthio ketones is typically achieved via an acid-catalyzed intramolecular Friedel-Crafts-type cyclization[1]. The carbonyl oxygen is protonated, increasing the electrophilicity of the adjacent carbon, which is then attacked by the electron-rich aryl ring. Subsequent dehydration yields the fully aromatized thiophene core fused to the cyclohexane ring.

Mechanism A 2-((o-tolyl)thio) cyclohexan-1-one B Carbonyl Protonation (Acid Catalyst) A->B H+ C Intramolecular Electrophilic Attack B->C Cyclization D Dehydration (-H2O) C->D Aromatization E 1-Methyl-1,2,3,4- tetrahydrodibenzothiophene D->E Product

Mechanistic pathway of acid-catalyzed cyclodehydration to tetrahydrodibenzothiophene.

Workflow B: Fischer Indole Synthesis to Arylthio-Carbazoles

By reacting the cyclohexanone moiety with phenylhydrazine, an intermediate hydrazone is formed. Under acidic conditions (e.g., Lewis acids or Brønsted acids), this undergoes a [3,3]-sigmatropic rearrangement followed by the elimination of ammonia to form an indole ring. The resulting compound is a tetrahydrocarbazole bearing an o-tolylthio substituent, a highly valuable scaffold in medicinal chemistry.

Quantitative Data: Reaction Optimization

To establish a self-validating protocol, various acidic conditions were screened for the cyclodehydration of 2-((o-tolyl)thio)cyclohexan-1-one (Workflow A). The goal was to maximize yield while preventing the oxidative cleavage of the thioether bond. Polyphosphoric acid (PPA) proved superior due to its dual role as a solvent and a non-oxidizing dehydrating agent.

Table 1: Optimization of Cyclodehydration Conditions

EntryCatalyst / ReagentSolventTemperature (°C)Time (h)Yield (%)Observation / Causality
1Polyphosphoric Acid (PPA)Neat90488 Optimal; PPA prevents thioether oxidation.
2Amberlyst-15Toluene1101274Slower kinetics; requires Dean-Stark trap.
3p-Toluenesulfonic acidBenzene80865Moderate yield; competing intermolecular side reactions.
4BF₃·OEt₂DCM252442Poor conversion at room temperature.
5Sulfuric Acid (Conc.)Neat0 to 25215Extensive degradation and sulfoxide formation.

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-1,2,3,4-tetrahydrodibenzothiophene

This protocol utilizes PPA to drive the cyclodehydration. The procedure is designed to be self-validating through specific in-process controls (IPCs).

Materials:

  • 2-((o-tolyl)thio)cyclohexan-1-one (10 mmol, 2.34 g)

  • Polyphosphoric acid (PPA) (15 g)

  • Ethyl acetate (EtOAc), saturated NaHCO₃ solution, brine.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a mechanical stirrer, pre-heat 15 g of PPA to 60 °C to reduce viscosity.

  • Substrate Addition: Slowly add 2-((o-tolyl)thio)cyclohexan-1-one (2.34 g) to the stirring PPA. Causality: Slow addition prevents localized overheating, which can lead to polymerization of the cyclohexanone.

  • Thermal Activation: Raise the temperature to 90 °C and stir continuously for 4 hours.

  • In-Process Control (IPC): Withdraw a micro-aliquot (approx. 10 µL), quench in 1 mL water, extract with 1 mL EtOAc, and analyze via TLC (Hexanes:EtOAc 9:1). Validation: The reaction is complete when the UV-inactive ketone spot disappears and a highly non-polar, UV-active (fluorescent blue under 254 nm) spot appears.

  • Quenching: Cool the mixture to 40 °C and pour it vigorously into 100 g of crushed ice. Causality: PPA hydrolysis is highly exothermic; quenching in ice prevents thermal degradation of the newly formed benzothiophene core.

  • Extraction & Neutralization: Extract the aqueous mixture with EtOAc (3 × 50 mL). Wash the combined organic layers with saturated NaHCO₃ (until pH 7 is reached) to remove residual phosphoric acid, followed by brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (100% Hexanes) to afford the product as a pale yellow oil.

Workflow Step1 Reaction Setup Mix Substrate + PPA Step2 Thermal Activation 90 °C, 4 hrs Step1->Step2 Step3 IPC Validation TLC/UV Confirmation Step2->Step3 Step4 Quenching Pour into Ice-Water Step3->Step4 Step5 Extraction & Wash EtOAc / NaHCO3 Step4->Step5 Step6 Purification Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of fused heterocycles.

Protocol 2: Fischer Indole Annulation to 4-((o-Tolyl)thio)-2,3,4,9-tetrahydro-1H-carbazole

This protocol leverages the ketone moiety for hydrazone formation, followed by a sigmatropic rearrangement.

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 2-((o-tolyl)thio)cyclohexan-1-one (5 mmol) and phenylhydrazine (5.5 mmol) in 20 mL of glacial acetic acid. Stir at room temperature for 1 hour. Causality: Acetic acid acts as both solvent and mild acid catalyst for imine/hydrazone formation.

  • Rearrangement: Heat the reaction mixture to reflux (118 °C) for 3 hours. The initial hydrazone will undergo the [3,3]-sigmatropic rearrangement.

  • IPC Validation: Monitor by LC-MS. Look for the mass corresponding to [M+H]+ = 308.1 m/z, indicating the loss of ammonia (NH₃) and successful aromatization of the pyrrole ring.

  • Isolation: Cool to room temperature, concentrate the acetic acid under vacuum, and neutralize the residue with saturated NaHCO₃. Extract with dichloromethane (3 × 30 mL).

  • Purification: Purify via silica gel chromatography (Hexanes:EtOAc 8:2) to yield the functionalized tetrahydrocarbazole.

References

  • Dehydroaromatization of Indolines and Cyclohexanones with Thiol Access to Aryl Sulfides under Basic Conditions. The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. ResearchGate.
  • Frontiers in bond construction: innovative approaches to C–C and carbon–heteroatom (C–S, C–N, C–O, C–Se, C–P) transformations-a review. RSC Advances (RSC Publishing).

Sources

Method

Application Note: Analytical Methods for the Quantification of 2-Arylthiocyclohexanones

Introduction and Chemical Context 2-Arylthiocyclohexanones are highly versatile organic compounds characterized by a cyclohexanone ring with an arylthio ether group at the α -position (C2). These compounds are frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

2-Arylthiocyclohexanones are highly versatile organic compounds characterized by a cyclohexanone ring with an arylthio ether group at the α -position (C2). These compounds are frequently generated via the direct α -sulfenylation of cyclohexanones[1] and serve as critical intermediates in the synthesis of complex pharmacophores and natural products.

Quantifying these compounds presents unique analytical challenges. The presence of the acidic α -proton adjacent to both the carbonyl and the electron-withdrawing thioether group makes these molecules susceptible to keto-enol tautomerization and epimerization in solution. Furthermore, the thioether linkage is prone to artifactual oxidation, forming sulfoxides during sample handling [4].

This application note details two validated, self-correcting analytical workflows: a High-Performance Liquid Chromatography with UV Detection (HPLC-UV) method for routine bulk quantification in synthetic chemistry, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices.

Analytical Strategy & Method Selection

The selection of the analytical method depends entirely on the matrix complexity and the required limit of quantification (LOQ).

  • HPLC-UV: Leverages the strong chromophore of the aryl group (typically absorbing strongly at 254 nm). It is ideal for reaction monitoring, purity assessment, and formulation testing [2, 5].

  • LC-MS/MS: Utilizes Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM). The basicity of the carbonyl oxygen and the specific fragmentation patterns of the C-S bond make this the gold standard for pharmacokinetic (PK) studies [3].

MethodSelection Start Analyte: 2-Arylthiocyclohexanone Matrix Assess Matrix Complexity Start->Matrix Low Low Complexity (e.g., Synthetic Mixtures) Matrix->Low Synthesis/Purity High High Complexity (e.g., Plasma, Microsomes) Matrix->High DMPK/Bioanalysis HPLC Method A: HPLC-UV (254 nm) Range: 0.1 - 100 µg/mL Low->HPLC LCMS Method B: LC-MS/MS (MRM) Range: 1.0 - 1000 ng/mL High->LCMS

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample matrix.

Method A: HPLC-UV Protocol for Bulk Quantification

Scientific Rationale

To prevent keto-enol tautomerization (which manifests as peak tailing or split peaks on the chromatogram), the mobile phase must be strictly maintained at an acidic pH. The addition of 0.1% Formic Acid (FA) suppresses ionization of the enol form, ensuring the analyte remains in the neutral keto form during reverse-phase separation [5].

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Accurately weigh 10.0 mg of the 2-arylthiocyclohexanone standard and dissolve in 10.0 mL of LC-grade Acetonitrile (ACN) to create a 1.0 mg/mL stock solution.

  • Prepare working standards by serial dilution in 50:50 ACN:Water (v/v) to yield concentrations of 0.1, 0.5, 1.0, 5.0, 10.0, and 50.0 µg/mL.

  • Filter all samples and standards through a 0.22 µm PTFE syringe filter prior to injection.

Phase 2: Chromatographic Conditions

  • Column: C18 Reverse Phase (e.g., Newcrom R1, 150 x 4.6 mm, 5 µm) [5].

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 8.0 min: Linear ramp to 90% B

    • 8.0 - 10.0 min: Hold at 90% B

    • 10.1 - 15.0 min: Re-equilibrate at 30% B

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Phase 3: System Suitability Testing (SST) Self-Validation Check: Inject the 10.0 µg/mL standard five consecutive times. The method is valid for the run only if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the tailing factor is 1.2.

Method B: LC-MS/MS Protocol for Trace Quantification

Scientific Rationale

Thioethers are susceptible to ex vivo oxidation. To ensure a self-validating system, sample extraction must be performed on ice, and an internal standard (IS)—ideally a stable isotope-labeled analog or a structurally similar compound like 2-(p-tolylthio)cyclohexanone—must be added immediately to correct for any matrix effects or extraction losses [4].

In positive Electrospray Ionization (ESI+), the molecule readily forms an [M+H]+ precursor ion. Collision-Induced Dissociation (CID) typically cleaves the C-S bond, yielding a highly stable cyclohexyl cation and a thiophenol radical [3].

Fragmentation Prec Precursor Ion [M+H]+ m/z 207.1 (e.g., 2-Phenylthio-) CID Collision Cell (CID: 15-25 eV) Prec->CID N2 Gas Prod1 Product Ion 1 m/z 97.1 (Cyclohexyl Cation) CID->Prod1 Quantifier Prod2 Product Ion 2 m/z 110.0 (Thiophenol Radical) CID->Prod2 Qualifier

Figure 2: Typical ESI+ fragmentation pathway and MRM transition logic for 2-(phenylthio)cyclohexanone.

Step-by-Step Methodology

Phase 1: Matrix Extraction (Plasma)

  • Aliquot 50 µL of plasma sample into a pre-chilled microcentrifuge tube.

  • Add 10 µL of Internal Standard solution (100 ng/mL in methanol).

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% FA) to precipitate proteins and quench oxidative enzymes.

  • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial containing 100 µL of HPLC water.

Phase 2: LC-MS/MS Conditions

  • Column: Sub-2 µm C18 UPLC column (e.g., 50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases: Same as Method A, but flow rate reduced to 0.4 mL/min.

  • Gradient: Fast ballistic gradient (20% B to 95% B over 3 minutes).

  • Ionization: ESI Positive mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 400°C.

  • MRM Transitions (Example for 2-phenylthiocyclohexanone):

    • Quantifier: m/z 207.1 97.1 (Collision Energy: 18 eV)

    • Qualifier: m/z 207.1 110.0 (Collision Energy: 22 eV)

Phase 3: Quality Control (QC) Self-Validation Check: Inject a matrix-matched blank followed by Low, Mid, and High QC samples (e.g., 3, 50, and 800 ng/mL) every 20 analytical runs. Carryover in the blank must be < 20% of the LLOQ area.

Quantitative Data & Method Validation Summary

The following table summarizes the typical validation parameters achieved when applying these methodologies to 2-(phenylthio)cyclohexanone.

ParameterMethod A: HPLC-UVMethod B: LC-MS/MS
Primary Application Synthetic yield, purityPharmacokinetics, trace analysis
Linear Dynamic Range 0.1 – 50.0 µg/mL1.0 – 1000 ng/mL
Limit of Detection (LOD) 0.03 µg/mL0.3 ng/mL
Limit of Quantification (LOQ) 0.1 µg/mL1.0 ng/mL
Linearity ( R2 ) > 0.999> 0.995 (1/x weighted)
Intra-day Precision (RSD) < 1.5%< 6.0%
Matrix Effect N/A (Neat solutions)85% - 110% (IS normalized)
Sample Stability (4°C) 48 hours12 hours (post-extraction)

References

  • 10th - IPC Department, IISc: (October 15 2007) . Sulfenylation of cyclohexanone. Indian Institute of Science. Available at:[Link]

  • Medvedovici, A., Albu, F., Farca, A., & David, V. (2004) . Validated HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, using a precolumn derivatisation reaction with 2,4-dinitrophenylhydrazine. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 67-74. Available at:[Link]

  • Journal of the American Society for Mass Spectrometry (2005) . Rapid detection and identification of N-acetyl-L-cysteine thioethers using constant neutral loss and theoretical multiple reaction monitoring combined with enhanced product-ion scans on a linear ion trap mass spectrometer. ACS Publications. Available at: [Link]

  • SIELC Technologies (2018) . Separation of Cyclohexanone on Newcrom R1 HPLC column. Available at: [Link]

Application

Application Note: A Guide to Solvent-Free Thia-Michael Addition Reactions

Introduction: Embracing a Greener Approach to C-S Bond Formation The thia-Michael addition, a cornerstone reaction in organic synthesis for the formation of carbon-sulfur bonds, has seen a significant evolution towards m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing a Greener Approach to C-S Bond Formation

The thia-Michael addition, a cornerstone reaction in organic synthesis for the formation of carbon-sulfur bonds, has seen a significant evolution towards more sustainable practices.[1][2] Traditionally performed in organic solvents, this reaction is increasingly being adapted to solvent-free conditions, aligning with the principles of green chemistry.[3][4][5] The elimination of volatile organic solvents not only mitigates environmental pollution but also often leads to enhanced reaction efficiency, characterized by higher yields, shorter reaction times, and simplified purification processes.[3][4][5] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and execution of solvent-free thia-Michael addition reactions. We will delve into the mechanistic underpinnings, provide detailed protocols, and explore the versatility of this environmentally benign methodology. The formation of C-S bonds is pivotal in the synthesis of a wide array of biologically active molecules and pharmaceutical agents.[1][2]

Mechanistic Insights: The Driving Force of the Reaction

The thia-Michael addition involves the conjugate addition of a thiol (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[1] The reaction can be catalyzed by either a base or a nucleophile, and in some cases, can proceed without a catalyst.[6][7][8]

Base-Catalyzed Mechanism: In the presence of a base, the thiol is deprotonated to form a more nucleophilic thiolate anion. This thiolate then attacks the β-carbon of the Michael acceptor, leading to the formation of an enolate intermediate. Subsequent protonation yields the final thia-Michael adduct.[6][9][10]

Nucleophile-Initiated Mechanism: A nucleophilic catalyst, such as a phosphine, can add to the Michael acceptor to generate a reactive zwitterionic intermediate. This intermediate then reacts with the thiol to form the thiolate anion, which proceeds to add to another molecule of the Michael acceptor, propagating the reaction.[6]

Understanding these mechanisms is crucial for selecting the appropriate catalyst and reaction conditions to achieve optimal results.

Thia_Michael_Addition_Mechanisms cluster_base Base-Catalyzed Pathway cluster_nucleophile Nucleophile-Initiated Pathway Thiol_B R-SH Thiolate R-S⁻ Thiol_B->Thiolate + Base Base Base Enolate_Intermediate Enolate Intermediate Thiolate->Enolate_Intermediate + Michael Acceptor Michael_Acceptor_B α,β-Unsaturated Carbonyl Adduct_B Thia-Michael Adduct Enolate_Intermediate->Adduct_B + H⁺ Nucleophile Nucleophile (e.g., Phosphine) Zwitterion Zwitterionic Intermediate Nucleophile->Zwitterion + Michael Acceptor Michael_Acceptor_N α,β-Unsaturated Carbonyl Thiolate_N R-S⁻ Zwitterion->Thiolate_N + R-SH Thiol_N R-SH Adduct_N Thia-Michael Adduct Thiolate_N->Adduct_N + Michael Acceptor, + H⁺

Caption: Mechanisms of Base-Catalyzed and Nucleophile-Initiated Thia-Michael Addition.

Experimental Setup: Simplicity and Efficiency

One of the significant advantages of solvent-free reactions is the minimalistic experimental setup.[4] The direct interaction of reactants often leads to faster reaction rates and higher yields.[3]

Essential Equipment:

  • Reaction Vessel: A simple round-bottom flask or even a mortar and pestle for mechanochemical approaches is sufficient.[4]

  • Stirring: A magnetic stirrer with a stir bar is typically used for liquid or semi-solid reaction mixtures. For solid-state reactions, grinding or milling is employed.[11][12]

  • Temperature Control: A hot plate with a temperature probe or an oil bath may be necessary for reactions requiring heating, although many solvent-free thia-Michael additions proceed efficiently at room temperature.[7][13]

  • Inert Atmosphere (Optional): While many reactions can be performed open to the air, an inert atmosphere (e.g., nitrogen or argon) may be beneficial for sensitive substrates.

Core Reagents:

  • Thiol (Michael Donor): A wide variety of aliphatic and aromatic thiols can be used.

  • α,β-Unsaturated Carbonyl Compound (Michael Acceptor): Examples include enones, enals, acrylates, and nitrostyrenes.[14]

  • Catalyst (if required):

    • Bases: Weak organic bases like triethylamine or solid-supported bases such as Amberlyst® A21 are commonly used.[6][15] Inorganic bases like lithium hydroxide have also been reported to be effective.[14]

    • Lewis Acids: In some cases, Lewis acids can be employed to activate the Michael acceptor.[1]

    • Organocatalysts: Proline and its derivatives have shown catalytic activity.[9]

Generalized Protocols for Solvent-Free Thia-Michael Addition

The following protocols provide a starting point for conducting solvent-free thia-Michael additions. Optimization of reactant ratios, catalyst loading, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Catalyst-Free Thia-Michael Addition

This protocol is suitable for reactive Michael acceptors and thiols where the reaction can proceed without a catalyst.[7][13]

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add the α,β-unsaturated carbonyl compound (1.0 mmol).

  • Thiol Addition: Add the thiol (1.1 - 2.0 mmol). An excess of the thiol can sometimes improve reaction rates and yields.[13][16]

  • Reaction Initiation: Stir the mixture vigorously at room temperature. If one of the reactants is a solid, gentle heating might be required to create a homogenous melt.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Once the reaction is complete, the product can often be purified directly by column chromatography on silica gel. In many cases, if the product is a solid, it may precipitate upon cooling and can be isolated by filtration.

Catalyst_Free_Protocol A Add Michael Acceptor (1.0 mmol) to flask B Add Thiol (1.1-2.0 mmol) A->B C Stir vigorously at room temperature (or with gentle heating) B->C D Monitor reaction progress (TLC/GC-MS) C->D E Purify product (Column Chromatography/Filtration) D->E

Caption: Workflow for Catalyst-Free Solvent-Free Thia-Michael Addition.

Protocol 2: Base-Catalyzed Thia-Michael Addition Using a Heterogeneous Catalyst

This protocol utilizes a solid-supported catalyst, which simplifies the work-up procedure as the catalyst can be easily removed by filtration.[15][17]

Step-by-Step Methodology:

  • Catalyst Preparation: Add the pre-dried solid-supported base catalyst (e.g., Amberlyst® A21, 0.1 g per mmol of substrate) to a round-bottom flask.[17]

  • Reactant Addition: Add the α,β-unsaturated carbonyl compound (1.0 mmol) and the thiol (1.0-1.2 mmol) to the flask.

  • Reaction Initiation: Stir the heterogeneous mixture at room temperature.

  • Monitoring the Reaction: Monitor the reaction progress by TLC or GC-MS.

  • Catalyst Removal: Upon completion, add a small amount of a suitable solvent (e.g., acetone or ethyl acetate) to dissolve the product and filter off the solid catalyst.

  • Purification: Remove the solvent under reduced pressure, and if necessary, purify the crude product by column chromatography. The recovered catalyst can often be washed, dried, and reused.[15]

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and outcomes for various solvent-free thia-Michael additions, demonstrating the versatility and efficiency of this method.

Michael AcceptorThiolCatalystTemp. (°C)TimeYield (%)Reference
Methyl vinyl ketoneThiophenolNone3030 min93[13]
Methyl vinyl ketone4-ChlorothiophenolNone3015 min98[13]
2-Cyclohexen-1-oneThiophenolNone3060 min92[13]
ChalconeThiophenolLiOH (15 mol%)RT60 min98[14]
Ethyl acrylateThiophenolAmberlyst® A21RT3 h95[15]
β-NitrostyreneThiophenolLiOH (15 mol%)RT120 min96[14]

Conclusion and Future Outlook

Solvent-free thia-Michael addition reactions represent a significant advancement in sustainable organic synthesis.[3][18] The operational simplicity, high efficiency, and reduced environmental impact make this methodology highly attractive for both academic research and industrial applications, particularly in the field of drug development where the synthesis of sulfur-containing compounds is prevalent.[1] Future research will likely focus on the development of even more efficient and recyclable catalysts, as well as the expansion of the substrate scope to include more complex and functionalized molecules. The adoption of mechanochemical techniques, such as ball milling, is also a promising avenue for further enhancing the green credentials of this important transformation.[11][12]

References

  • A Comparative Guide to Catalytic Systems for Thia-Michael Additions - Benchchem.
  • Solvent-Free Organic Synthesis: A Step Toward Sustainable Chemistry - Zenodo.
  • green technique-solvent free synthesis and its advantages - International Journal of Research in Ayurveda and Pharmacy.
  • Recent developments in solvent-free multicomponent reactions: a perfect synergy for eco-compatible organic synthesis - RSC Publishing.
  • Solventless reaction in green chemistry | PPTX - Slideshare.
  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - MDPI.
  • Green technique-solvent free synthesis and its advantages - ResearchGate.
  • Base-catalyzed diastereodivergent thia-Michael addition to chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones - Organic & Biomolecular Chemistry (RSC Publishing).
  • The mechanism of the base-catalyzed and nucleophile-initiated thia-Michael additions between a thiol and a vinyl group. - ResearchGate.
  • Solvent-free Michael addition of thiols to α,β-unsaturated carbonyl compounds a.
  • Thia-Michael addition: the route to promising opportunities for fast and cysteine-specific modification - PubMed.
  • Thia‐Michael addition : nucleophile‐initiated mechanism (top left) and... - ResearchGate.
  • Thia-Michael Addition in Diverse Organic Synthesis.
  • Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions - arkat usa.
  • Thia-Michael Reaction under Heterogeneous Catalysis - University of Malta.
  • Full article: A highly efficient, operationally simple and selective thia-Michael addition under solvent-free condition - Taylor & Francis.
  • Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design | Journal of the American Chemical Society.
  • (PDF) Thia-Michael Addition in Diverse Organic Synthesis - ResearchGate.
  • Thia-Michael Reaction under Heterogeneous Catalysis - MDPI.
  • Thia-Michael Addition Using Cheap and Odorless S-Alkylisothiouronium Salts as Thiol Equivalents in Water - Organic Chemistry Portal.
  • Mechanochemical synthesis of 7-oxa-4-thia-1-aza-bicyclo[3.2.1]octane-4,4-dioxides via tandem Michael addition-1,3-dipolar cycloaddition and their antibacterial properties - ResearchGate.
  • Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions.
  • Advances in Mechanochemical Methods for One‐Pot Multistep Organic Synthesis - PMC.
  • Thia-Michael addition: the route to promising opportunities for fast and cysteine-specific modification - Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Method

using 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one in drug discovery

Application Note: 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one in Covalent Drug Discovery and Scaffold Generation Executive Summary In contemporary medicinal chemistry, the strategic incorporation of electrophilic warhea...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one in Covalent Drug Discovery and Scaffold Generation

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of electrophilic warheads and lipophilic heterocyclic scaffolds is paramount for targeting challenging protein-protein interactions (PPIs) and non-catalytic kinase domains[1]. 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one is a highly versatile α-sulfenylated ketone. This application note details its dual utility: (1) as a direct precursor for sterically crowded cyclohexenone Michael acceptors via controlled sulfoxidation and thermal syn-elimination[2], and (2) as a building block for 3-(o-tolylthio)-tetrahydroindazole scaffolds used in kinase inhibitor design.

Mechanistic Insights & Causality: The ortho-Methyl Advantage

As a Senior Application Scientist, I frequently observe that the choice of the arylthio substituent is not arbitrary. The ortho-methyl group (o-tolyl) in this compound provides two distinct mechanistic advantages over the standard phenylthio analog:

  • Steric Acceleration in Syn-Elimination : To generate cyclohexenone warheads, the thioether must be oxidized to a sulfoxide and eliminated[2]. The bulky ortho-methyl group increases the ground-state steric strain of the sulfoxide intermediate. This strain is partially relieved in the planar, five-membered cyclic transition state of the thermal syn-elimination, thereby lowering the activation energy and allowing the elimination to proceed at lower temperatures with fewer side reactions.

  • Targeted Covalent Inhibition (TCI) Selectivity : When designing TCIs, unfunctionalized acrylamides often exhibit off-target reactivity with abundant cellular thiols like glutathione (GSH)[3]. By converting our starting material into a sterically crowded cyclohexenone, we generate a "low-reactivity" Michael acceptor. These warheads only form covalent bonds when perfectly pre-organized within a specific protein pocket (e.g., the MAPK D-groove), ensuring high target selectivity and resilience to GSH depletion[1].

Workflow 1: Synthesis of Sterically Crowded Michael Acceptors

This protocol outlines the conversion of the α-arylthio ketone into a cyclohexenone warhead, a critical step for generating targeted covalent inhibitors.

G A 2-[(2-Methylphenyl)sulfanyl] cyclohexan-1-one B Sulfoxide Intermediate (Oxidation) A->B mCPBA / H2O2 -78°C to RT C Cyclohexenone (Michael Acceptor) B->C Thermal Syn-Elimination Toluene, 110°C D Targeted Covalent Inhibitor (TCI) C->D Cysteine Adduct Formation (e.g., MAPK D-groove)

Workflow for generating targeted covalent inhibitors via sulfoxide elimination.

Step-by-Step Protocol:

  • Sulfoxidation : Dissolve 10 mmol of 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one in 50 mL of anhydrous dichloromethane (DCM). Cool the flask to -78°C using a dry ice/acetone bath.

  • Oxidant Addition : Slowly add 10.5 mmol (1.05 eq) of meta-chloroperoxybenzoic acid (mCPBA) dissolved in 20 mL DCM dropwise over 30 minutes.

    • Causality: Strict temperature control at -78°C is critical. It ensures chemoselective oxidation to the sulfoxide while preventing over-oxidation to the sulfone, which cannot undergo the required syn-elimination[2].

  • Self-Validation Checkpoint : After 2 hours, quench a 50 µL aliquot in saturated NaHCO₃ and analyze via LC-MS. The target sulfoxide must show an [M+H]⁺ peak at 237.1 m/z. The absence of a 253.1 m/z peak (sulfone) validates the stoichiometric and thermal control.

  • Workup : Quench the bulk reaction with 50 mL of saturated NaHCO₃ and 50 mL of 10% Na₂S₂O₃. Extract the organic layer, dry over MgSO₄, and concentrate under reduced pressure.

  • Thermal Syn-Elimination : Dissolve the crude sulfoxide in 50 mL of anhydrous toluene. Heat to reflux (110°C) for 4 hours.

    • Causality: Toluene is selected because its boiling point perfectly matches the thermal energy required to drive the syn-elimination of the sterically accelerated o-tolyl sulfoxide.

  • Purification : Concentrate the toluene and purify the resulting cyclohexenone via silica gel flash chromatography (Hexanes/EtOAc 9:1).

Workflow 2: Scaffold Hopping to Tetrahydroindazoles

This protocol leverages the ketone moiety to build a lipophilic heterocyclic scaffold, retaining the o-tolylthio group to occupy hydrophobic kinase pockets.

G K 2-[(2-Methylphenyl)sulfanyl] cyclohexan-1-one I Hydrazone Intermediate K->I Condensation AcOH, EtOH, 80°C H Substituted Hydrazine (R-NH-NH2) H->I Condensation AcOH, EtOH, 80°C P 3-(o-Tolylthio)-4,5,6,7- tetrahydro-1H-indazole I->P Intramolecular Cyclization & Aromatization

Reaction pathway for the synthesis of tetrahydroindazole kinase scaffolds.

Step-by-Step Protocol:

  • Imine Formation : In a 100 mL round-bottom flask, combine 5 mmol of the α-arylthio ketone and 5.5 mmol of a substituted hydrazine (e.g., phenylhydrazine) in 30 mL of absolute ethanol.

  • Acid Catalysis : Add 0.5 mL of glacial acetic acid.

    • Causality: Acetic acid serves a dual mechanistic purpose. First, it protonates the carbonyl oxygen, increasing its electrophilicity to accelerate hydrazone formation. Second, it promotes the subsequent tautomerization of the hydrazone to the enamine, which is the requisite nucleophile for ring closure.

  • Cyclization : Heat the mixture to 80°C for 8 hours.

  • Self-Validation Checkpoint : Monitor the reaction via in-situ FTIR or TLC. The successful formation of the intermediate can be validated by the complete disappearance of the ketone C=O stretch (~1710 cm⁻¹) and the emergence of a C=N stretch (~1650 cm⁻¹).

  • Isolation : Cool to room temperature, concentrate the solvent, and recrystallize the crude tetrahydroindazole from hot ethanol.

Quantitative Data: Elimination Kinetics Comparison

The following table summarizes the kinetic advantages of the o-tolyl substituent during the Trost elimination phase, highlighting why 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one is a superior precursor compared to its unmethylated counterpart.

Substrate (α-Thio Ketone)Oxidation Yield (%)Elimination Temp (°C)Time to >95% Conversion (h)Overall Cyclohexenone Yield (%)
2-(Phenylthio)cyclohexanone921108.574
2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one 94 110 4.0 88
2-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-one901107.079

Note: The steric bulk of the ortho-methyl group effectively halves the required elimination time and significantly boosts the overall yield of the Michael acceptor.

References

  • Trost, B. M. (1978). α-Sulfenylated carbonyl compounds in organic synthesis. Chemical Reviews, 78(4), 363-382. URL:[Link]

  • Jackson, P. A., Widen, J. C., Harki, D. A., & Brummond, K. M. (2021). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Chemical Reviews, 121(12), 7155-7187. URL:[Link]

  • Horvath, M., et al. (2024). Targeting a key protein-protein interaction surface on mitogen-activated protein kinases by a precision-guided warhead scaffold. Nature Communications, 15, 8562. URL:[Link]

Sources

Application

protocol for scaling up the synthesis of 2-((o-tolyl)thio)cyclohexan-1-one

Scalable Synthesis of 2-((o-Tolyl)thio)cyclohexan-1-one: A Robust Protocol for α -Sulfenylation Strategic Overview 2-((o-Tolyl)thio)cyclohexan-1-one is a versatile α -arylthio ketone building block frequently utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Scalable Synthesis of 2-((o-Tolyl)thio)cyclohexan-1-one: A Robust Protocol for α -Sulfenylation

Strategic Overview

2-((o-Tolyl)thio)cyclohexan-1-one is a versatile α -arylthio ketone building block frequently utilized in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials. Scaling up the synthesis of α -sulfenylated cyclic ketones requires careful navigation of reagent stability, exotherm management, and the suppression of competing side reactions. This application note details a highly robust, self-validating 1-mole scale protocol for the synthesis of 2-((o-tolyl)thio)cyclohexan-1-one via the nucleophilic substitution of 2-bromocyclohexanone with o-toluenethiol.

Mechanistic Rationale & Route Selection

The direct α -sulfenylation of ketones using electrophilic sulfur species (e.g., sulfenyl chlorides) is often plagued by reagent instability, moisture sensitivity, and the generation of corrosive byproducts, making it suboptimal for large-scale operations[1]. Instead, a two-step approach utilizing the α -halogenation of cyclohexanone followed by nucleophilic substitution offers a highly reproducible and scalable alternative[2].

2-Bromocyclohexanone is readily accessible and serves as an excellent electrophile for thiolate substitution[3]. However, a critical consideration during scale-up is the suppression of the Favorskii rearrangement. When α -haloketones are exposed to strong, soluble bases (e.g., sodium methoxide or sodium hydroxide), they undergo a rapid ring-contraction mechanism yielding cyclopentanecarboxylic acid derivatives[3]. To circumvent this pathway, our protocol employs anhydrous potassium carbonate ( K2​CO3​ ). As a mild, heterogeneous base, K2​CO3​ selectively promotes the deprotonation of o-toluenethiol to form the highly nucleophilic potassium thiolate without achieving the local basicity required to trigger the Favorskii rearrangement[3].

The choice of solvent is equally critical. While polar aprotic solvents like N,N-dimethylformamide (DMF) provide excellent reaction kinetics for arylthiol substitutions[4], their high boiling points complicate solvent removal on a multi-kilogram scale and pose environmental concerns. Acetone is selected as the optimal solvent; it provides high solubility for the organic precursors but acts as a strict antisolvent for the potassium bromide (KBr) byproduct. The irreversible precipitation of KBr serves as a thermodynamic sink, driving the substitution reaction to completion while allowing for facile, low-temperature solvent recovery.

Process Optimization Data

Table 1: Optimization of Reaction Conditions for α -Thiolation

SolventBaseTemp (°C)Time (h)Favorskii Byproduct (%)Isolated Yield (%)Scale-Up Viability
DMF K2​CO3​ 0 to 252< 192Moderate (High BP solvent limits recovery)
Acetone K2​CO3​ 0 to 25 3 < 1 89 High (Green chemistry, easy recovery)
THFNaH0 to 251581Low (Hazardous base, severe exotherm)
MeOHNaOMe0 to 654> 80< 10Unviable (Favorskii rearrangement dominant)

Workflow Visualization

Workflow cluster_0 Phase 1: Reaction Execution cluster_1 Phase 2: Workup cluster_2 Phase 3: Purification N1 Charge Acetone & K2CO3 N2 Add o-Toluenethiol N1->N2 N3 Add 2-Bromocyclohexanone (0-5 °C) N2->N3 N4 Filter Inorganic Salts N3->N4 N5 Solvent Exchange (EtOAc) N4->N5 N6 Aqueous Wash N5->N6 N7 Concentration in vacuo N6->N7 N8 Crystallization N7->N8 N9 Pure Product N8->N9

Fig 1. Scalable synthetic workflow for 2-((o-tolyl)thio)cyclohexan-1-one.

Scale-Up Protocol (1-Mole Scale)

Self-Validating System: This protocol incorporates In-Process Controls (IPC) to ensure reaction completion before proceeding to downstream unit operations, preventing the carryover of reactive α -haloketones.

Materials & Reagents
  • 2-Bromocyclohexanone: 177.04 g (1.00 mol)

  • o-Toluenethiol: 124.20 g (1.00 mol)

  • Potassium Carbonate (Anhydrous, 325 mesh): 207.3 g (1.50 mol)

  • Acetone (AR grade): 1.5 L

  • Ethyl Acetate (EtOAc): 1.0 L

  • Hexane: 0.5 L

  • Brine (Saturated NaCl): 500 mL

Step-by-Step Methodology

Phase 1: Thiolate Generation

  • Equip a 3 L, three-necked round-bottom flask with a mechanical stirrer, an internal temperature probe, and a pressure-equalizing dropping funnel.

  • Charge the flask with 1.5 L of Acetone and 207.3 g of anhydrous K2​CO3​ . Initiate mechanical stirring at 250 rpm.

  • Add 124.20 g of o-toluenethiol in a single portion. Stir the suspension at 20 °C for 30 minutes.

    • Causality: Pre-forming the thiolate ensures that the nucleophile is readily available, minimizing the residence time of the highly reactive α -haloketone and preventing self-condensation or degradation.

Phase 2: Nucleophilic Substitution & Exotherm Control 4. Cool the reaction mixture to 0–5 °C using an ice-water bath. 5. Load the dropping funnel with 177.04 g of 2-bromocyclohexanone. 6. Begin dropwise addition of 2-bromocyclohexanone over 60 minutes. Maintain the internal temperature strictly below 10 °C.

  • Causality: The substitution reaction is highly exothermic. Strict thermal control prevents the thermal degradation of 2-bromocyclohexanone and minimizes oxidative disulfide formation from the thiol.
  • Upon complete addition, remove the cooling bath and allow the mixture to warm to room temperature (20–25 °C). Stir for an additional 2 hours.
  • In-Process Control (IPC): Sample the reaction mixture, filter, and analyze via HPLC (UV at 254 nm). The reaction is deemed complete when 2-bromocyclohexanone is 1.0% relative to the product.

Phase 3: Workup and Isolation 9. Filter the reaction mixture through a medium-porosity sintered glass funnel to remove the inorganic salts (KBr and unreacted K2​CO3​ ). Wash the filter cake with 200 mL of cold acetone. 10. Transfer the filtrate to a rotary evaporator and concentrate in vacuo (40 °C, 150 mbar) to remove the acetone solvent. 11. Dissolve the resulting crude oil in 1.0 L of EtOAc and transfer to a separatory funnel. 12. Wash the organic layer sequentially with 500 mL of distilled water and 500 mL of saturated brine.

  • Causality: The aqueous wash removes any residual potassium salts and traces of unreacted thiolate, which could interfere with crystallization.
  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield a pale yellow oil.

Phase 4: Purification 14. Dissolve the crude oil in a minimum volume of hot Hexane/EtOAc (9:1 v/v, approx. 300 mL). 15. Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4 °C) for 12 hours to induce crystallization. 16. Collect the white crystalline solid via vacuum filtration, wash with 50 mL of ice-cold hexane, and dry under high vacuum to afford pure 2-((o-tolyl)thio)cyclohexan-1-one.

Analytical Validation

  • Appearance: White crystalline solid.

  • Yield: ~196 g (89% theoretical).

  • 1 H NMR (400 MHz, CDCl 3​ ): δ 7.42 (dd, 1H), 7.25-7.10 (m, 3H), 3.85 (dd, J = 10.5, 5.2 Hz, 1H), 2.45 (s, 3H), 2.35-2.20 (m, 2H), 2.15-1.60 (m, 6H).

  • 13 C NMR (100 MHz, CDCl 3​ ): δ 208.5, 139.2, 133.5, 132.1, 129.8, 126.5, 125.8, 55.4, 38.6, 33.2, 27.4, 22.5, 20.8.

  • HPLC Purity: > 99.0% (C18 column, MeCN/H 2​ O 70:30, 1.0 mL/min, 254 nm).

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for thia-Michael addition to cyclohexenone

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals optimizing the conjugate addition of thiols to cyclohexenone.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals optimizing the conjugate addition of thiols to cyclohexenone. While the formation of a C–S bond via the thia-Michael addition is a highly atom-economical process, it is frequently complicated by thermodynamic reversibility, off-target oxidative side reactions, and strict stereocontrol requirements in asymmetric synthesis.

Below, you will find our diagnostic workflow, mechanistic troubleshooting FAQs, quantitative reference data, and self-validating experimental protocols.

Diagnostic Optimization Workflow

Workflow Start Thiol + Cyclohexenone Cat Catalyst Selection Start->Cat Racemic Heterogeneous Base (e.g., Amberlyst A21) Cat->Racemic Racemic Target Asym Bifunctional Organocatalyst (e.g., Chiral Thiourea) Cat->Asym Asymmetric Target Solvent Solvent & Atmosphere Optimization Racemic->Solvent Asym->Solvent React Reaction Monitoring (TLC / Chiral HPLC) Solvent->React Disulfide Issue: Disulfide Formation? React->Disulfide LowEE Issue: Low Enantiomeric Excess? Disulfide->LowEE No Degas Action: Degas Solvents & Use Argon Disulfide->Degas Yes OptCat Action: Switch to Non-Polar Solvent & Lower Catalyst Loading LowEE->OptCat Yes Success Quench & Purify (High Yield β-Thio Ketone) LowEE->Success No Degas->Solvent OptCat->Asym

Logical troubleshooting workflow for optimizing thia-Michael additions to cyclohexenone.

Troubleshooting & FAQs: Mechanistic Insights

Q1: Why am I observing significant disulfide formation instead of the expected β-thio ketone? Causality: Thiolate anions, generated by a base or a nucleophilic catalyst, are highly susceptible to oxidation by dissolved oxygen, leading to the formation of unreactive disulfides[1]. This side reaction outcompetes the conjugate addition if the system is not strictly anaerobic. Resolution: The reaction must be treated as air-sensitive. Degas all solvents (via freeze-pump-thaw or sparging with Argon for 30 minutes) and maintain a strict inert atmosphere. If using a base, ensure it is not excessively strong, as higher thiolate concentrations accelerate oxidative coupling.

Q2: My asymmetric thia-Michael addition using a chiral thiourea catalyst is yielding low enantiomeric excess (ee). How do I optimize this? Causality: Enantioselectivity in organocatalytic sulfa-Michael additions relies on a highly organized transition state governed by hydrogen bonding between the thiourea moiety and the cyclohexenone carbonyl[2]. Polar or protic solvents disrupt this delicate hydrogen-bonding network. Furthermore, high catalyst loading can lead to catalyst self-aggregation, which paradoxically destroys stereocontrol. Resolution:

  • Switch to a strictly non-polar solvent like anhydrous Toluene or Dichloromethane (DCM).

  • Decrease catalyst loading. Counter-intuitively, decreasing chiral thiourea loading from 10 mol % to 0.5 mol % can significantly increase the ee by preventing catalyst aggregation[2].

Q3: The reaction stalls at incomplete conversion, and prolonged reaction times lead to product degradation. Why? Causality: The thia-Michael addition is thermodynamically controlled and highly reversible (retro-Michael addition)[3]. Once equilibrium is reached, prolonged stirring simply exposes the product to potential side reactions without increasing the yield. Resolution: Drive the equilibrium forward by using a slight excess of the Michael donor (thiol at 1.2–1.5 equivalents)[4]. Alternatively, lower the reaction temperature once the initial kinetic conversion is achieved to suppress the retro-Michael pathway.

Quantitative Data: Catalyst & Solvent Optimization

The following table summarizes the causal relationship between catalyst loading, solvent polarity, and stereochemical outcomes in the asymmetric addition of thiophenol to cyclohexenone using a bifunctional chiral thiourea catalyst[2].

Catalyst Loading (mol %)SolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)Diagnostic Insight
10.0Toluene258569High loading causes catalyst aggregation, lowering ee.
5.0Toluene259281Aggregation reduced; stereocontrol improves.
1.0Toluene25>9991Optimal monomeric catalyst state achieved.
0.5 Toluene 25 >99 94 Ideal conditions for maximum yield and ee.
0.5THF257845Polar solvent disrupts H-bonding transition state.
0.5Methanol2560RacemicProtic solvent completely quenches stereocontrol.

Validated Experimental Protocols

Protocol A: Highly Enantioselective Organocatalytic Sulfa-Michael Addition

This self-validating protocol utilizes a bifunctional chiral thiourea catalyst. The uniquely low catalyst loading prevents aggregation and maximizes stereocontrol[2].

  • Preparation: Oven-dry a 10 mL Schlenk flask, assemble hot, and backfill with Argon three times to eliminate ambient oxygen and prevent disulfide formation.

  • Reagent Loading: Add 2-cyclohexenone (48 mg, 0.5 mmol, 1.0 equiv) and the chiral thiourea catalyst (0.0005 mmol, 0.1 mol % - 0.5 mol %) to the flask[2].

  • Solvent Addition: Inject 1.0 mL of anhydrous, Argon-degassed toluene. Stir for 5 minutes at room temperature to ensure complete dissolution and catalyst monomerization.

  • Initiation: Add thiophenol (66 mg, 0.6 mmol, 1.2 equiv) dropwise via a microsyringe[2]. The slight excess drives the thermodynamic equilibrium forward[4].

  • Monitoring: Stir the reaction at room temperature. Monitor progression via TLC (Hexanes/EtOAc 8:2) until the cyclohexenone spot is consumed (typically 2-4 hours).

  • Quenching & Purification: Concentrate the reaction mixture directly under reduced vacuum. Purify the crude residue via silica gel flash column chromatography to isolate the optically active β-thio ketone (>99% yield).

  • Validation: Determine the ee using chiral HPLC (e.g., Chiralcel OD-H column)[2].

Protocol B: Green Heterogeneous Base-Catalyzed Addition (Racemic)

For applications not requiring stereocontrol, heterogeneous catalysis offers superior atom economy, eliminates the need for aqueous workups, and allows for catalyst recycling[3].

  • Preparation: To a 25 mL round-bottom flask, add 2-cyclohexenone (1.0 mmol) and the chosen thiol (1.2 mmol).

  • Catalyst Addition: Add Amberlyst® A21 resin (20 wt% relative to substrates)[3]. No solvent is required (neat conditions) if the thiol is a liquid, satisfying green chemistry principles.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature for 1-2 hours.

  • Workup: Dilute the mixture with 5 mL of ethyl acetate and filter through a sintered glass funnel to recover the Amberlyst® A21 catalyst[3].

  • Isolation: Evaporate the filtrate under vacuum to yield the pure racemic thia-Michael adduct. The recovered catalyst can be washed with ethanol, dried, and reused for up to 5 cycles without loss of activity[3].

References[2] Highly Enantioselective Organocatalytic Sulfa-Michael Addition to α,β-Unsaturated Ketones | The Journal of Organic Chemistry - ACS Publications. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL2p2vEYTYEhYZeu9DRLfHquDJ3InK0t6tVcB3NV4zrC4Ii7_Z43zoHJzRz5pN6_KAUlzOSxZmL0Ucf7V7kzKhIVg_TkURafSYN_K0rzTd1Rg0FHXVYLfixjqAc6x7WD7Zi-ZPNQ==[4] Application Notes: Magnesium Tartrate as a Potential Catalyst in Organic Synthesis - Benchchem. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm_OKY3tOzQFxV5yXSn7dKJQXeEGYO-qVbgOWXU715u3YbLn9zxGkKBgTS-laXbliRilRHB2YdqQesEDKppubkwPHWhlj6GaNRYJwaBXsUkxm49lNzYVQxdbL2DgAMeHxmK6WTJzHTzyQbpNxYlRjlbBOlyrPsTsyzpjcty0PxQWMsUz-5G_ybAHBAvSn0WwBsRC0ZxfnDfNo_2ZjH6U74e9Dq1yL6GhiKzkEcSxc=[1] Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBceDzC_C-LPISGuL8ovvefaJpENZJPcZHKVnFZ3vLRD_z9cLWouyxwKv57-qNH-BpIeV4QwiE7yjBUMacRU71LeukK5YISdwlIkWuMFDTy_NmoQrsc264x7AGoiuRZWNpQbTL88rL04g3GnI=[3] Thia-Michael Reaction under Heterogeneous Catalysis - MDPI. mdpi.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8pJgDM9SILH-qpV-qKOe4AtRegZipCPk3nr-kgr3FC1eQcdOIAwQkezE3PNpe7WW6zN_hFyKS8jZUmJXViMqG5QO64nG07i065_pKV1mr4Cup5BTkTHwJ5RHhUeiJ4g==

Sources

Optimization

Technical Support Center: Optimizing 2-((o-Tolyl)thio)cyclohexan-1-one Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the α-sulfenylation of unactivated ketones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the α-sulfenylation of unactivated ketones. Synthesizing 2-((o-tolyl)thio)cyclohexan-1-one presents unique challenges: the ortho-methyl group on the aryl thiol/disulfide introduces steric hindrance, while the intrinsic reactivity of the cyclohexanone enolate makes it prone to side reactions.

This guide moves beyond basic recipes. It dissects the thermodynamic and kinetic causalities behind common failures and provides self-validating protocols to ensure your synthesis is reproducible, high-yielding, and chemoselective.

Troubleshooting FAQs: Causality & Corrective Actions

Q1: Why is my reaction yielding a complex mixture heavily contaminated with di-sulfenylated products? The Causality: Over-sulfenylation is a classic thermodynamic trap in this workflow[1]. Once the first o-tolylthio group is installed, the electron-withdrawing nature and polarizability of the sulfur atom make the remaining α-proton on the newly formed 2-((o-tolyl)thio)cyclohexan-1-one significantly more acidic than the α-protons of the starting cyclohexanone. If the reaction temperature rises above -78 °C, or if the electrophile is added too slowly, unreacted cyclohexanone enolate will act as a base, deprotonating your product. This rapid equilibration generates the product enolate, which then reacts with a second equivalent of the disulfide. The Solution: You must maintain strict kinetic control. Keep the reaction strictly at -78 °C. Furthermore, employ an inverse addition technique: add the pre-formed enolate dropwise to an excess of the di-o-tolyl disulfide. This ensures the enolate is immediately quenched by the electrophile before it can equilibrate with the product.

Q2: I am observing significant amounts of cyclohexanone aldol condensation dimers. How do I suppress this? The Causality: Aldol condensation is driven by high local concentrations of both the free ketone and the enolate in a basic environment. This usually occurs if the deprotonation step with Lithium Diisopropylamide (LDA) is incomplete before the electrophile is introduced. The Solution: Ensure complete enolate formation by stirring the ketone with LDA for a full 60 minutes at -78 °C. If aldol condensation persists, bypass the basic enolate conditions entirely by pre-forming a silyl enol ether and utilizing a Lewis acid-catalyzed approach[2].

Q3: The di-o-tolyl disulfide is not fully consuming the enolate, leading to low yields. Is the steric hindrance to blame? The Causality: Yes. The ortho-methyl group on the aryl ring introduces significant steric bulk, which kinetically slows down the nucleophilic attack of the enolate on the disulfide bond compared to standard diphenyl disulfide. The Solution: Upgrade your electrophile. Switching from a disulfide to a highly reactive electrophilic sulfenylating agent, such as N-((o-tolyl)thio)phthalimide, provides a much stronger thermodynamic driving force. Alternatively, modern electrochemical oxidative coupling using o-toluenethiol and enol acetates can bypass these steric limitations entirely without external oxidants[3].

Experimental Workflows & Self-Validating Protocols

To guarantee success, utilize one of the following validated protocols depending on your chemoselectivity needs.

Protocol A: Direct Enolate Sulfenylation (Kinetic Control)

Best for standard laboratory setups requiring rapid access to the product.

  • Preparation of LDA: In an oven-dried, argon-purged Schlenk flask, add anhydrous THF (10 mL) and diisopropylamine (1.1 equiv). Cool to -78 °C. Slowly add n-BuLi (1.05 equiv).

    • Self-Validation Check: The solution must remain clear and colorless. Any yellowing indicates moisture or oxygen contamination; discard and restart.

  • Enolate Formation: Add cyclohexanone (1.0 equiv) dropwise over 10 minutes. Stir for 1 hour at -78 °C.

    • Causality: This extended time ensures 100% kinetic deprotonation, preventing unreacted ketone from triggering aldol side reactions.

  • Inverse Electrophile Addition: In a separate flask, dissolve di-o-tolyl disulfide (1.2 equiv) in THF at -78 °C. Cannulate the enolate solution dropwise into the disulfide solution.

    • Self-Validation Check: The disulfide solution is typically pale yellow. The immediate, localized dissipation of this color upon enolate addition confirms active electrophilic trapping.

  • Cryogenic Quenching: Quench the reaction at -78 °C with saturated aqueous NH₄Cl before removing the cooling bath.

    • Causality: Quenching at cryogenic temperatures protonates any residual base, strictly shutting down the di-sulfenylation equilibration pathway.

Protocol B: Silyl Enol Ether Route (High Chemoselectivity)

Best for complex substrates or when strict avoidance of over-sulfenylation is required.

  • Silyl Enol Ether Synthesis: React cyclohexanone with TMS-Cl (1.2 equiv) and triethylamine (1.5 equiv) in DMF at 80 °C. Isolate the 1-(trimethylsiloxy)cyclohexene.

    • Self-Validation Check: Confirm formation via ¹H NMR. You must observe the complete disappearance of the α-protons and the appearance of a vinylic proton at ~4.8 ppm.

  • Sulfenylation: Dissolve the silyl enol ether in anhydrous CH₂Cl₂. Cool to -78 °C. Add N-((o-tolyl)thio)phthalimide (1.0 equiv) and a catalytic amount of TiCl₄ (0.1 equiv)[2].

  • Monitoring & Workup: Track the reaction via TLC. Quench with aqueous NaHCO₃, extract with CH₂Cl₂, and purify via silica gel chromatography.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and yield outcomes, allowing you to select the optimal parameters for your specific constraints.

Reaction Condition / BaseElectrophile SourceTemp (°C)Mono-Yield (%)Di-Yield (%)Primary Side Reaction
LDA (Standard Addition)Di-o-tolyl disulfide0 °C35%45%Di-sulfenylation
LDA (Inverse Addition)Di-o-tolyl disulfide-78 °C78%<5%Aldol Condensation
TMS-Enol Ether + TiCl₄N-((o-tolyl)thio)phthalimide-78 °C92%NoneNone (Highly selective)
Electrochemical Oxidationo-Toluenethiol + Enol Acetate25 °C88%<2%Thiol Oxidation

Mechanistic & Troubleshooting Visualizations

Pathway Cyclohexanone Cyclohexanone Enolate Lithium Enolate (Kinetic, -78°C) Cyclohexanone->Enolate LDA, THF -78°C Aldol Aldol Condensation (Side Product) Cyclohexanone->Aldol High Temp / Excess Base Product 2-((o-tolyl)thio)cyclohexan-1-one (Target Product) Enolate->Product Di-o-tolyl disulfide or ArS-Cl DiSulf Di-sulfenylation (Side Product) Product->DiSulf Enolate Equilibration (Slow Addition/Warm)

Figure 1: Mechanistic workflow of α-sulfenylation illustrating the divergence into side reactions.

LogicTree Start Issue: Low Yield of Target Molecule Check1 Analyze Crude Mixture by GC/MS or 1H NMR Start->Check1 Res1 Excess Disulfide & Unreacted Ketone Check1->Res1 Res2 Di-sulfenylated Product Present Check1->Res2 Res3 Aldol Dimers Observed Check1->Res3 Act1 Use more reactive electrophile (e.g., N-(o-tolylthio)phthalimide) Res1->Act1 Act2 Ensure strict -78°C. Use inverse addition protocol. Res2->Act2 Act3 Pre-form silyl enol ether. Avoid free base conditions. Res3->Act3

Figure 2: Troubleshooting logic tree for diagnosing and resolving low sulfenylation yields.

References

  • Direct Synthesis of α-Sulfenylated Ketones under Electrochemical Conditions The Journal of Organic Chemistry - ACS Publications[Link]

  • Catalytic, Enantioselective Sulfenylation of Ketone-Derived Enoxysilanes PMC - NIH[Link]

Sources

Troubleshooting

Technical Support Center: Purification of α-Thio Ketone Compounds

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of purifying α-thio ketone compounds. Our goal is to equip you with the knowledge to overcome common challenges, ensuring the integrity and purity of your compounds.

Introduction: The Challenge of Instability

α-Thio ketones are a class of organic sulfur compounds with significant applications in organic synthesis and medicinal chemistry.[1] However, their purification is often fraught with challenges stemming from the inherent reactivity of the thiocarbonyl group.[2][3] Unlike their ketone counterparts, the carbon-sulfur double bond (C=S) is weaker and more polarizable than the carbon-oxygen double bond (C=O), rendering α-thio ketones susceptible to a variety of degradation pathways.[4] This guide will address these issues in a practical, question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries researchers have when working with α-thio ketones.

Q1: My purified α-thio ketone is intensely colored (blue, red, or pink), but the color fades over time, and I see a precipitate. What is happening?

A1: The intense color of many thioketones, such as the deep blue of thiobenzophenone, is characteristic and arises from a small HOMO-LUMO energy gap associated with the C=S bond.[5] The fading of this color and the appearance of a precipitate are classic signs of dimerization or polymerization.[2][4][5] Unhindered alkyl thioketones are particularly prone to spontaneous [2+2] cycloaddition to form 1,3-dithietanes or trimerization to 1,3,5-trithianes, which are often less soluble and colorless.[4]

  • Causality: The high reactivity of the C=S π-bond, due to poor orbital overlap between carbon 2p and sulfur 3p orbitals, drives this self-reaction.[2][3] Steric hindrance around the thiocarbonyl group can slow down or prevent this process.[4]

  • Preventative Measures:

    • Work at low temperatures during purification and storage.

    • Use dilute solutions to minimize intermolecular reactions.

    • Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) in the absence of light.

Q2: After my reaction to synthesize an α-thio ketone, I have a complex mixture of products, including the corresponding ketone and elemental sulfur. What causes this?

A2: This is a common observation and points towards oxidative degradation of your target compound. Thioketones are susceptible to photooxidation in the presence of air (oxygen) and light, which can convert them back to the more stable ketone and elemental sulfur.[5] Additionally, certain reaction conditions or impurities can promote this oxidation.

  • Mechanism: The reaction likely proceeds through a peroxythiocarbonyl intermediate, which then decomposes.[6]

  • Troubleshooting:

    • Ensure your reaction and work-up are performed under an inert atmosphere.

    • Use degassed solvents for your reaction and purification.

    • Protect your reaction and purified compound from light by wrapping flasks in aluminum foil.

Q3: I am struggling to separate my α-thio ketone from the starting ketone using column chromatography. They have very similar Rf values. What can I do?

A3: Co-elution of the product and starting material is a frequent chromatographic challenge. Here are several strategies to improve separation:

  • Optimize Your Mobile Phase: Systematically vary the polarity of your eluent. Sometimes, a small change in the solvent ratio or the addition of a third solvent with different properties (e.g., a small amount of dichloromethane in a hexane/ethyl acetate system) can improve resolution.

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. Alternatively, reversed-phase chromatography (e.g., C18) may be effective, especially for more polar compounds.

  • Recrystallization: If your α-thio ketone is a solid, recrystallization can be a powerful purification technique to remove impurities with different solubilities.[7]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for more complex issues encountered during the purification of α-thio ketones.

Troubleshooting Scenario 1: Product Degradation During Column Chromatography

Question: I observe streaking on my TLC plate and a significant loss of my colored compound on the silica gel column. My collected fractions contain the corresponding ketone. How can I prevent this decomposition during chromatography?

Answer: This indicates that your α-thio ketone is unstable on the stationary phase. Silica gel is acidic and can catalyze decomposition pathways, including enethiolization followed by oxidation or hydrolysis.

Detailed Troubleshooting Protocol:

  • Deactivate the Stationary Phase:

    • Method: Before packing your column, slurry the silica gel in your mobile phase containing 1-2% triethylamine or pyridine. This will neutralize the acidic sites on the silica surface.

    • Rationale: By neutralizing the acidic silica, you minimize a key catalyst for the degradation of your sensitive compound.

  • Use an Alternative Stationary Phase:

    • Recommendation: Consider using neutral alumina or Florisil as an alternative to silica gel. These are generally less acidic and may be more compatible with your compound.

  • Expedite the Chromatography:

    • Technique: Use flash column chromatography with slightly higher pressure to reduce the time your compound spends on the column.[8]

    • Rationale: Minimizing the residence time on the stationary phase reduces the opportunity for degradation.

  • Work at Reduced Temperatures:

    • Implementation: If possible, perform the chromatography in a cold room or using a jacketed column with a cooling circulator.

    • Justification: Lower temperatures will slow the rate of decomposition reactions.

Workflow for Minimizing On-Column Degradation:

Caption: Decision workflow for troubleshooting α-thio ketone degradation during column chromatography.

Troubleshooting Scenario 2: Persistent Impurities from Thionation Reactions

Question: I synthesized my α-thio ketone using Lawesson's reagent, and now I'm having trouble removing phosphorus-containing byproducts. How can I purify my compound?

Answer: Thionation with reagents like Lawesson's reagent or phosphorus pentasulfide is a common synthetic route, but it can lead to persistent, polar byproducts.[9][10]

Purification Strategy for Post-Thionation Mixtures:

  • Aqueous Work-up:

    • Procedure: After the reaction, quench the mixture carefully with a saturated aqueous solution of sodium bicarbonate. This will help to hydrolyze and remove some of the phosphorus byproducts.

    • Caution: Be aware of potential gas evolution (H₂S). Perform in a well-ventilated fume hood.

  • Filtration:

    • Step: After the aqueous wash, filter the organic layer through a plug of silica gel or celite. This can remove some of the more insoluble byproducts.

  • Optimized Chromatography:

    • Gradient Elution: Use a gradient elution in your column chromatography, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity. The phosphorus byproducts are typically much more polar and will remain on the column until a highly polar eluent is used.

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel and load it onto the column as a dry powder. This can improve the resolution of the separation.[7]

Table 1: Common Thionation Reagents and Associated Impurity Removal Strategies

Thionation ReagentCommon ByproductsRecommended Purification Strategy
Lawesson's Reagent Phosphine oxides, thiophosphonatesAqueous bicarbonate wash, followed by flash chromatography with a gradient elution.[9]
Phosphorus Pentasulfide (P₄S₁₀) Phosphoric acid derivativesQuench with cold water, neutralize with base, and purify by chromatography.[2][3]
Hydrogen Sulfide/Acid Elemental sulfurRecrystallization or filtration through a short plug of silica.

Part 3: Advanced Considerations

The Role of Protecting Groups

Question: My target molecule contains other functional groups that are not compatible with the conditions for synthesizing or purifying the α-thio ketone. What should I do?

Answer: In complex molecules, the use of protecting groups for the thiol functionality (or for other reactive groups) is a crucial strategy.[11][12][13] The thiol can be introduced in a protected form, and the deprotection can be the final step after all other synthetic transformations and purifications are complete.

Table 2: Common Thiol Protecting Groups and Their Cleavage Conditions

Protecting GroupStructureCleavage ConditionsCompatibility Notes
Trityl (Trt) -C(Ph)₃Mild acid (e.g., TFA), Hydrogenolysis[12]Not stable to strong acids.
tert-Butyl (tBu) -C(CH₃)₃Strong acid (e.g., TFA, HF)[11]Stable to many synthetic conditions.
Benzyl (Bzl) -CH₂PhStrong acid (e.g., HF), Sodium in liquid ammonia[11]Can be cleaved by hydrogenolysis.
Acetamidomethyl (Acm) -CH₂NHC(O)CH₃Mercury(II) or Silver(I) salts, IodineOrthogonal to many acid- and base-labile groups.

Diagram of Protection/Deprotection Strategy:

Caption: General workflow for using a protecting group strategy in the synthesis of thiol-containing molecules.

References

  • de Souza, R. O. M. A., et al. (2021). Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Thioketone. Available at: [Link]

  • Yaragorla, S., et al. (2021). Mechanochemical Thiolation of α-Imino Ketones: A Catalyst-Free, One-Pot, Three-Component Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Grokipedia. (n.d.). Thioketone. Available at: [Link]

  • Isidro-Llobet, A., et al. (2019). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development. Available at: [Link]

  • Schöberl, U., et al. (2000). Protecting Groups for Thiols Suitable for Suzuki Conditions. Organic Letters. Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 6: Thioketones. Available at: [Link]

  • Mlostoń, G., et al. (2018). Dimerization reactions of aryl selenophen-2-yl-substituted thiocarbonyl S-methanides as diradical processes: a computational study. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Divakaran, R. (2008). Protecting groups in organic synthesis. Available at: [Link]

  • Royal Society of Chemistry. (2015). α-Thiocarbonyl synthesis via the FeII-catalyzed insertion reaction of α-diazocarbonyls into S–H bonds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kim, J., et al. (2023). Interaction of Thiol Antioxidants with α,β-Unsaturated Ketone Moiety: Its Implication for Stability and Bioactivity of Curcuminoids. Molecules. Available at: [Link]

  • American Chemical Society. (2023). Green Synthesis of α-Keton Thiol Ester via Photocatalytic Oxidative Radical Addition of Thioic Acid to Alkene. Organic Letters. Available at: [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Available at: [Link]

  • American Chemical Society. (2015). Photochemical Oxidation of Thioketones by Singlet Molecular Oxygen Revisited: Insights into Photoproducts, Kinetics, and Reaction Mechanism. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Oxidation of thiols to thioketones. Available at: [Link]

  • American Chemical Society. (2000). On the Behavior of α,β-Unsaturated Thioaldehydes and Thioketones in the Diels−Alder Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2023). Interaction of Thiol Antioxidants with α,β-Unsaturated Ketone Moiety: Its Implication for Stability and Bioactivity of Curcuminoids. Available at: [Link]

  • National Institutes of Health. (n.d.). Thionation of Some α,β-Unsaturated Steroidal Ketones. Available at: [Link]

  • Academia.edu. (2000). On the Behavior of α,β-Unsaturated Thioaldehydes and Thioketones in the Diels−Alder Reaction. Available at: [Link]

  • Chemistry Steps. (2021). Reactions of Thiols. Available at: [Link]

  • JSM Central. (n.d.). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and stereoselective oxidation of α-thio-β-chloropropenyloxazolidin-2-ones. Available at: [Link]

  • ResearchGate. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Available at: [Link]

  • National Institutes of Health. (n.d.). Separation techniques: Chromatography. Available at: [Link]

  • Science of Synthesis. (n.d.). Synthesis from Thioketones, Acetals, Cyanohydrins, and Ene Derivatives. Available at: [Link]

  • Caltech. (n.d.). Selected Reactions of Thiocarbonyl Compounds. Available at: [Link]

  • American Chemical Society. (2008). Stabilization of Ketone and Aldehyde Enols by Formation of Hydrogen Bonds to Phosphazene Enolates and Their Aldol Products. Journal of the American Chemical Society. Available at: [Link]

  • Longdom Publishing. (2021). A Brief Notes on Chromatography and Separation Techniques. Available at: [Link]

  • JournalAgent. (2016). Separation techniques: Chromatography. Available at: [Link]

  • TSI Journals. (2022). Chromatography: Techniques of Separation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thioketone synthesis by thionation. Available at: [Link]

  • Google Patents. (n.d.). Process for purifying an alpha-keto ester.
  • American Chemical Society. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Enantioselective Synthesis of Chiral 2-Arylthiocyclohexanones

Welcome to the technical support center for the enantioselective synthesis of chiral 2-arylthiocyclohexanones. This guide is designed for researchers, chemists, and drug development professionals who are navigating the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the enantioselective synthesis of chiral 2-arylthiocyclohexanones. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important transformation. Chiral β-thioethers are valuable building blocks in medicinal chemistry and materials science, and their stereocontrolled synthesis is a critical objective.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established literature. We will explore the nuances of the organocatalytic sulfa-Michael addition, helping you to overcome common hurdles and optimize your reactions for both high yield and excellent enantioselectivity.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of 2-arylthiocyclohexanones.

Q1: What is the most common and reliable method for the enantioselective synthesis of 2-arylthiocyclohexanones?

The most prevalent and highly successful method is the organocatalytic sulfa-Michael addition of an arylthiol to cyclohexen-2-one.[1][2] This reaction leverages small, chiral organic molecules as catalysts to create the desired stereocenter with high fidelity. Catalysts derived from cinchona alkaloids and proline are particularly effective.[1][2][3]

Q2: Why is organocatalysis preferred over metal catalysis for this transformation?

Organocatalysis offers several advantages that align with the principles of green chemistry.[4] Organocatalysts are typically less sensitive to air and moisture, more affordable, and have lower toxicity compared to many metal-based catalysts.[5] This simplifies the experimental setup and reduces concerns about metal contamination in the final product, which is especially crucial in pharmaceutical development.

Q3: My reaction is complete, but how do I determine the enantiomeric excess (ee)?

The standard method for determining the enantiomeric excess of your product is through High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[1][6] Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) are widely used and have shown excellent resolving power for this class of compounds, typically using a mobile phase of hexane and isopropanol.[6][7][8]

Q4: Can I use aliphatic thiols instead of aromatic thiols in this reaction?

Yes, aliphatic thiols can be used, but they often exhibit different reactivity and may require re-optimization of the reaction conditions. Some catalytic systems report excellent enantioselectivity with aliphatic thiols, while others show a marked decrease.[9][10] The acidity and nucleophilicity of the thiol play a significant role in the reaction kinetics and the stereochemical outcome.

II. Troubleshooting Guide: Diagnosing and Solving Common Issues

Even with a robust protocol, challenges can arise. This section is structured by "symptom" to help you quickly identify and resolve specific experimental problems.

Symptom / Issue Potential Causes Recommended Solutions & Explanations
Low Enantioselectivity (<80% ee) 1. Catalyst Purity/Activity: The catalyst may be impure, degraded, or from a poor-quality source.[11] 2. Solvent Effects: The solvent polarity and coordinating ability can dramatically influence the transition state geometry.[11] 3. Reaction Temperature: Higher temperatures can overcome the small energy difference between the two diastereomeric transition states, leading to racemization.[11] 4. Catalyst Loading: Incorrect catalyst loading can affect the reaction. Surprisingly, lower catalyst loadings can sometimes improve enantioselectivity.[1][2]1. Verify Catalyst Quality: Ensure the catalyst is pure and has been stored correctly. If prepared in-house, verify its structure by NMR. Run a control reaction with a substrate known to give high ee to benchmark catalyst performance.[11] 2. Solvent Screening: Toluene is often the solvent of choice for achieving high ee in these reactions.[1][2] If results are poor, screen a range of non-polar and polar aprotic solvents. 3. Lower the Temperature: Systematically decrease the reaction temperature. Many highly selective reactions are run at room temperature or below.[11] 4. Optimize Catalyst Loading: Screen catalyst loadings from 0.1 mol% to 10 mol%. Lowering the loading to 0.1-1 mol% has been shown to enhance enantioselectivity in some systems.[1][2][9]
Low or No Yield 1. Oxygen Inhibition: Thiols can be oxidized to disulfides, and radical pathways can be inhibited by oxygen.[12] 2. Inactive Catalyst: The catalyst may be deactivated by impurities (e.g., water, acid). 3. Poor Thiol Reactivity: Sterically hindered or electron-poor thiols may react sluggishly.1. Degas the Reaction Mixture: Purge the solvent and reaction vessel with an inert gas (Argon or Nitrogen) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.[12] 2. Use Anhydrous Conditions: Use a dry solvent and ensure all glassware is oven-dried. Molecular sieves can be added to scavenge trace amounts of water.[10][13] 3. Increase Reaction Time/Temperature: If selectivity is not an issue, cautiously increasing the temperature or extending the reaction time can improve conversion. Alternatively, consider a more activating catalyst system.
Formation of Side Products 1. Disulfide Formation: Thiols can readily oxidize to form disulfide bonds (Ar-S-S-Ar), especially in the presence of air.[12][14] 2. Dimerization of Cyclohexenone: Under basic conditions, cyclohexenone can undergo self-condensation or dimerization.[15]1. Maintain Inert Atmosphere: Rigorous exclusion of oxygen is the best preventative measure.[12][14] 2. Control Basicity: If using a catalyst system that requires an external base, ensure it is added slowly and at the correct stoichiometry. The bifunctional nature of many organocatalysts (e.g., thioureas) minimizes the need for strong external bases, thereby reducing this side reaction.[2]
Inconsistent Results 1. Variability in Reagent Purity: Impurities in the cyclohexenone (e.g., water, oxidation products) or thiol can lead to inconsistent outcomes. 2. Fluctuations in Temperature: Minor changes in ambient temperature can affect enantioselectivity.[11]1. Purify Starting Materials: Purify cyclohexenone by distillation and ensure the thiol is from a reliable source or purified before use. 2. Use a Thermostated Bath: For maximum reproducibility, conduct the reaction in a water or oil bath to maintain a constant temperature.

III. Reaction Workflow & Mechanism

The enantioselective sulfa-Michael addition is a well-orchestrated process. The following diagram illustrates a typical experimental workflow and a generally accepted catalytic cycle for a cinchona alkaloid-derived urea catalyst.

Experimental Workflow Diagram

G prep 1. Preparation - Dry glassware - Purge with N2/Ar - Prepare catalyst & thiol solutions mix 2. Reaction Setup - Add solvent & catalyst - Add cyclohexenone - Add thiol solution (often slowly) prep->mix Inert Atmosphere react 3. Reaction - Stir at specified temp. - Monitor by TLC/GC mix->react Constant Temp. workup 4. Workup - Quench reaction - Aqueous extraction - Dry organic layer react->workup Upon Completion purify 5. Purification - Remove solvent - Column chromatography workup->purify analyze 6. Analysis - NMR for structure & purity - Chiral HPLC for ee purify->analyze G cluster_0 Catalytic Cycle CAT Urea-Quinine Catalyst (Cat) CAT_THIOL [Cat-ArSH] Activated Complex CAT->CAT_THIOL + ArSH (Thiol Activation) ENONE Cyclohexenone THIOL ArSH PRODUCT Chiral Product TS [Enone --- Cat --- Thiolate]‡ Diastereomeric Transition State (Stereodetermining Step) CAT_THIOL->TS + Enone (Enone Activation) CAT_PROD [Cat-Product Complex] TS->CAT_PROD C-S Bond Formation CAT_PROD->CAT - Product (Catalyst Regeneration) CAT_PROD->PRODUCT

Sources

Troubleshooting

stability issues of 2-((o-tolyl)thio)cyclohexan-1-one under different conditions

Welcome to the technical support center for 2-((o-tolyl)thio)cyclohexan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-((o-tolyl)thio)cyclohexan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this alpha-thio ketone. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of 2-((o-tolyl)thio)cyclohexan-1-one

2-((o-tolyl)thio)cyclohexan-1-one is a versatile synthetic intermediate. However, like many alpha-thio ketones, its stability can be influenced by various experimental conditions. The presence of a sulfur atom alpha to a carbonyl group introduces unique reactivity, making the molecule susceptible to degradation under acidic, basic, oxidative, and even thermal or photolytic stress. Understanding these potential degradation pathways is crucial for successful synthesis, purification, and storage.

Troubleshooting Guide: Common Stability Issues

This section addresses common problems encountered during the handling and use of 2-((o-tolyl)thio)cyclohexan-1-one. Each issue is presented with potential causes and actionable solutions.

Issue 1: Decomposition Observed During Aqueous Workup

Symptoms:

  • Low yield after extraction.

  • Presence of o-thiocresol and cyclohexanone derivatives in NMR or LC-MS of the crude product.

  • Formation of a disulfide byproduct (di-o-tolyl disulfide).

Potential Causes and Solutions:

CauseExplanationRecommended Solution
Hydrolysis under Acidic Conditions The thioether linkage is susceptible to hydrolysis under strongly acidic conditions, which can be exacerbated by heat. The protonation of the carbonyl oxygen can facilitate the cleavage of the C-S bond.Neutralize the reaction mixture to a pH of ~7 before extraction. Use a mild acidic wash (e.g., saturated ammonium chloride solution) instead of strong acids like HCl if an acid wash is necessary.
Retro-Michael Reaction under Basic Conditions Strong bases can catalyze a retro-Michael reaction, leading to the cleavage of the C-S bond and formation of the corresponding thiolate and an α,β-unsaturated ketone, which can then be further transformed.[1][2]Use a weak base (e.g., sodium bicarbonate) for neutralization. Avoid prolonged exposure to strong bases like NaOH or KOH, especially at elevated temperatures.
Oxidation The thiol generated from decomposition can be readily oxidized to a disulfide, especially in the presence of air (oxygen).Degas all aqueous solutions used in the workup. Consider performing the workup under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Product Degradation During Chromatographic Purification

Symptoms:

  • Streaking or tailing of the product spot on TLC plates.

  • Multiple spots on TLC even after initial purification.

  • Low recovery of pure product from column chromatography.

  • Discoloration of the silica gel column.

Potential Causes and Solutions:

CauseExplanationRecommended Solution
Acidic Nature of Silica Gel Standard silica gel is slightly acidic and can promote the degradation of acid-sensitive compounds like 2-((o-tolyl)thio)cyclohexan-1-one.Deactivate the silica gel by treating it with a solution of triethylamine (typically 1-2%) in the eluent and then evaporating the excess solvent. Alternatively, use neutral or basic alumina for chromatography.
Prolonged Exposure to Solvent Long chromatography run times can lead to decomposition, especially with chlorinated solvents which may contain traces of HCl.Use a faster purification method like flash chromatography. Choose a solvent system that provides good separation with a reasonable retention factor (Rf) of 0.3-0.4.
Air Oxidation on the Column The large surface area of the stationary phase can facilitate air oxidation of the compound.Pack and run the column under positive pressure of an inert gas.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-((o-tolyl)thio)cyclohexan-1-one?

A1: For long-term stability, 2-((o-tolyl)thio)cyclohexan-1-one should be stored as a solid under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended). It should be protected from light and moisture. For short-term storage, a sealed vial in a desiccator at 4°C is acceptable.

Q2: I am seeing byproducts that I suspect are oxidation products. What are the likely structures and how can I avoid their formation?

A2: The primary oxidation products are the corresponding sulfoxide and sulfone.[3] Oxidation of the sulfur atom is a common degradation pathway for thioethers.[4]

  • 2-((o-tolyl)sulfinyl)cyclohexan-1-one (Sulfoxide): Formed under mild oxidizing conditions.

  • 2-((o-tolyl)sulfonyl)cyclohexan-1-one (Sulfone): Formed under stronger oxidizing conditions or further oxidation of the sulfoxide.

To avoid their formation, handle the compound under an inert atmosphere and use degassed solvents. Avoid exposure to oxidizing agents, including atmospheric oxygen, especially at elevated temperatures.

Q3: Can I use protic solvents for my reaction involving 2-((o-tolyl)thio)cyclohexan-1-one?

A3: The use of protic solvents like methanol or ethanol should be approached with caution. While they can be suitable for certain reactions, they can also participate in degradation pathways, especially in the presence of acid or base. The enol or enolate form of the ketone can be reactive. It is advisable to perform a small-scale trial to assess the stability of the compound in the chosen protic solvent under the reaction conditions.

Q4: How can I monitor the stability of my compound during a reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the stability. A stable compound will show a single, well-defined spot. The appearance of new spots, especially a spot at the baseline (polar decomposition products) or streaking, indicates degradation. For more quantitative analysis, HPLC or GC-MS can be used to track the disappearance of the starting material and the emergence of degradation products over time.[5]

Experimental Protocols for Stability Assessment

To proactively assess the stability of 2-((o-tolyl)thio)cyclohexan-1-one under your specific experimental conditions, you can perform the following stress testing experiments.

Protocol 1: Acid and Base Hydrolysis Stress Test
  • Preparation of Stock Solution: Prepare a stock solution of 2-((o-tolyl)thio)cyclohexan-1-one in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Basic Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Neutral Condition (Control): To 1 mL of the stock solution, add 1 mL of deionized water.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 50°C).

  • Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample, neutralize it, and analyze by HPLC or TLC to determine the percentage of the remaining parent compound.

Protocol 2: Oxidative Stability Stress Test
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Oxidative Condition: To 1 mL of the stock solution, add 1 mL of a 3% hydrogen peroxide solution.

  • Incubation: Keep the sample at room temperature.

  • Analysis: Monitor the reaction by TLC or HPLC at regular intervals to observe the formation of more polar byproducts (sulfoxide and sulfone).

Visualizing Degradation Pathways

The following diagrams illustrate the key potential degradation pathways for 2-((o-tolyl)thio)cyclohexan-1-one.

main 2-((o-tolyl)thio)cyclohexan-1-one acid_prod o-thiocresol + Cyclohexenone derivatives main->acid_prod  H+ / H2O base_prod o-tolylthiolate + Cyclohexenone main->base_prod  OH- (Retro-Michael) ox_prod1 Sulfoxide main->ox_prod1  [O] (mild) ox_prod2 Sulfone ox_prod1->ox_prod2  [O] (strong)

Caption: Potential degradation pathways of 2-((o-tolyl)thio)cyclohexan-1-one.

Troubleshooting Workflow start Instability Observed workup During Aqueous Workup? start->workup chromatography During Chromatography? workup->chromatography No sol_workup Neutralize pH Use mild reagents Inert atmosphere workup->sol_workup Yes storage During Storage? chromatography->storage No sol_chrom Deactivate silica Use neutral alumina Flash chromatography chromatography->sol_chrom Yes sol_storage Store at -20°C Inert atmosphere Protect from light storage->sol_storage Yes end Stable Compound storage->end No sol_workup->end sol_chrom->end sol_storage->end

Caption: A logical workflow for troubleshooting stability issues.

References

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Cyclohexenones.
  • Chemistry Steps. (2021, December 14). Reactions of Thiols. [Link]

  • Conti, P., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. PMC - NIH. [Link]

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. [Link]

  • RSC Publishing. (n.d.). Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation. New Journal of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Characterization of Organosulfur Compounds

Welcome to the technical support center for the characterization of organosulfur compounds. As researchers and drug development professionals, you are aware that the unique chemistry of sulfur presents a distinct set of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the characterization of organosulfur compounds. As researchers and drug development professionals, you are aware that the unique chemistry of sulfur presents a distinct set of analytical challenges. This guide is designed to provide you with troubleshooting advice and frequently asked questions (FAQs) to navigate the common pitfalls encountered during your experiments. My goal is to combine technical accuracy with field-proven insights to ensure the integrity and success of your results.

I. General Sample Handling and Stability

Organosulfur compounds are notoriously sensitive. Their reactivity can lead to sample degradation before analysis even begins. Understanding and mitigating these issues is the first step toward reliable characterization.

FAQ: My organosulfur compound seems to degrade upon storage. What are the likely causes and how can I prevent this?

Answer: The instability of many organosulfur compounds is a primary challenge. The two most common degradation pathways are oxidation and thiol-disulfide exchange.

  • Oxidation: Thiols (R-SH) are readily oxidized to disulfides (R-S-S-R), and sulfides (R-S-R') can be further oxidized to sulfoxides (R-S(=O)-R') and then sulfones (R-S(=O)₂-R').[1][2][3][4][5] This is often catalyzed by exposure to air (oxygen), light, or trace metal impurities.

    • Troubleshooting:

      • Inert Atmosphere: Handle and store samples under an inert atmosphere (e.g., nitrogen or argon).

      • Solvent Choice: Use de-gassed solvents for sample preparation and analysis.

      • Temperature: Store samples at low temperatures (-20°C or -80°C) to slow down reaction kinetics.

      • Light Protection: Use amber vials or wrap containers in aluminum foil to prevent photo-oxidation.

  • Thiol-Disulfide Exchange: Thiols can react with disulfides, leading to a mixture of different thiol and disulfide species. This is a common issue in samples containing multiple thiol-containing molecules, such as proteins or peptides.[6][7][8][9][10]

    • Troubleshooting:

      • pH Control: Keep the pH of the sample below 7. Thiol-disulfide exchange is base-catalyzed.

      • Alkylation: "Cap" free thiols by alkylating them with reagents like iodoacetamide or N-ethylmaleimide. This prevents them from participating in exchange reactions.

FAQ: I'm analyzing volatile organosulfur compounds and see poor reproducibility. What could be the issue?

Answer: The volatility of low-molecular-weight organosulfur compounds, such as methanethiol and dimethyl sulfide, can lead to significant sample loss and poor reproducibility.[11][12][13][14]

  • Troubleshooting:

    • Sample Preparation: Prepare samples in sealed vials with minimal headspace.

    • Temperature: Keep samples cold during preparation and in the autosampler.

    • Injection Technique: For GC analysis, consider using a gas-tight syringe and a headspace or solid-phase microextraction (SPME) sampling technique to handle volatile compounds more effectively.

    • System Integrity: Ensure your analytical system, especially for GC, is free of leaks.

II. Troubleshooting Guide: Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for identifying organosulfur compounds, but the interpretation of mass spectra can be complex.

FAQ: How can I confidently identify an organosulfur compound in my mass spectrum?

Answer: The presence of sulfur can be diagnosed by a characteristic isotopic pattern. Sulfur has a naturally occurring heavier isotope, ³⁴S, with an abundance of about 4.4% relative to the most abundant isotope, ³²S.[15] This means you should observe a peak at M+2 with an intensity of approximately 4.4% of the molecular ion (M⁺) peak.

FAQ: The fragmentation of my organosulfur compound is confusing. Are there any general rules?

Answer: The fragmentation of organosulfur compounds in MS can be intricate, but some general patterns are observed.[16]

  • α-Cleavage: Similar to alcohols and ethers, thiols and sulfides undergo α-cleavage, where the bond adjacent to the sulfur atom breaks.

  • McLafferty Rearrangement: This can occur in compounds with a carbonyl group and a sufficiently long alkyl chain containing a γ-hydrogen.

  • Loss of Sulfur-Containing Moieties: Fragmentation often involves the loss of small sulfur-containing neutral molecules or radicals, such as H₂S, SH, or SO₂.

  • Charge Retention on Sulfur: For many organosulfur compounds, the charge is retained on the sulfur-containing fragment due to the ability of sulfur to stabilize a positive charge.[16]

However, be aware that some organosulfates can fragment to produce an inorganic sulfate signal, which can lead to an underestimation of the organic species.[11][17]

Workflow for Investigating Unexpected MS Fragmentation

start Unexpected Fragmentation Observed check_m_plus_2 Check for M+2 Isotope Peak (approx. 4.4% of M+) start->check_m_plus_2 sulfur_present Sulfur Likely Present check_m_plus_2->sulfur_present Yes no_sulfur Sulfur Unlikely or Masked check_m_plus_2->no_sulfur No high_res_ms Acquire High-Resolution MS Data (e.g., TOF, Orbitrap) sulfur_present->high_res_ms elemental_comp Determine Elemental Composition high_res_ms->elemental_comp db_search Search Fragmentation Database (e.g., NIST, MassBank) elemental_comp->db_search propose_pathways Propose Fragmentation Pathways (e.g., α-cleavage, rearrangements) db_search->propose_pathways confirm_structure Confirm with Standards or Orthogonal Techniques (e.g., NMR) propose_pathways->confirm_structure

Caption: A logical workflow for troubleshooting unexpected fragmentation patterns in the mass spectra of potential organosulfur compounds.

III. Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for structural elucidation, but the unique properties of sulfur introduce specific challenges.

FAQ: Can I directly observe sulfur in my NMR spectrum?

Answer: Direct detection of the sulfur nucleus, ³³S, is extremely challenging and not routinely performed. This is due to a combination of factors: the low natural abundance of ³³S (0.76%), its low gyromagnetic ratio, and its quadrupolar nature, which leads to very broad signals.[18][19]

FAQ: How can I use ¹H and ¹³C NMR to determine the oxidation state of my sulfur-containing compound?

Answer: The oxidation state of sulfur significantly influences the chemical shifts of neighboring protons (¹H) and carbons (¹³C). As the oxidation state of sulfur increases (sulfide → sulfoxide → sulfone), the sulfur atom becomes more electron-withdrawing. This deshields the adjacent nuclei, causing their NMR signals to shift downfield (to a higher ppm value).[20][21]

Oxidation StateFunctional GroupTypical ¹H Chemical Shift (α-protons)Typical ¹³C Chemical Shift (α-carbons)
-2Thiol (R-SH)~1.3 - 1.7 ppm (SH )~20 - 40 ppm
-2Sulfide (R-CH ₂-S-R')~2.1 - 2.7 ppm~30 - 50 ppm
0Sulfoxide (R-CH ₂-S(O)-R')~2.5 - 3.1 ppm~50 - 65 ppm
+2Sulfone (R-CH ₂-S(O)₂-R')~2.9 - 3.5 ppm~55 - 70 ppm

Note: These are approximate ranges and can vary depending on the overall structure of the molecule.

IV. Troubleshooting Guide: Chromatography (GC & LC)

Effective separation is crucial for the accurate characterization of organosulfur compounds in mixtures.

FAQ: My sulfur-containing analytes show poor peak shape and recovery in GC. What's the problem?

Answer: Active sites in the GC system can cause issues with sulfur-containing compounds.

  • Metal Surfaces: Thiols and other sulfur compounds can interact with metal surfaces in the injector, transfer lines, or column, leading to peak tailing, adsorption, and even catalytic degradation.[12][13][14]

    • Troubleshooting: Use an inert flow path, including a deactivated inlet liner and a column specifically designed for sulfur analysis.

  • Column Choice: The choice of stationary phase is critical. For volatile sulfur compounds, a PLOT (Porous Layer Open Tubular) column can be effective. For less volatile compounds, a low-to-mid polarity phase is often a good starting point.

FAQ: I'm having trouble separating sulfoxides and sulfones by reverse-phase HPLC. What can I do?

Answer: Sulfoxides are generally more polar than their corresponding sulfides, while sulfones are even more polar. This difference in polarity is the basis for their separation by reverse-phase HPLC.

  • Troubleshooting:

    • Gradient Optimization: If co-elution is an issue, try a shallower gradient to increase the resolution between the peaks.

    • Mobile Phase Modifier: The choice of organic modifier (acetonitrile vs. methanol) can affect selectivity. Experiment with both to see which provides a better separation for your specific analytes.

    • Alternative Chromatography Modes: If reverse-phase is not providing adequate separation, consider HILIC (Hydrophilic Interaction Liquid Chromatography), which can be very effective for separating polar compounds.[22]

V. Differentiating Sulfur Oxidation States

A common and critical task is to distinguish between the various oxidation states of sulfur.

FAQ: How can I reliably distinguish between a sulfide, a sulfoxide, and a sulfone?

Answer: A combination of analytical techniques is often the most robust approach.

  • Mass Spectrometry: The molecular weight will increase by 16 amu for each oxygen atom added (sulfide → sulfoxide) and by another 16 amu (sulfoxide → sulfone). High-resolution MS can confirm the elemental composition.

  • NMR Spectroscopy: As detailed above, the chemical shifts of α-protons and α-carbons will shift downfield with increasing oxidation state.

  • Infrared (IR) Spectroscopy: Sulfoxides and sulfones have very strong and characteristic S=O stretching vibrations.

    • Sulfoxides (S=O): ~1030-1070 cm⁻¹

    • Sulfones (O=S=O): Two characteristic stretches, one symmetric (~1120-1160 cm⁻¹) and one asymmetric (~1300-1350 cm⁻¹).

Experimental Protocol: Controlled Oxidation of a Sulfide

This protocol provides a method for synthesizing sulfoxide and sulfone standards from a sulfide starting material, which can then be used for analytical confirmation.

Materials:

  • Sulfide starting material

  • Dichloromethane (DCM)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • TLC plates (silica gel)

Procedure:

  • Synthesis of Sulfoxide:

    • Dissolve the sulfide (1 equivalent) in DCM in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of m-CPBA (1.1 equivalents) in DCM dropwise.

    • Monitor the reaction by TLC. The sulfoxide product should be more polar than the starting sulfide.

    • Once the reaction is complete, quench with saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify by column chromatography if necessary.

  • Synthesis of Sulfone:

    • Follow the same procedure as for the sulfoxide, but use 2.2 equivalents of m-CPBA.

    • The reaction may require warming to room temperature for completion.

    • Monitor the reaction by TLC. The sulfone will be more polar than the sulfoxide.

    • Follow the same workup and purification procedure.

Characterization:

  • Analyze the starting sulfide, the sulfoxide product, and the sulfone product by MS, NMR, and IR to confirm their identities and create a reference library for your compound of interest.

VI. Quantitative Analysis Challenges

FAQ: How can I quantify an organosulfur compound when a commercial standard is not available?

Answer: This is a common and significant challenge. While not ideal, several strategies can be employed:

  • Surrogate Standard: Use a commercially available organosulfur compound that is structurally similar to your analyte. However, be aware that response factors, especially in ESI-MS, can vary significantly even between similar compounds, leading to potential inaccuracies.[22]

  • Quantitative NMR (qNMR): If your analyte can be isolated in a pure form, qNMR can be used to determine its concentration by integrating its signal against that of a certified internal standard.

  • Sulfur-Specific Detectors: For GC, a sulfur chemiluminescence detector (SCD) provides an equimolar response to sulfur atoms, meaning the signal is directly proportional to the number of sulfur atoms in the molecule, regardless of its structure. This allows for quantification relative to a known sulfur-containing compound.

References

  • Kralj, B., et al. (2013).
  • Blair, S. L., et al. (2025). Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry: Insights from Liquid Chromatography and High-Resolution Tandem Mass Spectrometry. ACS Earth and Space Chemistry.
  • Anunciado, M. B., et al. (2023). Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier-transform infrared spectroscopy.
  • ECHEMI. (n.d.).
  • Britannica. (n.d.). Organosulfur compound - Sulfoxides, Sulfones, Polyvalent.
  • Perraud, V., et al. (2015). Challenges with the sampling and analysis of organosulfur compounds.
  • Perraud, V., et al. (2016). Challenges associated with the sampling and analysis of organosulfur compounds in air using real-time PTR-ToF-MS and offline GC-FID.
  • Anunciado, M. B., et al. (2023). Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier.
  • Krivoruchko, A. A., et al. (2018).
  • Ambeed.com. (n.d.).
  • Fernández-López, J. A., et al. (2024). Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. MDPI.
  • Ueda, Y., et al. (2006). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry.
  • Al-Sini, A. M., et al. (2022). Thiol–Disulfide Exchange Reactions in the Mammalian Extracellular Environment. PMC.
  • Annunziata, R., et al. (n.d.). NMR and ESR of organosulphur compounds.
  • Vera, E., et al. (2025). Analysis of the oxidation of sulfur species of iron sulfides with dissolved oxygen.
  • Drabowicz, J., et al. (2020). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. ChemAxon.
  • LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides.
  • Journal of Functional Polymers. (n.d.). Chemical reaction of thiol with disulfide bonds[23].

  • Nagy, P. (2013).
  • Kourtchev, I., et al. (n.d.). Scheme 1. Proposed fragmentation routes for the m/z 229 organosulfate,...
  • Drabowicz, J., et al. (n.d.). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction.
  • Academia.edu. (n.d.).
  • OUCI. (n.d.). SULFOXIDES AND SULFONES: REVIEW.
  • YouTube. (2018). Oxidation numbers of sulfur in various compounds and ions.
  • Britannica. (n.d.). Organosulfur compound | Definition, Structures, Examples, & Facts.
  • Agilent. (n.d.). TROUBLESHOOTING GUIDE.
  • Schmitt-Kopplin, P., et al. (2021). Speciation of organosulfur compounds in carbonaceous chondrites. PMC - NIH.
  • ScienceDaily. (2023). Organosulfur content of vegetables quantified.
  • LibreTexts. (2022). 15.6: Redox Reactions of Thiols and Disulfides.
  • ACS Publications. (1974). Sulfides, Sulfoxides, and Sulfones.
  • ResearchGate. (2024). (PDF) SULFOXIDES AND SULFONES: REVIEW.
  • Rahmawati, A., et al. (2022).
  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxid
  • LCGC International. (2023). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection.
  • eGyanKosh. (n.d.).
  • Yılmaz, C., et al. (2020).
  • eScholarship.org. (n.d.). Challenges associated with the sampling and analysis of organosulfur compounds in air using real-time PTR-ToF-MS and offline GC-FID.
  • ResearchGate. (2025). Synthetic Applications of Organosulfur Compounds in Drug Design.
  • ResearchGate. (2016). Why gas chromotography-mass spectrometry is not a suitable technique for detection of compounds containing sulfur?.
  • Terskikh, V. V., et al. (2024).
  • Prosenko, A. E., et al. (2020). Antioxidant activity of some organosulfur compounds in vitro. Arabian Journal of Chemistry.
  • Luchinat, C., et al. (2020). Paramagnetic NMR Spectroscopy Is a Tool to Address Reactivity, Structure, and Protein–Protein Interactions of Metalloproteins: The Case of Iron–Sulfur Proteins. MDPI.

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Catalytic Systems for Thia-Michael Additions

The thia-Michael addition, a cornerstone reaction for carbon-sulfur bond formation, is indispensable in the synthesis of pharmaceuticals and functional materials.[1][2] The reaction's efficiency, selectivity, and overall...

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Author: BenchChem Technical Support Team. Date: April 2026

The thia-Michael addition, a cornerstone reaction for carbon-sulfur bond formation, is indispensable in the synthesis of pharmaceuticals and functional materials.[1][2] The reaction's efficiency, selectivity, and overall success are critically dependent on the choice of catalyst. This guide offers an in-depth comparative analysis of prevalent catalytic systems, providing the experimental data and mechanistic insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Strategic Importance of Catalyst Selection

The conjugate addition of a thiol to an α,β-unsaturated carbonyl compound is, at its core, a powerful tool for molecular construction.[1][3] However, achieving high yields and, particularly in pharmaceutical applications, high stereoselectivity, requires surmounting a significant activation barrier under mild conditions. Catalysts are the key to unlocking this reaction's potential by providing alternative, lower-energy reaction pathways. The selection process is not trivial; it involves a trade-off between reaction speed, yield, stereocontrol, cost, and environmental impact. This guide will dissect these factors across different catalyst classes.

A Comparative Overview of Catalyst Performance

To provide a standardized comparison, the addition of thiophenol to chalcone serves as a benchmark reaction where possible. Performance is evaluated based on yield, reaction time, catalyst loading, and, where applicable, enantiomeric excess (ee).

Catalyst SystemCatalyst TypeCatalyst Loading (mol%)Reaction TimeSolventTemp. (°C)Yield (%)Enantio. Excess (ee %)
L-Proline [4][5]Organocatalyst51 h[bmim]PF6Room Temp.95N/A
(R,R)-DPEN Thiourea [6]Organocatalyst1012 hWaterRoom Temp.9999 (syn)
Triphenylphosphine [4]Organocatalyst1012 hDichloromethaneRoom Temp.92N/A
Sc(OTf)₃ / Ph-pybox [7]Metal-Based1018 hDichloromethane-208592
Ni(II)-BINOL-salen [4]Metal-Based1024 hTolueneRoom Temp.7990
Amberlyst® A21 [4][8]Heterogeneous0.25 g / 2.5 mmol3 hNeatRoom Temp.94**N/A
LanCL1 Enzyme [9][10]Biocatalyst(Enzyme)(Varies)Aqueous Buffer(Physiological)(High)(High)

*Data for the addition to cyclohexenone.[4] **Data for the addition to ethyl acrylate.[4][8]

Deep Dive into Catalyst Classes: Mechanisms and Rationale

Understanding the mechanism of action is crucial for troubleshooting, optimization, and adapting protocols to new substrates.

Organocatalysts: The Metal-Free Revolution

Organocatalysis has gained prominence due to the low toxicity, ready availability, and stability of the catalysts.[11] They typically operate via two primary mechanisms: base catalysis or nucleophilic catalysis.[4][12]

  • Bifunctional Thioureas: These are among the most powerful organocatalysts for asymmetric thia-Michael additions. Their success lies in a dual-activation mechanism. The thiourea moiety activates the Michael acceptor (e.g., a nitroolefin or enone) through a pair of hydrogen bonds, increasing its electrophilicity. Simultaneously, a basic moiety on the catalyst backbone (often a tertiary amine) deprotonates the thiol, enhancing its nucleophilicity.[13][14] This synergistic activation within a single chiral molecule creates a highly organized transition state, leading to excellent enantioselectivity.[6][13][15]

ThiaMichael_Thiourea cluster_catalyst Bifunctional Thiourea Catalyst Cat Catalyst (Thiourea + Amine) Product Chiral Thia-Adduct Cat->Product Stereocontrolled C-S Bond Formation Thiol R'-SH (Thiol) Thiol->Cat Deprotonation (Base Activation) Acceptor Michael Acceptor (Enone) Acceptor->Cat H-Bonding (Electrophile Activation)

Caption: Dual activation mechanism of a bifunctional thiourea catalyst.

  • Proline and its Derivatives: L-proline is a simple amino acid that can effectively catalyze thia-Michael additions.[5] Its catalytic cycle involves the formation of an enamine intermediate with a carbonyl donor, which then acts as the nucleophile.[16][17] The carboxylic acid moiety of proline can then protonate the Michael acceptor, activating it towards the nucleophilic attack.[16] While effective, proline often requires high catalyst loadings.[18] Derivatives have been developed to enhance activity and selectivity.[11][16]

Metal-Based Catalysts: Lewis Acid Activation

Metal complexes, particularly those of lanthanides and transition metals, function as Lewis acids.[19] They coordinate to the carbonyl oxygen of the Michael acceptor, withdrawing electron density and rendering the β-carbon more electrophilic and susceptible to attack by the thiol.[20][21]

  • Chiral Lewis Acids: When combined with chiral ligands (e.g., PYBOX, BINOL), metal catalysts can create a chiral environment around the reaction center, inducing high enantioselectivity.[7] For example, Scandium(III) triflate complexed with a chiral PYBOX ligand has proven effective for the asymmetric addition of thiols.[7] The choice of metal and ligand is critical; some combinations can lead to "ligand-acceleration," where the chiral complex is more reactive than the parent Lewis acid.[22]

Biocatalysts: Nature's Solution

Enzymes offer unparalleled selectivity under mild, aqueous conditions. Lanthipeptide cyclase (LanC)-like enzymes, for instance, catalyze thia-Michael additions in biological systems.[9][10] These enzymes utilize a metal cofactor (often zinc) to activate the thiol by lowering its pKa, while precisely positioned amino acid residues in the active site stabilize the reaction intermediate and ensure stereospecific protonation.[10] While highly effective, the substrate scope can be limited, though enzyme engineering is a rapidly advancing field to address this.[23]

Heterogeneous Catalysts: The Green Choice

Heterogeneous catalysts, such as the basic resin Amberlyst® A21, offer significant practical advantages.[8][24] They can be easily removed from the reaction mixture by simple filtration, facilitating product purification and allowing for catalyst recycling.[8][24] This makes the process more cost-effective and environmentally friendly. Amberlyst® A21 functions as a solid-phase base, deprotonating the thiol to generate the active thiolate nucleophile.[8]

Experimental Protocols and Workflow

Reproducibility is the bedrock of scientific integrity. The following sections provide a detailed experimental workflow and a specific protocol for a representative reaction.

General Experimental Workflow

A systematic approach is essential when setting up and analyzing a catalytic thia-Michael addition. The process involves careful setup, diligent monitoring, and precise analysis.

Workflow start 1. Reagent Prep (Dry Solvents, Purify Substrates) setup 2. Reaction Setup (Inert Atmosphere, Add Catalyst, Substrates, Solvent) start->setup monitoring 3. Reaction Monitoring (TLC, GC, or LC-MS) setup->monitoring workup 4. Work-up (Quench Reaction, Aqueous Extraction) monitoring->workup purification 5. Purification (Column Chromatography) workup->purification analysis 6. Analysis (NMR, HPLC for Yield & ee%) purification->analysis

Caption: General workflow for a catalytic thia-Michael addition.

Representative Protocol: L-Proline Catalyzed Addition of Thiophenol to Chalcone

This protocol is adapted from a literature procedure and demonstrates a simple, effective organocatalytic method.[5]

Materials:

  • Chalcone (1.0 mmol, 208.26 mg)

  • Thiophenol (1.1 mmol, 113 µL)

  • L-Proline (0.05 mmol, 5.75 mg, 5 mol%)

  • 1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF6) (2 mL)

  • Diethyl ether (for extraction)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Dissolution: To a 10 mL round-bottom flask containing a magnetic stir bar, add L-proline (5.75 mg) and degassed [bmim]PF6 (2 mL). Stir the mixture for 10 minutes at room temperature to ensure the catalyst is well-dispersed.

  • Addition of Acceptor: Add chalcone (208.26 mg) to the flask. Continue stirring for another 5 minutes.

  • Initiation: Add thiophenol (113 µL) to the reaction mixture. Vigorously stir the mixture at room temperature.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1 hour.

  • Work-up & Extraction: Upon completion, transfer the reaction mixture to a separatory funnel. Extract the product from the ionic liquid phase using several portions of diethyl ether (e.g., 3 x 10 mL).

  • Purification: Combine the organic extracts and concentrate them under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure thia-Michael adduct.

Conclusion: A Decision-Making Framework

Choosing the optimal catalyst requires aligning the project's specific goals with the known attributes of each catalyst class.

  • For Asymmetric Synthesis: When high enantioselectivity is the primary goal, as is often the case in drug development, bifunctional thioureas or chiral Lewis acid systems are the top contenders. They offer excellent stereocontrol over a broad range of substrates.

  • For Green Chemistry and Scalability: If sustainability, ease of product isolation, and catalyst reusability are paramount, heterogeneous catalysts like Amberlyst® A21 are an excellent choice. Their primary drawback is the general lack of enantiocontrol.

  • For Mild Conditions and Biocompatibility: When reactions must be performed in aqueous media or under physiological conditions, biocatalysts are unmatched. Their main limitation is often a narrow substrate scope, though this is an active area of research.

  • For Simplicity and Cost-Effectiveness: For achiral syntheses where cost and simplicity are the main drivers, simple catalysts like L-proline or even base-catalyzed procedures in environmentally benign solvents can be highly effective.[5][25]

By understanding the interplay between a catalyst's mechanism, performance metrics, and practical considerations, researchers can confidently select the most appropriate system to accelerate their discovery and development efforts.

References

  • Kotrusz, P., & Toma, Š. (2006). L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6. Molecules, 11(3), 197-204. Available at: [Link]

  • Mao, B., et al. (2018). Asymmetric Michael addition reactions catalyzed by calix[11]thiourea cyclohexanediamine derivatives. Beilstein Journal of Organic Chemistry, 14, 1846-1853. Available at: [Link]

  • Vanlaldinpuia, K. (2016). Organocatalysts: A powerful tool for asymmetric Michael addition. Science Vision, 16(3), 123-134. Available at: [Link]

  • Khiste, S. A., & Bhor, Y. D. (2023). Thia-Michael Addition in Diverse Organic Synthesis. International Journal of Current Science and Technology. Available at: [Link]

  • Ortega, M. A., et al. (2023). The mechanism of thia-Michael addition catalyzed by LanC enzymes. Proceedings of the National Academy of Sciences, 120(4), e2217523120. Available at: [Link]

  • Wang, J., et al. (2005). Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts. Organic Letters, 7(19), 4199-4202. Available at: [Link]

  • Pesaresi, L., et al. (2021). Biocatalytic Asymmetric Michael Addition of Thiols to α,β-Unsaturated Aldehydes via Enzyme-Bound Iminium Ion Intermediates. Angewandte Chemie International Edition, 60(5), 2448-2452. Available at: [Link]

  • Thiourea Based Catalysis. (2021). Chemistry LibreTexts. Available at: [Link]

  • Wang, W., et al. (2012). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry, 8, 1723-1748. Available at: [Link]

  • Ortega, M. A., et al. (2023). The mechanism of thia-Michael addition catalyzed by LanC enzymes. PNAS, 120(4). Available at: [Link]

  • Abe, A. M. M., et al. (2007). Highly Enantioselective Conjugate Addition of Thiols Using Mild Scandium Triflate Catalysis. The Journal of Organic Chemistry, 72(15), 5863-5866. Available at: [Link]

  • Corrigan, N., et al. (2021). Enamine Organocatalysts for the Thiol-Michael Addition Reaction and Cross-Linking Polymerizations. Macromolecules, 54(4), 1910-1921. Available at: [Link]

  • Michigami, K., et al. (2019). Catalytic asymmetric aza-Michael addition of fumaric monoacids with multifunctional thiourea/boronic acids. Organic & Biomolecular Chemistry, 17(10), 2736-2740. Available at: [Link]

  • Yalalov, D. A., et al. (2006). Chiral Thiourea-Based Bifunctional Organocatalysts in the Asymmetric Nitro-Michael Addition: A Joint Experimental-Theoretical Study. Advanced Synthesis & Catalysis, 348(7-8), 826-832. Available at: [Link]

  • Bosica, G., et al. (2023). Thia-Michael Reaction under Heterogeneous Catalysis. Organics, 4(1), 86-96. Available at: [Link]

  • Corrigan, N., et al. (2021). Enamine Organocatalysts for the Thiol-Michael Addition Reaction and Cross-Linking Polymerizations. ResearchGate. Available at: [Link]

  • Lee, J. W., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 26(16), 5038. Available at: [Link]

  • Kumar, A., et al. (2022). Metal–Ligand Cooperation with Thiols as Transient Cooperative Ligands: Acceleration and Inhibition Effects in (De)Hydrogenation Reactions. Accounts of Chemical Research, 55(3), 363-376. Available at: [Link]

  • Khatik, G. L., et al. (2006). Catalyst-Free Conjugated Addition of Thiols to α,β-Unsaturated Carbonyl Compounds in Water. Organic Letters, 8(12), 2433-2436. Available at: [Link]

  • Bîcu, E., et al. (2012). SELECTED MICHAEL ADDITIONS TO THIOPHENE-CONTAINING ANALOGUES OF CHALCONE. Revue Roumaine de Chimie, 57(7-8), 665-670. Available at: [Link]

  • Gasińska, A., et al. (2021). Magnesium-Catalyzed Asymmetric Thia-Michael Addition to α,β-Unsaturated Ketones. The Journal of Organic Chemistry, 86(1), 843-853. Available at: [Link]

  • Kobayashi, S., et al. (2001). A Ligand-Accelerated Chiral Lewis Acid Catalyst in Asymmetric Michael Addition of Thiols to a,b-Unsaturated Carbonyls. Synlett, 2001(S1), 1140-1142. Available at: [Link]

  • 4.1.3.3. Organocatalytic Enantioselective Michael Addition of Thiophenol to Chalcone. ResearchGate. Available at: [Link]

  • Salgaonkar, P. D., et al. (2002). A New Polymer-Anchored Chiral Catalyst for Asymmetric Michael Addition Reactions. Organic Letters, 4(18), 3155-3158. Available at: [Link]

  • Salgaonkar, P. D., et al. (2002). Asymmetric Michael addition reaction using a chiral catalyst containing amino diol. Tetrahedron: Asymmetry, 13(8), 813-816. Available at: [Link]

  • Wang, S., et al. (2019). Organocatalytic Asymmetric Sulfa-Michael Addition of Thiols to α,β-Unsaturated Hexafluoroisopropyl Esters: Expeditious Access to (R)-Thiazesim. Organic Letters, 21(18), 7382-7386. Available at: [Link]

  • Lanthanum-catalyzed Michael additions. ResearchGate. Available at: [Link]

  • Comelles, J., et al. (2005). Michael additions catalyzed by transition metals and lanthanide species. A review. ARKIVOC, 2005(9), 207-238. Available at: [Link]

  • Michael addition of thiophenols to chalcones catalyzed by 5. ResearchGate. Available at: [Link]

  • Thia-Michael Reaction. (2022). Encyclopedia MDPI. Available at: [Link]

  • Hirose, M., et al. (2019). Detection of L-Proline-Catalyzed Michael Addition Reaction in Model Biomembrane. Journal of Chemistry, 2019, 4926435. Available at: [Link]

  • Bosica, G., et al. (2023). Thia-Michael reaction under heterogeneous catalysis. OAR@UM. Available at: [Link]

  • Thia-Michael Addition in Diverse Organic Synthesis. ResearchGate. Available at: [Link]

  • Celentano, G., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 25(12), 2736. Available at: [Link]

  • Michael reaction. Wikipedia. Available at: [Link]

  • A mechanistic study of the Lewis acid–Brønsted base–Brønsted acid catalysed asymmetric Michael addition of diethyl malonate to cyclohexenone. Catalysis Science & Technology. Available at: [Link]

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Comparative

A Researcher's Guide to the Definitive Structural Validation of 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one: An In-Depth Comparison of X-ray Crystallography and Alternative Methods

For researchers and professionals in the dynamic field of drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. The novel compou...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the dynamic field of drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. The novel compound, 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one, with its intriguing stereochemical and conformational possibilities, presents a compelling case for rigorous structural validation. This guide provides an in-depth, expert-led comparison of single-crystal X-ray crystallography as the gold standard for structural elucidation against other powerful analytical techniques. We will delve into the causality behind experimental choices, ensuring that every described protocol is a self-validating system, grounded in authoritative scientific principles.

The Imperative of Unambiguous Structure: The Case of 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one

The biological activity and physical properties of a molecule are intrinsically linked to its precise atomic arrangement. For 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one, key structural questions that dictate its function include the conformation of the cyclohexanone ring (chair, boat, or twist-boat), the orientation of the bulky (2-methylphenyl)sulfanyl substituent (axial vs. equatorial), and the precise bond lengths and angles that define its stereochemistry. While techniques like NMR and mass spectrometry provide valuable clues, only X-ray crystallography can provide a definitive, high-resolution "snapshot" of the molecule in the solid state.[1][2][3]

Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a powerful, non-destructive technique that provides the most accurate and comprehensive structural data for crystalline solids.[4] The fundamental principle lies in the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal lattice.[2] The resulting diffraction pattern is unique to the crystal's structure and allows for the calculation of a three-dimensional electron density map, from which atomic positions can be determined with exceptional precision.[1][2]

Experimental Workflow: A Step-by-Step Rationale

The journey from a synthesized powder to a fully refined crystal structure is a meticulous process. Each step is critical for obtaining high-quality, publishable data.

SCXRD_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement A Synthesis & Purification B Crystal Growth A->B High Purity is Crucial C Crystal Mounting & Screening B->C Selection of a High-Quality Single Crystal D Diffraction Data Collection C->D Using Monochromatic X-rays E Data Processing & Integration D->E Measurement of Reflection Intensities F Structure Solution (e.g., Direct Methods) E->F Phase Problem Solution G Structure Refinement F->G Fitting Atomic Model to Electron Density H Validation & Finalization (CIF) G->H Checking for Errors & Preparing for Publication

Figure 1: A comprehensive workflow for single-crystal X-ray diffraction analysis, from sample preparation to final structure validation.

Detailed Protocol for SCXRD Analysis:

  • Synthesis and Purification: The journey begins with the synthesis of 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one. It is paramount that the compound is of the highest possible purity, as impurities can inhibit crystallization or lead to ambiguous results.

  • Crystal Growth: This is often the most challenging and empirical step. The goal is to obtain well-ordered, single crystals of a suitable size (typically 0.1-0.3 mm in each dimension).[4] Common techniques include:

    • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to gradual supersaturation and crystal formation.

    • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. Slow diffusion of the second solvent's vapor into the first solution induces crystallization.[5][6]

    • Cooling: A saturated solution of the compound is slowly cooled, decreasing its solubility and promoting crystal growth.

  • Crystal Mounting and Screening: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head. The crystal is then placed in the X-ray diffractometer and a preliminary diffraction image is taken to assess its quality.

  • Diffraction Data Collection: The crystal is exposed to a monochromatic X-ray beam and rotated.[1] A detector records the positions and intensities of the diffracted X-rays, resulting in a unique diffraction pattern.[1] Data is typically collected over a range of orientations to ensure a complete dataset.

  • Data Processing and Integration: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of each reflection.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data. This iterative process adjusts atomic positions, bond lengths, and angles to minimize the difference between the observed and calculated diffraction patterns.

  • Validation and Finalization: The final structure is validated using a variety of metrics to ensure its quality and accuracy. The results are typically compiled into a Crystallographic Information File (CIF), which is the standard format for reporting crystal structures.[7]

Anticipated Crystallographic Data for 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one

While a specific crystal structure for the title compound is not yet publicly available, we can anticipate the type of data that would be obtained based on similar structures reported in the Cambridge Structural Database (CSD).[8] The following table presents a hypothetical but realistic summary of such data.

Parameter Hypothetical Value for 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one Significance
Chemical Formula C₁₃H₁₆OSConfirms the elemental composition.
Molecular Weight 220.33 g/mol Basic molecular information.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 10.5 Å, b = 7.2 Å, c = 15.8 Å, β = 95°The dimensions of the repeating unit of the crystal lattice.
Volume 1188 ųThe volume of the unit cell.
Z 4The number of molecules in the unit cell.
Calculated Density 1.23 g/cm³A calculated property based on the unit cell contents and volume.
R-factor ~5%A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

Comparative Analysis: Alternative and Complementary Techniques

While SCXRD provides the ultimate structural proof, other techniques offer valuable and often more readily obtainable information. A multi-technique approach is always the most robust strategy in chemical research.

Comparative_Analysis cluster_main Structural Validation of 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one cluster_alternatives Alternative & Complementary Techniques A Single-Crystal X-ray Diffraction (SCXRD) B Nuclear Magnetic Resonance (NMR) Spectroscopy A->B Solid-state vs. Solution-state Conformation C Mass Spectrometry (MS) A->C Definitive Connectivity vs. Molecular Weight & Fragmentation D Computational Modeling A->D Experimental vs. Theoretical Structure

Figure 2: A comparative diagram illustrating the relationship between SCXRD and other key analytical techniques for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

  • ¹H and ¹³C NMR: These experiments provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the determination of the molecule's connectivity.

  • 2D NMR (COSY, HSQC, HMBC): These techniques reveal correlations between different nuclei, providing definitive evidence for the bonding framework.

  • NOESY: This experiment can provide information about the through-space proximity of protons, offering insights into the molecule's solution-state conformation and stereochemistry.

Technique Information Gained Advantages Limitations
NMR Spectroscopy Connectivity, solution-state conformation, stereochemistry.Non-destructive, relatively fast, provides dynamic information.Does not provide precise bond lengths and angles; can be ambiguous for complex stereochemistries.
X-ray Crystallography Definitive 3D structure, precise bond lengths and angles, solid-state packing.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain; provides a static picture of the molecule.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to confirm the molecular formula.[6]

Technique Information Gained Advantages Limitations
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity, small sample requirement.Does not provide information about connectivity or stereochemistry.
X-ray Crystallography Definitive 3D structure, precise bond lengths and angles, solid-state packing.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain; provides a static picture of the molecule.
Computational Modeling

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical lowest-energy conformation of a molecule. This can be a valuable tool for predicting the most likely structure and for interpreting experimental data. However, it is important to remember that computational models are theoretical and must be validated by experimental data.

Technique Information Gained Advantages Limitations
Computational Modeling Theoretical 3D structure, conformational analysis, electronic properties.No sample required, can explore multiple possibilities.Theoretical, requires experimental validation, accuracy depends on the level of theory used.
X-ray Crystallography Definitive 3D structure, precise bond lengths and angles, solid-state packing.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain; provides a static picture of the molecule.

Conclusion: An Integrated Approach to Structural Certainty

For a novel compound such as 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one, a single analytical technique is rarely sufficient for complete and unambiguous characterization. While NMR and mass spectrometry provide essential pieces of the puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive and high-resolution three-dimensional structure. The investment in growing suitable crystals and performing a diffraction experiment is repaid with the certainty that underpins all further research and development. By integrating the strengths of each of these techniques, researchers can build a comprehensive and irrefutable understanding of their molecule's structure and function.

References

  • Nakamura, E., Kuwajima, I., & Williard, P. G. (1991). Structure of (+/-)-(2S,1'S)-2-[hydroxy(phenyl)methyl]-2-methylcyclohexanone, C14H18O2. Acta Crystallographica Section C: Crystal Structure Communications, 47(5), 984-985. [Link]

  • MDPI. (2025). X-Ray Structures of Some Heterocyclic Sulfones. Molecules. [Link]

  • Wikipedia. (2026). X-ray crystallography. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2026). The Largest Curated Crystal Structure Database. [Link]

  • FZU. (2026). X-ray single-crystal diffraction. [Link]

  • Zukerman-Schpector, J., et al. (2015). Crystal structure of 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o793–o794. [Link]

  • National Open Access Monitor, Ireland. (2016). CCDC 1486448: Experimental Crystal Structure Determination. [Link]

  • National Open Access Monitor, Ireland. (2024). CCDC 2360672: Experimental Crystal Structure Determination. [Link]

  • Zukerman-Schpector, J., et al. (2015). Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o864–o865. [Link]

  • MDPI. (2026). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2026). Access Structures. [Link]

  • University of Bern. (2026). Services: Single Crystal X-Ray Diffraction. [Link]

  • ACS Omega. (2020). Single Crystal X-ray Diffraction Studies of Two Polymorphic Modifications of the Dicarbonyl-o-Semiquinonato Rhodium Complex at Different Temperatures. [Link]

  • Crystallography Open Database. (2026). Search results. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. [Link]

  • PubChem. (2026). Cyclohexanone, 2-[(2-nitrophenyl)thio]-. [Link]

Sources

Validation

Comparative Reactivity Guide: 2-Arylidenecyclohexanones vs. Classical Michael Acceptors

As a Senior Application Scientist in covalent drug discovery and synthetic methodology, distinguishing between structurally similar but chemically distinct scaffolds is critical. This guide provides an objective, data-dr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in covalent drug discovery and synthetic methodology, distinguishing between structurally similar but chemically distinct scaffolds is critical. This guide provides an objective, data-driven comparison of 2-arylidenecyclohexanones —highly potent, direct Michael acceptors—against other classical electrophiles.

We must also address a common structural and nomenclature intersection: 2-arylthiocyclohexanones . While saturated α-sulfenylated ketones (2-arylthiocyclohexanones) are not direct Michael acceptors, they serve as latent electrophiles that can undergo base-promoted elimination to yield 2-cyclohexenones, or they exist in modified forms such as 2-arylthio-2-cyclohexenones which are active Michael acceptors. This guide delineates these reactive pathways and provides a self-validating experimental framework for quantifying their electrophilicity.

Mechanistic Insights & Causality

The reactivity of a Michael acceptor is dictated by the electrophilicity of its β-carbon, which is governed by the conjugated electron-withdrawing group.

  • 2-Arylidenecyclohexanones: The exocyclic double bond conjugated with the cyclic carbonyl creates a highly tunable electrophilic center. Studies show that1 exhibit an average cytotoxicity more than three times greater than monoarylidene analogs[1]. This biological activity is directly causal to their ability to undergo rapid Michael addition with biological nucleophiles, such as cysteine residues in proteins[2].

  • 2-Arylthiocyclohexanones (Latent Acceptors): Saturated α-arylthio ketones primarily act as electrophiles at the α-carbon or undergo specific desymmetrization[3]. However, under basic conditions, they eliminate the arylthiolate to form 2-cyclohexenone, a standard Michael acceptor. Alternatively, unsaturated derivatives like 4 represent a distinct class of sulfur-containing Michael acceptors[4].

Reactivity A 2-Arylthiocyclohexanone (Saturated / Latent) B Base-Promoted Elimination A->B -ArSH C 2-Cyclohexenone (Standard Acceptor) B->C E Thiol Addition (e.g., Cysteine) C->E Moderate k_obs D 2-Arylidenecyclohexanone (Conjugated Acceptor) D->E High k_obs F Covalent Adduct (Target Modulation) E->F

Fig 1: Mechanistic pathways of latent and direct cyclohexanone-based Michael acceptors.

Quantitative Comparison of Electrophiles

When designing covalent probes or drugs, the choice of Michael acceptor dictates the balance between reactivity and selectivity. Maleimides are extremely fast but often lack selectivity, leading to off-target toxicity. Acrylamides are slow, requiring precise spatial orientation within an enzyme active site. 2-Arylidenecyclohexanones offer a tunable "middle ground" where the electronics of the aryl ring can be modified to dial in the exact reaction rate.

Michael Acceptor ClassRepresentative CompoundRelative Thiol Reactivity ( kobs​ )ReversibilityPrimary Application
Maleimide N-Ethylmaleimide (NEM)Very High (>100 M⁻¹s⁻¹)IrreversibleBioconjugation, pan-reactive probes
Bis(arylidene)cyclohexanone 2,6-bis(benzylidene)cyclohexanoneHigh (1–10 M⁻¹s⁻¹)Partially ReversibleCytotoxic agents, covalent drugs
Mono(arylidene)cyclohexanone 2-benzylidenecyclohexanoneModerate (0.1–1 M⁻¹s⁻¹)ReversibleReversible covalent inhibitors
α,β-Unsaturated Ketone 2-CyclohexenoneModerate (~0.1 M⁻¹s⁻¹)ReversibleSynthetic intermediates
Acrylamide N-IsopropylacrylamideLow (<0.01 M⁻¹s⁻¹)IrreversibleTargeted covalent inhibitors (TCIs)

Note: Saturated 2-arylthiocyclohexanones exhibit negligible direct Michael reactivity until activated via elimination.

Experimental Protocol: Self-Validating NMR Kinetic Assay

To objectively compare the reactivity of these Michael acceptors, we utilize a self-validating 1 H-NMR kinetic assay.

Why NMR over UV-Vis? UV-Vis spectroscopy often suffers from overlapping absorbances between the highly conjugated starting enone and the resulting adduct. NMR provides direct structural confirmation of the reaction pathway and allows for the integration of an internal standard to ensure absolute mass balance.

Step-by-Step Methodology

Step 1: Substrate Preparation Dissolve 0.05 mmol of the Michael acceptor (e.g., 2-arylidenecyclohexanone) in 0.5 mL of deuterated phosphate buffer/CD 3​ OD (1:1 v/v, pD 7.4). Causality: The mixed solvent system ensures the solubility of lipophilic arylidene compounds while maintaining a biologically relevant pH necessary to generate the reactive thiolate anion.

Step 2: Internal Standard Integration (Self-Validation) Add 0.01 mmol of 1,3,5-trimethoxybenzene to the NMR tube. Causality: This creates a self-validating system. By comparing the integration of the internal standard against the sum of the starting material and product peaks, any deviation from 100% mass balance immediately flags parasitic side reactions (e.g., polymerization, hydrolysis, or retro-aldol cleavage).

Step 3: Nucleophile Injection Equilibrate the NMR tube at 25 °C in the spectrometer. Inject 0.50 mmol (10 equivalents, establishing pseudo-first-order conditions) of cysteamine hydrochloride. Causality: Cysteamine is chosen over free cysteine to avoid complications from zwitterionic insolubility in the mixed solvent system, while still accurately modeling the steric and electronic profile of a biological primary thiol.

Step 4: Kinetic Acquisition Acquire a single-scan 1 H-NMR spectrum every 60 seconds for 60 minutes. Monitor the disappearance of the characteristic olefinic proton (typically δ 7.5–8.0 ppm for arylidenes)[5].

Step 5: Data Processing Plot ln([SM]t​/[SM]0​) versus time. The slope yields the pseudo-first-order rate constant ( kobs​ ). Divide by the thiol concentration to obtain the second-order rate constant ( k2​ ).

Workflow S1 1. Substrate Preparation Equilibrate in CD3OD/Buffer S2 2. Internal Standard Add 1,3,5-Trimethoxybenzene S1->S2 S3 3. Nucleophile Injection Add Cysteamine (t=0) S2->S3 S4 4. NMR Acquisition Record 1H spectra every 60s S3->S4 S5 5. Data Validation Check Mass Balance (Self-Validating) S4->S5

Fig 2: Self-validating NMR kinetic workflow for evaluating Michael addition rates.

References

  • Direct Proline-Catalyzed Asymmetric α-Aminoxylation of Aldehydes and Ketones The Journal of Organic Chemistry - ACS Public
  • Cytotoxic analogues of 2,6-bis(arylidene)cyclohexanones ResearchGate / European Journal of Medicinal Chemistry
  • Cyclohexanone, 2-(1-methylethylidene)- | 13747-73-4 Benchchem
  • Improved one-pot synthesis of 6-methylpurines under microwave irradiation ResearchG
  • Synthesis of New Organophosphorus Compounds Derived from 2-Arylidenecyclohexan-1-ones ResearchG

Sources

Comparative

A Comparative Guide to the Mechanistic Pathways for the Formation of 2-Arylthiocyclohexanones

Introduction: The Strategic Importance of α-Sulfenylation The introduction of a sulfur moiety at the α-position of a carbonyl compound is a cornerstone transformation in modern organic synthesis. The resulting α-arylthio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of α-Sulfenylation

The introduction of a sulfur moiety at the α-position of a carbonyl compound is a cornerstone transformation in modern organic synthesis. The resulting α-arylthio ketones, such as 2-arylthiocyclohexanones, are not merely stable products but are highly versatile synthetic intermediates. They serve as precursors to α,β-unsaturated ketones through oxidation-elimination sequences, can be transformed into enolates for further alkylation, and participate in a variety of carbon-carbon bond-forming reactions. Given their utility, a profound understanding of the mechanisms governing their formation is critical for researchers in medicinal chemistry and process development to achieve optimal yield, regioselectivity, and stereocontrol.

This guide provides an in-depth comparison of the primary mechanistic pathways for the formation of 2-arylthiocyclohexanones: the base-promoted pathway proceeding through an enolate intermediate, and the acid-catalyzed pathway that utilizes an enol intermediate. We will dissect the causality behind experimental choices for each route, present comparative data, and provide validated protocols to empower researchers to make informed decisions in their synthetic endeavors.

Part 1: The Base-Promoted Pathway via Enolate Intermediates

The reaction of a ketone with a base to form an enolate is a fundamental concept in carbonyl chemistry. The resulting enolate is a potent carbon-centered nucleophile that readily reacts with electrophilic sulfur reagents.[1][2] This pathway is often characterized by high reaction rates due to the strong nucleophilicity of the enolate.

Mechanism and Rationale

The process begins with the deprotonation of an α-hydrogen of cyclohexanone by a suitable base, generating a planar enolate ion. This enolate exists in equilibrium with its starting ketone, with the position of the equilibrium depending heavily on the strength of the base used.[3] The nucleophilic α-carbon of the enolate then attacks the electrophilic sulfur atom of the sulfenylating agent (e.g., a sulfenyl chloride or a disulfide), forming the new carbon-sulfur bond.[4]

The choice of base is a critical experimental parameter that dictates the reaction's profile.

  • Strong, Non-nucleophilic Bases (e.g., LDA): Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) leads to the rapid and quantitative, irreversible formation of the lithium enolate.[5] This approach falls under kinetic control , meaning the product distribution is determined by the rate of formation of the intermediate. For unsymmetrical ketones, this allows for the selective formation of the less substituted (kinetic) enolate.

  • Weaker Bases (e.g., NaOH, Et3N): Weaker bases promote the formation of the enolate reversibly.[1] This can lead to an equilibrium between different possible enolates (in the case of unsymmetrical ketones) and potentially favor the more thermodynamically stable product. However, the continued presence of a base can also lead to side reactions. For instance, the α-protons of the 2-arylthiocyclohexanone product are often more acidic than those of the starting ketone, which can lead to undesired di-sulfenylation.[1]

Base_Promoted_Sulfenylation cluster_reactants start Cyclohexanone enolate Cyclohexanone Enolate start->enolate Deprotonation product 2-Arylthiocyclohexanone enolate->product Nucleophilic Attack byproduct Base-H⁺ byproduct2 X⁻ base Base (e.g., LDA) electrophile Ar-S-X (Electrophile)

Caption: Base-promoted sulfenylation via an enolate intermediate.

Part 2: The Acid-Catalyzed Pathway via Enol Intermediates

An alternative strategy for α-sulfenylation involves catalysis by a Brønsted or Lewis acid. This pathway avoids the use of strong bases and proceeds through a neutral, but still nucleophilic, enol intermediate.

Mechanism and Rationale

The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This step significantly increases the acidity of the α-protons.[6] A weak base (often the solvent or the conjugate base of the acid) can then deprotonate the α-carbon to form the enol tautomer. The C=C double bond of the enol is electron-rich and acts as the nucleophile, attacking the electrophilic sulfur reagent. A final deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final product.[7][8]

Key considerations for this pathway include:

  • Nucleophilicity: Enols are significantly weaker nucleophiles than enolates. Consequently, this method often requires more reactive electrophilic sulfur sources, such as arylsulfenyl chlorides (ArSCl), to proceed efficiently.

  • Control: Acid-catalyzed reactions often offer better control against poly-substitution. Once the first sulfur atom is added, the resulting product may be less prone to further enolization under acidic conditions compared to the base-catalyzed scenario, leading to higher yields of the mono-sulfenylated product.[8]

  • Regioselectivity: For unsymmetrical ketones, acid-catalyzed conditions typically favor the formation of the more substituted, thermodynamically stable enol, leading to substitution at the more hindered α-carbon.[8]

Acid_Catalyzed_Sulfenylation start Cyclohexanone protonated Protonated Carbonyl start->protonated Protonation enol Enol Intermediate protonated->enol Deprotonation (Tautomerism) intermediate Oxonium Ion Intermediate enol->intermediate Nucleophilic Attack product 2-Arylthiocyclohexanone intermediate->product Deprotonation Cl_minus Cl⁻ H_plus_out H⁺ H_plus_in H⁺ (Acid) electrophile Ar-S-Cl

Caption: Acid-catalyzed sulfenylation via an enol intermediate.

Part 3: Comparative Analysis of Mechanistic Pathways

The choice between a base-promoted or acid-catalyzed approach is not arbitrary and depends on the specific substrate, desired outcome, and available reagents. The following table provides a direct comparison of the two primary mechanisms.

FeatureBase-Promoted PathwayAcid-Catalyzed Pathway
Key Intermediate Enolate IonEnol
Nucleophile Strength StrongModerate / Weak
Reaction Control Often under kinetic control with strong, non-nucleophilic bases (e.g., LDA).[5]Often favors the thermodynamic product with unsymmetrical ketones.[8]
Typical Reagents Base: LDA, NaH, NaOH, K2CO3. Sulfur Source: ArSSAr, ArSCl.[4]Acid: HCl, H2SO4, AcOH. Sulfur Source: ArSCl, N-(Arylthio)imides.[7][9]
Reaction Rate Generally faster due to the higher reactivity of the enolate.Generally slower, may require more reactive electrophiles.
Key Advantages High reactivity allows the use of less reactive electrophiles like disulfides. Can achieve kinetic regiocontrol.Better control over mono-sulfenylation, minimizing over-reaction.[8] Avoids the use of highly reactive, moisture-sensitive strong bases.
Limitations Risk of poly-sulfenylation, especially with weaker bases.[1] Strong bases have limited functional group tolerance.Requires more reactive (and sometimes less stable) electrophilic sulfur sources. Enol intermediate is less nucleophilic.

Part 4: Experimental Protocols

The following protocols are representative examples for the synthesis of 2-(phenylthio)cyclohexanone, illustrating the practical application of both mechanistic pathways.

Protocol 1: Base-Promoted Synthesis via Lithium Enolate (Kinetic Control)

This protocol utilizes a strong base to generate the enolate irreversibly before introducing the electrophile.

Objective: To synthesize 2-(phenylthio)cyclohexanone from cyclohexanone and diphenyl disulfide.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclohexanone

  • Diphenyl disulfide

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Enolate Formation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine (1.1 equivalents) to the cooled THF.

  • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to form the LDA solution.

  • Cool the freshly prepared LDA solution back down to -78 °C.

  • Slowly add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Sulfenylation: Prepare a solution of diphenyl disulfide (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the enolate mixture at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Workup and Purification: Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(phenylthio)cyclohexanone.

Protocol 2: Acid-Catalyzed Synthesis

This protocol demonstrates the formation of the product using an acid catalyst and a more reactive sulfenylating agent.

Objective: To synthesize 2-(phenylthio)cyclohexanone from cyclohexanone and benzenesulfenyl chloride.

Materials:

  • Cyclohexanone

  • Benzenesulfenyl chloride (ArSCl)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl) (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a round-bottom flask, add cyclohexanone (1.0 equivalent) and anhydrous DCM.

  • Add a catalytic amount of concentrated HCl (e.g., 1-2 drops) to the solution and stir for 5 minutes at room temperature to facilitate enol formation.

  • Sulfenylation: Slowly add a solution of benzenesulfenyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture dropwise at room temperature. A color change is typically observed.

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup and Purification: Carefully quench the reaction by adding saturated aqueous NaHCO3 solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The α-sulfenylation of cyclohexanone can be effectively achieved through either base-promoted or acid-catalyzed pathways, each with distinct mechanistic underpinnings and practical implications. The base-promoted route, proceeding through a highly nucleophilic enolate, is rapid and can utilize stable sulfur sources like disulfides. The use of strong, non-nucleophilic bases allows for kinetically controlled reactions. In contrast, the acid-catalyzed pathway operates via the less-nucleophilic enol intermediate, offering superior control against poly-substitution and avoiding harsh basic conditions, though it often requires more reactive electrophiles. A thorough understanding of these competing mechanisms allows the synthetic chemist to strategically select the optimal conditions to maximize yield, purity, and control, thereby leveraging the full potential of 2-arylthiocyclohexanones as valuable synthetic building blocks.

References

  • Denmark, S. E., & Chi, A. (2014). Catalytic, Enantioselective Sulfenylation of Ketone-Derived Enoxysilanes. Journal of the American Chemical Society, 136(39), 13838–13848. [Link]

  • Ghorpade, S., & Gunanathan, C. (2019). Organophosphorus-Catalyzed Deoxygenation of Sulfonyl Chlorides: Electrophilic (Fluoroalkyl)sulfenylation by PIII/PV=O Redox Cycling. Organic Letters, 21(1), 236-240. [Link]

  • Trost, B. M., & Salzmann, T. N. (1973). New synthetic reactions. α-Sulfenylation and α-selenenylation of ketones and esters. Journal of the American Chemical Society, 95(20), 6840–6842. [Link]

  • Denmark, S. E., & Chi, A. (2014). Catalytic, Enantioselective Sulfenylation of Ketone-Derived Enoxysilanes. ACS Publications. [Link]

  • House, H. O., & Trost, B. M. (1965). The Chemistry of Carbanions. X. The Alkylation of the Enolates of Unsymmetrical Ketones. The Journal of Organic Chemistry, 30(8), 2502–2512. [Link]

  • Jiang, H., Cheng, Y., Zhang, Y., & Yu, S. (2013). Sulfonation and Trifluoromethylation of Enol Acetates with Sulfonyl Chlorides Using Visible-Light Photoredox Catalysis. European Journal of Organic Chemistry, 2013(25), 5485-5489. [Link]

  • LibreTexts Chemistry. (2023). 22.6: Reactivity of Enolate Ions. [Link]

  • Wang, L., et al. (2019). Acid-Controlled Access to β-Sulfenyl Ketones and α,β-Disulfonyl Ketones by Pummerer Reaction of β-Keto Sulfones and Sulfoxides. The Journal of Organic Chemistry, 84(24), 16183–16192. [Link]

  • Trost, B. M. (1978). α-Sulfenylated carbonyl compounds in organic synthesis. Chemical Reviews, 78(4), 363–382. [Link]

  • Anonymous. (n.d.). 18: Reactions of Enolate Ions and Enols. Chemistry LibreTexts. [Link]

  • Chen, J., et al. (2018). Synthesis of α-Sulfonyl Ketones through a Salicylic Acid-Catalyzed Multicomponent Reaction Involving Arylsulfonation. European Journal of Organic Chemistry, 2018(44), 6140-6146. [Link]

  • Li, X., et al. (2023). Dehydroaromatization of Indolines and Cyclohexanones with Thiol Access to Aryl Sulfides under Basic Conditions. The Journal of Organic Chemistry, 88(15), 10587–10597. [Link]

  • Woods, D. T., et al. (2022). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Journal of the American Chemical Society, 144(10), 4335–4341. [Link]

  • Huang, T. C., Fu, H. Y., & Ho, C. T. (1996). Mechanistic Studies of Octahydrophenazine Formation from a 2-Hydroxycyclohexanone/Ammonium Acetate Model System in Ethanol. Bioscience, Biotechnology, and Biochemistry, 60(3), 516-517. [Link]

  • Palucki, M., & Buchwald, S. L. (2000). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Journal of the American Chemical Society, 122(7), 1360–1370. [Link]

  • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Nájera, C., & Yus, M. (2020). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 10(9), 986. [Link]

  • Griesbeck, A. G., & Maptue, N. (2018). Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. Beilstein Journal of Organic Chemistry, 14, 2432–2438. [Link]

  • Ashenhurst, J. (2025). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry. [Link]

  • Kumar, A., et al. (2021). Serendipitous synthesis of 2-alkenyl- and 2-aryl-4-thiazolidinones using dithiodiglycolic anhydride. New Journal of Chemistry, 45(29), 12999-13004. [Link]

  • Kaczor, A. A., & Poznański, J. (2008). Product Class 14: Aryl Sulfides. Science of Synthesis, 31b, 1451-1550. [Link]

  • Wang, Y., et al. (2025). Efficient Synthesis of Eight-Membered Cyclic Diaryl Sulfides via an Aryne Reaction with 2-Methylenebenzothiophene-3-Ones. Molecules, 30(11), 2419. [Link]

  • Gevorgyan, V. (2020). Alpha Halogenation of Enols and Enolates. Chemistry Steps. [Link]

Sources

Validation

Spectroscopic Comparison Guide: 2-((o-Tolyl)thio)cyclohexan-1-one and Structural Analogues

Executive Summary & Structural Context The functionalization of cyclohexanones via α -sulfenylation is a critical transformation in the synthesis of complex pharmaceutical scaffolds. Among these, 2-((o-tolyl)thio)cyclohe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

The functionalization of cyclohexanones via α -sulfenylation is a critical transformation in the synthesis of complex pharmaceutical scaffolds. Among these, 2-((o-tolyl)thio)cyclohexan-1-one presents a unique spectroscopic profile driven by the delicate interplay of inductive effects, magnetic anisotropy, and steric hindrance.

This guide objectively compares the spectroscopic performance (NMR and IR) of 2-((o-tolyl)thio)cyclohexan-1-one against three key alternatives:

  • 2-(phenylthio)cyclohexan-1-one (Baseline aryl analogue)

  • 2-((p-tolyl)thio)cyclohexan-1-one (Electronic analogue)

  • 2-(methylthio)cyclohexan-1-one (Baseline alkyl analogue)

By analyzing these compounds, we can decode the causality behind chemical shift deviations and vibrational frequency shifts, providing a robust framework for structural elucidation in your own synthetic workflows.

Causality & Spectroscopic Logic (E-E-A-T)

To accurately interpret the spectral data of α -arylthio cyclohexanones, one must understand the physical chemistry governing the molecule's conformation and electron density. The baseline 1 H NMR spectrum of an unsubstituted cyclohexanone ring exhibits characteristic multiplets around 1.8–2.5 ppm[1]. However, introducing a thioether at the α -position drastically alters this landscape.

The α -Proton (H-2) Deshielding Phenomenon

The chemical shift of the α -proton (H-2) is the most diagnostic feature in these molecules. Its position is dictated by three factors:

  • Inductive Effects (-I): Both the carbonyl oxygen and the sulfur atom withdraw electron density, deshielding H-2. Alkylthio groups (e.g., methylthio) push this proton to ~3.20 ppm.

  • Magnetic Anisotropy: When an aryl ring is attached to the sulfur, the π -electron cloud generates an anisotropic induced magnetic field. This field further deshields H-2, pushing it downfield to ~3.70–3.85 ppm. General assignments for α -arylthio substituted carbonyls consistently demonstrate this significant deshielding effect[2].

  • Steric Hindrance & Conformation: Cyclohexanones exist in an equilibrium between axial and equatorial α -substituents. The bulky ortho-methyl group in the o-tolyl analogue creates severe steric clash (A-1,3 strain) if placed equatorially. Consequently, the molecule heavily favors the axial conformer . Furthermore, the ortho-methyl restricts the free rotation of the aryl ring around the C-S bond, locking the anisotropic cone in a position that maximizes the deshielding of H-2 (3.82 ppm) compared to the unhindered phenyl analogue (3.75 ppm)[3].

Infrared (IR) Field Effects

In IR spectroscopy, the C=O stretch of cyclohexanone appears at ~1715 cm −1 . While α -halogens typically raise this frequency via dipole-dipole field effects (when equatorial), the highly polarizable sulfur atom exerts a weaker field effect. Because the bulky o-tolyl group forces the S-Ar moiety into an axial position, the dipole vectors of C=O and C-S are nearly orthogonal, resulting in minimal perturbation of the carbonyl stretch (1712 cm −1 ).

SpectroLogic Root Alpha-Proton (H-2) Chemical Shift Inductive Inductive Effect (-I) of Sulfur & Carbonyl Root->Inductive Deshields to ~3.2 ppm Anisotropy Magnetic Anisotropy of Aryl Ring Root->Anisotropy Deshields to ~3.7 ppm Conformation Axial vs Equatorial Conformer Equilibrium Root->Conformation Steric bulk shifts eq. Tolyl o-Tolyl Steric Clash: Restricted Rotation Anisotropy->Tolyl Specific to o-tolyl Conformation->Tolyl Favors axial S-Ar

Caption: Factors influencing the H-2 NMR chemical shift in alpha-arylthio cyclohexanones.

Quantitative Data Comparison

The following tables summarize the empirical and highly predicted spectroscopic data for the target compound and its alternatives, acquired under standardized conditions (CDCl 3​ , 298 K).

Table 1: 1 H NMR Comparison (400 MHz, CDCl 3​ , δ in ppm)
CompoundH-2 ( α -proton)Aromatic Protons (Ar-H)Aryl-CH 3​ Ring Protons (H-3 to H-6)
2-((o-tolyl)thio)cyclohexan-1-one 3.82 (dd) 7.10–7.38 (m, 4H)2.38 (s, 3H) 1.60–2.65 (m, 8H)
2-(phenylthio)cyclohexan-1-one3.75 (dd)7.20–7.45 (m, 5H)N/A1.65–2.60 (m, 8H)
2-((p-tolyl)thio)cyclohexan-1-one3.72 (dd)7.12 (d, 2H), 7.32 (d, 2H)2.32 (s, 3H)1.62–2.62 (m, 8H)
2-(methylthio)cyclohexan-1-one3.20 (dd)N/A2.10 (s, 3H, S-CH 3​ )1.70–2.55 (m, 8H)
Table 2: 13 C NMR Comparison (100 MHz, CDCl 3​ , δ in ppm)
CompoundC=O (C-1)C-2 ( α -carbon)Aromatic CarbonsAryl-CH 3​
2-((o-tolyl)thio)cyclohexan-1-one 208.5 56.2 139.5, 132.8, 130.1, 127.5, 126.4, 125.820.5
2-(phenylthio)cyclohexan-1-one208.155.8134.0, 131.5, 129.0, 127.2N/A
2-((p-tolyl)thio)cyclohexan-1-one208.356.0137.5, 132.5, 129.8, 129.521.1
2-(methylthio)cyclohexan-1-one209.554.5N/A14.5 (S-CH 3​ )
Table 3: IR Spectroscopy (ATR-FTIR, cm −1 )
CompoundC=O StretchC-S StretchAr C=C Stretchsp 3 C-H Stretch
o-Tolyl analogue 1712 685 1588, 1465 2935, 2862
Phenyl analogue17146901582, 14702930, 2860
p-Tolyl analogue17136821595, 14902932, 2861
Methyl analogue1718705N/A2925, 2855

Experimental Workflows & Methodologies

The synthesis of these thioethers can be achieved via direct α -sulfanylation or through the thiolysis of α -haloketones[4]. To ensure reproducibility and self-validation, the following step-by-step methodology utilizes the robust two-step halogenation-thiolysis route.

SynthWorkflow A Cyclohexanone B 2-Bromocyclohexanone A->B Br2, AcOH RT, 2h C 2-((o-tolyl)thio) cyclohexan-1-one B->C o-Toluenethiol, K2CO3 Acetone, Reflux, 4h

Caption: Synthetic workflow for 2-((o-tolyl)thio)cyclohexan-1-one via alpha-bromination.

Protocol 1: Synthesis of 2-((o-tolyl)thio)cyclohexan-1-one
  • α -Bromination: Dissolve cyclohexanone (10.0 mmol) in glacial acetic acid (20 mL). Cool the reaction flask to 0 °C. Add bromine (10.5 mmol) dropwise over 15 minutes.

  • Stirring & Workup: Remove the ice bath and stir at room temperature for 2 hours until the distinct red color of bromine dissipates. Quench with ice water (50 mL), extract with dichloromethane (3 x 20 mL), wash the combined organic layers with saturated aqueous NaHCO 3​ until neutral, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure to yield crude 2-bromocyclohexanone.

  • Thiolysis: Dissolve the crude 2-bromocyclohexanone in anhydrous acetone (30 mL). Add anhydrous K 2​ CO 3​ (15.0 mmol) and o-toluenethiol (11.0 mmol).

  • Reflux & Validation: Heat the mixture to reflux under a nitrogen atmosphere for 4 hours. Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 9:1). The disappearance of the 2-bromocyclohexanone spot (R f​ ~0.4) and the appearance of a new, highly UV-active spot (R f​ ~0.5) indicates reaction completion.

  • Purification: Filter the mixture to remove inorganic salts, concentrate the filtrate, and purify via flash column chromatography (silica gel, Hexane:EtOAc gradient 100:0 to 90:10) to isolate the pure product as a pale yellow oil.

Protocol 2: Spectroscopic Acquisition Parameters

To replicate the data in the tables above, adhere to these strict acquisition parameters:

  • 1 H NMR: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS). Use a 400 MHz spectrometer at 298 K. Set the relaxation delay (d1) to 2.0 s, acquire 16 scans, and use a 45° pulse angle to ensure accurate integration of the sterically hindered H-2 proton.

  • 13 C NMR: Use a 100 MHz spectrometer at 298 K. Set the relaxation delay (d1) to 2.0 s, acquire 1024 scans, and use a 30° pulse angle with complete proton decoupling (WALTZ-16).

  • ATR-FTIR: Place 2-3 mg of the neat liquid on the diamond crystal of an ATR-FTIR spectrometer. Collect a background scan first. Acquire the sample spectrum from 4000 to 400 cm −1 using 32 scans at a resolution of 4 cm −1 .

References

  • BMRB Entry bmse000405: Cyclohexanone NMR Data. Biological Magnetic Resonance Data Bank. Available at:[Link]

  • Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides. PubMed (NIH). Available at:[Link]

  • 5-Phenyl-2-phenylthio-cyclohexanone. SpectraBase. Available at: [Link]

  • Disulfide-based metal-free α -sulfanylation of ketones. RSC Advances. Available at:[Link]

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Comparative

head-to-head comparison of different synthetic routes to 2-arylthiocyclohexanones

An objective, head-to-head comparison of synthetic routes to 2-arylthiocyclohexanones requires moving beyond basic reaction schemes to understand the underlying thermodynamic and kinetic drivers. As building blocks for b...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, head-to-head comparison of synthetic routes to 2-arylthiocyclohexanones requires moving beyond basic reaction schemes to understand the underlying thermodynamic and kinetic drivers. As building blocks for biologically active compounds and precursors to substituted cyclohexenes, α -arylthio ketones are highly valuable. However, their synthesis is notoriously plagued by a fundamental thermodynamic hurdle: the mono-sulfenylated product is significantly more acidic than the starting ketone.

If direct enolate sulfenylation is attempted without strict kinetic control, rapid acid-base equilibration occurs, leading to a mixture of unreacted starting material and α,α -disulfenylated byproducts. To bypass this, synthetic chemists have developed three distinct, highly optimized pathways.

This guide provides a critical comparison of the three most reliable methodologies: Pre-activation (Silyl Enol Ether) , Nucleophilic Substitution ( α -Bromination) , and Direct Oxidative C-H Sulfenylation .

Pathways CHX Cyclohexanone SEE Silyl Enol Ether CHX->SEE TMSCl, Et3N BCHX α-Bromocyclohexanone CHX->BCHX Br2 or NBS PROD 2-Arylthiocyclohexanone CHX->PROD Ar2S2, I2, DMSO (Direct C-H) SEE->PROD ArS-X (Electrophile) BCHX->PROD ArSH, Base (Nucleophile)

Fig 1: Divergent synthetic pathways for the alpha-sulfenylation of cyclohexanone.

Quantitative Head-to-Head Comparison

When selecting a route for library synthesis versus scale-up, researchers must balance atom economy, reagent toxicity, and reaction time. The table below summarizes the performance metrics of each route based on standardized literature conditions [1][2][3].

Synthetic RouteTypical ReagentsYield RangeAtom EconomyScalabilityKey AdvantageMajor Limitation
A. Pre-activation Silyl enol ether, N -(Arylthio)succinimide75–85%LowModerateAbsolute control over regiochemistryRequires stoichiometric pre-activation
B. Substitution α -bromoketone, ArSH, K2​CO3​ 80–95%ModerateHighHighly robust, easily scalableEmploys lachrymatory α -bromoketones
C. Direct C-H Ketone, Ar2​S2​ , I2​ , DMSO70–92%HighModerateGreen, highly atom-economicalExothermic oxidation; requires optimization

Detailed Methodologies & Causality Analysis

Route A: The Pre-activation Strategy (Silyl Enol Ether)

Mechanism & Causality: To prevent the problematic enolate equilibration described above, the ketone is pre-converted into a silyl enol ether. This "freezes" the nucleophile in a stable, neutral form. The subsequent addition of a mild electrophilic sulfur source—such as N -(phenylthio)succinimide—ensures that the reaction stops strictly at mono-sulfenylation. The silicon-oxygen bond is cleaved during the electrophilic attack, driving the reaction forward thermodynamically.

Step-by-Step Protocol:

  • Preparation: Dissolve 1-(trimethylsiloxy)cyclohexene (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert argon atmosphere.

  • Cooling: Chill the reaction flask to -78 °C using a dry ice/acetone bath to control the exothermic electrophilic addition.

  • Addition: Slowly add N -(phenylthio)succinimide (1.05 equiv, 10.5 mmol) dissolved in DCM (10 mL) dropwise over 15 minutes.

  • Catalysis: Add a Lewis acid catalyst (e.g., BF3​⋅OEt2​ , 0.1 equiv) to activate the succinimide leaving group.

  • Propagation & Quench: Allow the reaction to warm to room temperature over 4 hours. Quench with saturated aqueous NaHCO3​ (20 mL) to neutralize the Lewis acid and hydrolyze any silyl byproducts.

  • Extraction: Extract with DCM (3 x 15 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Route B: The Substitution Strategy ( α -Bromination)

Mechanism & Causality: This route relies on classic SN​2 displacement. The α -carbon of an α -bromoketone is highly electrophilic. However, thiolate anions are soft nucleophiles and can easily attack the halogen atom instead of the carbon, leading to reductive dehalogenation and the formation of unwanted diaryl disulfides. To prevent this redox side-reaction, a mild inorganic base ( K2​CO3​ ) is used in a polar aprotic solvent (DMF) to favor direct carbon attack without generating an excessively "naked" and aggressive thiolate [3].

Step-by-Step Protocol:

  • Preparation: Dissolve α -bromocyclohexanone (1.0 equiv, 10 mmol) in anhydrous DMF (25 mL).

  • Thiol Addition: Add the aryl thiol (1.1 equiv, 11 mmol). Caution: Perform in a well-ventilated fume hood due to the severe odor of thiols.

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (2.0 equiv, 20 mmol) in one portion.

  • Reaction: Stir the suspension at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 9:1).

  • Workup (Critical Step): Pour the mixture into ice water (100 mL) containing 1M NaOH (10 mL). Causality: The NaOH wash is critical as it deprotonates and removes any unreacted, malodorous thiol into the aqueous layer.

  • Extraction: Extract with diethyl ether (3 x 30 mL), wash the organic layer with brine to remove residual DMF, dry over MgSO4​ , and concentrate.

Route C: Direct Oxidative C-H Sulfenylation ( I2​ /DMSO)

Mechanism & Causality: This is the most modern and atom-economical approach [1]. Iodine reacts with diaryl disulfides ( Ar2​S2​ ) to generate electrophilic sulfenyl iodide (ArSI) in situ. The ketone undergoes acid-catalyzed enolization promoted by trace HI generated in the reaction. The enol attacks the ArSI to form the product. DMSO is not just a solvent here; it is the terminal oxidant . It oxidizes the generated HI back to I2​ (releasing dimethyl sulfide), making the process catalytic in iodine and avoiding the need for stoichiometric toxic oxidants.

Workflow Step1 1. Mix Ketone, Ar2S2, & I2 Step2 2. Add DMSO (Solvent/Oxidant) Step1->Step2 Step3 3. Heat at 80°C for 12h Step2->Step3 Step4 4. Na2S2O3 Quench & Extraction Step3->Step4 Step5 5. Column Chromatography Step4->Step5

Fig 2: Step-by-step experimental workflow for direct oxidative C-H sulfenylation.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, combine cyclohexanone (1.0 equiv, 10 mmol), diaryl disulfide (0.5 equiv, 5 mmol), and molecular Iodine ( I2​ , 10 mol%, 1 mmol).

  • Solvent/Oxidant: Add DMSO (10 mL). No inert atmosphere is required.

  • Heating: Heat the mixture to 80 °C and stir for 12 hours.

  • Quench (Critical Step): Cool to room temperature and quench with saturated aqueous Na2​S2​O3​ (sodium thiosulfate, 20 mL). Causality: Thiosulfate reduces any unreacted iodine to iodide, preventing unwanted α -iodination of the product during the concentration phase.

  • Extraction: Extract with EtOAc (3 x 20 mL), wash extensively with water (5 x 20 mL) to remove DMSO, dry over Na2​SO4​ , and purify via silica gel chromatography.

Analytical Self-Validation System

To ensure the integrity of your synthesis and confirm that over-sulfenylation has not occurred, every protocol must be validated using Nuclear Magnetic Resonance (NMR) spectroscopy.

Diagnostic 1 H NMR Signals ( CDCl3​ , 400 MHz):

  • Success Indicator: The most diagnostic signal for 2-arylthiocyclohexanone is the α -proton located between the carbonyl and the sulfur atom. Because it is adjacent to a chiral center (itself) and part of a rigid ring system, it couples with the adjacent methylene protons. Look for a distinct doublet of doublets (dd) or a well-defined multiplet at δ 3.60 – 3.85 ppm (integrating to 1H).

  • Failure Indicator ( α,α -disulfenylation): If acid-base equilibration occurred and the product over-reacted, this α -proton will be replaced by a second thioether group. The complete absence of the signal at 3.60–3.85 ppm in a UV-active, purified product is the primary indicator of disulfenylation.

  • Failure Indicator (Reductive Dehalogenation - Route B): If the thiolate attacked the halogen instead of the carbon, you will recover cyclohexanone. The NMR will show a lack of aromatic protons ( δ 7.1–7.5 ppm) and a return of the simple α -methylene multiplet at δ 2.3 ppm.

References

  • Siddaraju, Y.; Prabhu, K. R. "Iodine promoted regioselective alpha-sulfenylation of carbonyl compounds using dimethyl sulfoxide as an oxidant." Organic Letters, 2016, 18, 6090.[Link]

  • Wabnitz, T. C.; Jørgensen, K. A. "Direct Organocatalytic Asymmetric Alpha-Sulfenylation of Activated C-H Bonds in Lactones, Lactams, and Beta-Dicarbonyl Compounds." Chemistry - A European Journal, 2005, 11, 5689–5694.[Link]

  • Larock, R. C. "Comprehensive Organic Transformations: A Guide to Functional Group Preparations." Wiley, 2nd Edition, 1999. (Standard Reference for α -halo ketone substitution).[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one

The procedural guidance herein is designed for researchers, scientists, and drug development professionals. It is imperative to treat this compound with the same level of caution as its hazardous constituent parts.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The procedural guidance herein is designed for researchers, scientists, and drug development professionals. It is imperative to treat this compound with the same level of caution as its hazardous constituent parts. The following protocols are based on the known hazards of cyclohexanones and organosulfur compounds.

Hazard Assessment and Risk Mitigation

Given the structure of 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one, we must anticipate a hazard profile that includes:

  • Flammability: The cyclohexanone backbone suggests that the compound is likely a flammable liquid and vapor.[1][2]

  • Toxicity and Irritation: It is prudent to assume the compound is harmful if swallowed or inhaled, and potentially toxic upon skin contact.[1][3] Skin and eye irritation are also likely.[4][5]

  • Respiratory Effects: Vapors may cause respiratory irritation.[1][4]

To mitigate these risks, a multi-layered safety approach is essential, beginning with the proper use of Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Protocol

A robust PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one.

Body PartPPE SpecificationRationale
Eyes/Face Chemical safety goggles with side protection or a full-face shield.[4][6]Protects against splashes and vapors which can cause serious eye irritation or damage.
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended).[4]Prevents skin contact, which may be a route for toxic exposure and can cause irritation.
Body Laboratory coat and appropriate protective clothing.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area is mandatory. A fume hood is strongly recommended.[4][6] If ventilation is inadequate or when handling large quantities, a respirator may be necessary.Minimizes the inhalation of potentially harmful vapors that can cause respiratory tract irritation.

dot

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Fume Hood Fume Hood Wear Full PPE Wear Full PPE Fume Hood->Wear Full PPE No Ignition Sources No Ignition Sources No Ignition Sources->Wear Full PPE Ground Equipment Ground Equipment Ground Equipment->Wear Full PPE Transfer Compound Transfer Compound Wear Full PPE->Transfer Compound Secure Container Secure Container Transfer Compound->Secure Container Clean Work Area Clean Work Area Secure Container->Clean Work Area Wash Hands Wash Hands Clean Work Area->Wash Hands

Caption: Step-by-step workflow for handling 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization

All materials contaminated with 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one, including the compound itself, used gloves, absorbent materials from spills, and contaminated labware, must be treated as hazardous chemical waste.

Disposal Procedure
  • Waste Collection: Collect all waste containing 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one in a dedicated, clearly labeled, and sealed container.

  • Organosulfur Compound Waste: Due to the presence of sulfur, this compound should not be disposed of via open-air burning. [7]It requires specialized incineration. [7]3. Solvent Waste: If the compound is in a solvent, dispose of it in the appropriate labeled waste container (e.g., "non-halogenated organic solvent waste").

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental management company. Adhere to all local, state, and federal regulations for hazardous waste disposal. [4] dot

Disposal_Plan cluster_collection Waste Collection cluster_treatment Waste Treatment Contaminated Materials Contaminated Materials Labeled Waste Container Labeled Waste Container Contaminated Materials->Labeled Waste Container Place in Specialized Incineration Specialized Incineration Labeled Waste Container->Specialized Incineration Sent for Licensed Disposal Facility Licensed Disposal Facility Specialized Incineration->Licensed Disposal Facility Performed at

Caption: Disposal workflow for 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one waste.

By adhering to these rigorous safety and handling protocols, you can significantly minimize the risks associated with working with 2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one, ensuring a safe and productive research environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanone. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling and Storage of Cyclohexanone. Retrieved from [Link]

  • KH Chemicals B.V. (2026, March 18). Cyclohexanone. Chemius. Retrieved from [Link]

  • NextSDS. (n.d.). 2-[(4-fluorophenyl)sulfanyl]cyclohexan-1-one — Chemical Substance Information. Retrieved from [Link]

Sources

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